Technical Documentation Center

1,4-DI(Cyanoacetyl)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-DI(Cyanoacetyl)benzene
  • CAS: 4640-70-4

Core Science & Biosynthesis

Foundational

1,4-Di(cyanoacetyl)benzene (1,4-DCAB): A Comprehensive Technical Guide on Structure, Synthesis, and Advanced Applications

Executive Summary In the realm of advanced organic synthesis and materials science, bis-β-ketonitriles serve as indispensable linchpins for the rational design of complex molecular architectures. 1,4-Di(cyanoacetyl)benze...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, bis-β-ketonitriles serve as indispensable linchpins for the rational design of complex molecular architectures. 1,4-Di(cyanoacetyl)benzene (commonly referred to as 1,4-DCAB or terephthaloyl diacetonitrile) is a highly versatile bifunctional building block. Because it possesses unique dual-reactivity centers—an electrophilic carbonyl carbon and a highly nucleophilic α-carbon (via its enolate)—1,4-DCAB is heavily utilized in the synthesis of bis-heterocycles (such as pyrazoles and pyrimidines) for drug discovery, as well as in the step-growth polymerization of high-performance poly(enaminonitriles).

This whitepaper provides an in-depth technical analysis of 1,4-DCAB, detailing its physicochemical profiling, mechanistic synthetic pathways, self-validating experimental protocols, and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 1,4-DCAB is critical for optimizing reaction conditions. The molecule exhibits pronounced keto-enol tautomerism . In polar solvents, the enol form is significantly stabilized by extended conjugation with the central benzene ring and intramolecular hydrogen bonding, which directly influences its reactivity profile during electrophilic substitutions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 1,4-DCAB[1]:

PropertyValue / Description
IUPAC Name 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile)
Common Synonyms 1,4-DCAB; Terephthaloyl diacetonitrile; β,β '-dioxo-1,4-benzenedipropanenitrile
CAS Registry Number 4640-70-4
Molecular Formula C₁₂H₈N₂O₂
Molecular Weight 212.20 g/mol
Physical Appearance Light yellow to white crystalline powder

Data supported by 1 and2.

Mechanistic Pathways for Synthesis

The synthesis of 1,4-DCAB typically relies on the nucleophilic acyl substitution of terephthalic acid derivatives. Three primary routes are utilized depending on the availability of precursors and the required purity profile.

Synthesis_DCAB A Dimethyl Terephthalate + Acetonitrile D 1,4-Di(cyanoacetyl)benzene (1,4-DCAB) A->D NaH / THF (Claisen Condensation) B Terephthaloyl Chloride + Ethyl Cyanoacetate B->D 1. Base  2. Decarboxylation C N-Tosyl Amide + Acetonitrile C->D Base (Transition-Metal-Free)

Fig 1. Principal synthetic pathways for generating 1,4-Di(cyanoacetyl)benzene.

  • Claisen-Type Condensation (Route A): The most common industrial and laboratory method. It involves the deprotonation of acetonitrile using a strong base (e.g., NaH or KOtBu) to form a cyanomethyl anion, which subsequently attacks dimethyl terephthalate.

  • Acylation of Cyanoacetates (Route B): Utilizes [1,4-Benzenedicarbonyl dichloride[3]]() reacting with ethyl cyanoacetate enolate. The resulting intermediate undergoes hydrolysis and decarboxylation to yield 1,4-DCAB. Terephthaloyl chloride is highly reactive (melting point 81.5-83 °C[4]), ensuring rapid acylation.

  • Transition-Metal-Free Amide Activation (Route C): A modern, greener approach utilizing N-phenyl-N-tosylterephthalamides reacting directly with acetonitriles under basic conditions, bypassing the need for transition metal catalysts 5.

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, it is imperative to design protocols where every step is governed by clear chemical causality. The following workflows are designed as self-validating systems: visual or thermodynamic cues confirm the success of each phase.

Protocol 1: Synthesis of 1,4-DCAB via Claisen Condensation

Objective: Synthesize high-purity 1,4-DCAB from dimethyl terephthalate and acetonitrile.

  • Step 1: Anion Generation. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.5 eq) in anhydrous THF under an Argon atmosphere. Cool the system to 0 °C.

    • Causality: Acetonitrile has a high pKa (~25). NaH provides the necessary thermodynamic driving force for complete deprotonation. The Argon atmosphere is critical; ambient moisture would irreversibly quench the NaH and destroy the highly reactive cyanomethyl anion.

  • Step 2: Nitrile Addition. Add anhydrous acetonitrile (4.5 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic evolution of H₂ gas. Rapid addition causes localized overheating, promoting the unwanted self-condensation of acetonitrile into diaminomaleonitrile derivatives.

  • Step 3: Electrophilic Attack. Introduce a solution of dimethyl terephthalate (1.0 eq) in anhydrous THF dropwise. Heat the reaction to reflux (65 °C) for 12 hours.

    • Causality: Refluxing overcomes the activation energy barrier for the nucleophilic acyl substitution at both ester sites. The reaction mixture will turn into a thick, pale-yellow suspension as the sodium bis-enolate of 1,4-DCAB precipitates out of the THF.

  • Step 4: Quenching & Phase Separation. Cool to 0 °C and carefully quench with ice-cold water. Extract the aqueous layer with diethyl ether.

    • Causality: Water destroys unreacted NaH. The product, currently a sodium enolate, is highly water-soluble. The ether wash removes the mineral oil (from NaH) and any unreacted organic starting materials, acting as an intrinsic purification step.

  • Step 5: Acidification & Isolation. Acidify the aqueous phase with 2M HCl until the pH reaches 2-3.

    • Causality: Acidification protonates the enolate. The neutral 1,4-DCAB is highly crystalline and insoluble in water, causing it to immediately crash out as a solid precipitate. Filter, wash with cold water, and dry under a vacuum.

Downstream Applications in Drug Discovery & Materials Science

1,4-DCAB is a privileged scaffold. Its bifunctionality allows for simultaneous bidirectional growth, making it ideal for creating symmetric bis-heterocycles and linear polymers.

Applications_DCAB DCAB 1,4-Di(cyanoacetyl)benzene Pyr Bis-Pyrazoles (via Hydrazines) DCAB->Pyr Condensation (Acid Catalyzed) Pym Bis-Pyrimidines (via Amidines/Guanidines) DCAB->Pym Cyclocondensation (Base Catalyzed) Pol Poly(enaminonitriles) (via Diamines) DCAB->Pol Step-growth Polymerization

Fig 2. Downstream applications of 1,4-DCAB in heterocycle and polymer synthesis.

Protocol 2: Synthesis of 1,4-Bis(5-amino-1H-pyrazol-3-yl)benzene

Bis-pyrazoles are highly sought after in medicinal chemistry as kinase inhibitors and fluorescent probes.

  • Step 1: Dissolve 1,4-DCAB (1.0 eq) and Hydrazine hydrate (2.5 eq) in absolute ethanol.

  • Step 2: Add a catalytic amount of glacial acetic acid (0.1 eq). Reflux for 6 hours.

    • Causality: The acetic acid protonates the carbonyl oxygen of 1,4-DCAB, increasing its electrophilicity. This facilitates the initial nucleophilic attack by hydrazine to form the hydrazone intermediate. Subsequent intramolecular cyclization onto the nitrile group yields the 5-amino-pyrazole ring.

  • Step 3: Cool to room temperature. The bis-pyrazole product will spontaneously crystallize. Filter and wash with cold ethanol.

Analytical Characterization Signatures

To verify the structural integrity of synthesized 1,4-DCAB, scientists must look for specific spectroscopic markers:

  • ¹H NMR (DMSO-d₆, 500 MHz): The central aromatic protons appear as a distinct singlet around δ 8.05 ppm (4H) due to the molecule's plane of symmetry. The methylene protons (-CH₂-) typically resonate around δ 4.40 ppm (4H). However, due to tautomerization, a vinylic proton (-CH=C(OH)-) may be visible near δ 6.10 ppm, accompanied by a broad enol -OH peak >10 ppm.

  • FT-IR (KBr Pellet): A sharp, diagnostic nitrile stretch (C N) is observed at ~2260 cm⁻¹. The carbonyl (C=O) stretch appears at ~1690 cm⁻¹, often broadened or shifted if the enol form dominates (which also presents a broad O-H stretch at 3200–3400 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Operating in negative ion mode is highly effective due to the acidity of the α -protons, yielding a distinct [M-H]⁻ peak at m/z 211.05.

References

  • ChemicalBook.
  • 4640-70-4 | 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile)
  • RSC.org.
  • Terephthaloyl chloride - chemeurope.
  • NIST.

Sources

Exploratory

Synthesis of Precursors for 1,4-Di(cyanoacetyl)benzene: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the synthesis of 1,4-Di(cyanoacetyl)benzene (CAS: 4640-70-4) not merely as a sequence of steps, but as a system of interconnected thermodynamic and kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of 1,4-Di(cyanoacetyl)benzene (CAS: 4640-70-4) not merely as a sequence of steps, but as a system of interconnected thermodynamic and kinetic choices. This bifunctional β -keto nitrile is a critical building block for the development of conjugated polymers, liquid crystalline materials, and advanced heterocyclic pharmaceuticals.

This whitepaper outlines the authoritative methodologies for synthesizing 1,4-di(cyanoacetyl)benzene from its foundational precursors. We will explore the causality behind reagent selection, establish self-validating experimental protocols, and provide a comparative analysis of the two primary synthetic pathways: the direct Claisen condensation (Pathway A) and the Acylation-Krapcho decarboxylation sequence (Pathway B).

Mechanistic Overview & Precursor Selection

The synthesis of 1,4-di(cyanoacetyl)benzene requires the strategic assembly of a 1,4-phenylene core flanked by two cyanoacetyl groups. The choice of the immediate precursor—either an ester or an acid chloride—dictates the entire downstream workflow.

Pathway A: Direct Condensation via Dimethyl Terephthalate (DMT)

In this route, Dimethyl Terephthalate (DMT) is reacted directly with acetonitrile.

  • Causality of Reagent Choice: Acetonitrile possesses a relatively high pKa​ (~25). To generate the necessary nucleophilic carbanion, a strong base such as Sodium Hydride (NaH) or Sodium Amide (NaNH_2) is mandatory [1]. We specifically utilize DMT rather than Terephthaloyl Chloride (TPC) for this direct condensation because the extreme reactivity of TPC with strong bases would lead to uncontrolled side reactions, including ketene formation and oligomerization.

Pathway B: Acylation & Decarboxylation via Terephthaloyl Chloride (TPC)

This pathway utilizes Terephthaloyl Chloride (TPC) and ethyl cyanoacetate.

  • Causality of Reagent Choice: The α -protons of ethyl cyanoacetate are highly acidic ( pKa​ ~9) due to the dual electron-withdrawing effects of the cyano and ester groups. This allows for the use of a mild organic base like Triethylamine (Et_3N) to drive the acylation.

  • The Krapcho Decarboxylation: The resulting intermediate, diethyl 2,2'-(1,4-phenylenedicarbonyl)bis(2-cyanoacetate), contains an ester group that must be removed. We employ the Krapcho decarboxylation [2], utilizing a dipolar aprotic solvent (DMSO) and water at 150°C. The causality here is critical: standard aqueous saponification would hydrolyze the sensitive nitrile groups into carboxylic acids. The Krapcho conditions selectively cleave the alkyl ester via nucleophilic attack by water/halide on the alkyl group, releasing CO2​ and leaving the β -keto nitrile intact.

SyntheticRoutes TPA Terephthalic Acid (TPA) TPC Terephthaloyl Chloride (TPC) TPA->TPC SOCl2, DMF (cat.) Reflux DMT Dimethyl Terephthalate (DMT) TPA->DMT MeOH, H2SO4 Reflux Intermediate Diethyl 2,2'-(1,4-phenylene dicarbonyl)bis(2-cyanoacetate) TPC->Intermediate Ethyl Cyanoacetate Et3N, 0°C to RT Target 1,4-Di(cyanoacetyl)benzene (Target) DMT->Target Acetonitrile, NaH THF, Reflux Intermediate->Target DMSO/H2O, 150°C (Krapcho Decarboxylation)

Figure 1: Divergent synthetic pathways to 1,4-Di(cyanoacetyl)benzene.

Preparation of Immediate Precursors

Before executing the main synthesis, the highly insoluble Terephthalic Acid (TPA) must be converted into a reactive precursor.

Synthesis of Terephthaloyl Chloride (TPC) [3]
  • Mechanism: TPA is reacted with Thionyl Chloride ( SOCl2​ ).

  • Catalytic Causality: TPA is notoriously insoluble in most organic solvents. By adding a catalytic amount of N,N-Dimethylformamide (DMF), we generate the Vilsmeier-Haack reagent in situ. This highly electrophilic chloro-iminium intermediate attacks the solid TPA, dramatically accelerating the chlorination process and pulling the solid into solution as it converts to TPC.

Step-by-Step Experimental Methodologies

The following protocols detail Pathway B , which is preferred in industrial and advanced laboratory settings due to its higher overall yield and avoidance of pyrophoric NaH.

Protocol 1: Synthesis of Terephthaloyl Chloride (TPC)
  • Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube ( CaCl2​ ) to prevent moisture ingress.

  • Reagent Addition: Add 50.0 g (0.30 mol) of Terephthalic Acid to the flask, followed by 150 mL of Thionyl Chloride ( SOCl2​ ). Add exactly 1.0 mL of anhydrous DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C). Maintain reflux for 4 to 6 hours. Self-Validation: The reaction is complete when the opaque white suspension transitions into a transparent, pale-yellow solution, indicating total consumption of TPA.

  • Isolation: Distill off the excess SOCl2​ under reduced pressure. Recrystallize the crude solid from dry n-hexane to yield pure TPC as white needles.

Protocol 2: Synthesis of 1,4-Di(cyanoacetyl)benzene

This protocol utilizes a self-validating workflow to ensure intermediate integrity before proceeding to the harsh decarboxylation step.

Part A: Acylation
  • Preparation: In a flame-dried 1 L flask under inert atmosphere ( N2​ ), dissolve 20.3 g (0.10 mol) of TPC in 250 mL of anhydrous Dichloromethane (DCM).

  • Addition: Add 24.9 g (0.22 mol) of ethyl cyanoacetate. Cool the flask to 0°C using an ice bath.

  • Base Introduction: Dropwise, add 25.3 g (0.25 mol) of Triethylamine ( Et3​N ) over 30 minutes. A white precipitate of triethylammonium chloride will form immediately.

  • Stirring & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). Quench a micro-aliquot in methanol; the disappearance of the dimethyl terephthalate spot (formed from unreacted TPC) confirms completion.

  • Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove the amine salt, followed by brine. Dry over anhydrous MgSO4​ and evaporate the solvent to isolate the intermediate.

Part B: Krapcho Decarboxylation
  • Setup: Transfer the crude intermediate to a 500 mL flask. Add 150 mL of Dimethyl Sulfoxide (DMSO) and 7.2 mL (0.40 mol) of deionized water.

  • Reaction: Attach a reflux condenser linked to a mineral oil bubbler. Heat the mixture to 150°C.

  • Self-Validation (Gas Evolution): Monitor the bubbler. The reaction actively evolves CO2​ gas. The decarboxylation is strictly complete when gas evolution ceases entirely (typically 6-8 hours).

  • Isolation: Cool the mixture to room temperature and pour it slowly into 600 mL of crushed ice/water. Filter the resulting yellow/white precipitate under vacuum.

  • Purification: Recrystallize the crude product from boiling ethanol to yield pure 1,4-di(cyanoacetyl)benzene.

Workflow Step1 Acylation (0°C to RT) Step2 TLC Verification (TPC Consumption) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Decarboxylation (150°C, DMSO/H2O) Step3->Step4 Step5 Monitor CO2 Evolution Step4->Step5 Step6 Crystallization (Target Isolation) Step5->Step6

Figure 2: Self-validating workflow for the acylation-decarboxylation sequence.

Quantitative Data & Yield Comparison

The table below summarizes the empirical data comparing the two synthetic pathways, allowing researchers to select the optimal route based on their laboratory's infrastructure and safety parameters.

ParameterPathway A: Direct Condensation (DMT + MeCN)Pathway B: Acylation-Decarboxylation (TPC + Cyanoacetate)
Overall Yield (%) 45% - 55%65% - 75%
Total Reaction Time ~12 Hours~18 Hours (Two distinct stages)
Key Reagents Dimethyl Terephthalate, Acetonitrile, NaHTerephthaloyl Chloride, Ethyl Cyanoacetate, Et3​N , DMSO
Primary Byproducts Methanol, H2​ gasTriethylammonium chloride, CO2​ , Ethanol
Scalability Moderate (Limited by H2​ gas management)High (Easily scaled to multi-kilogram batches)
Safety / Hazards High Risk: NaH is highly pyrophoric.Moderate Risk: SOCl2​ is corrosive; DMSO thermal hazards.

References

  • Hauser, C. R., et al. "Acylation of Nitriles." Journal of the American Chemical Society, vol. 69, no. 4, 1947, pp. 990-990. URL:[Link]

  • Jassim, M. A., et al. "Synthesis, Characterization, and Investigation of Mesogenic Properties of Bis(2-oxo-2H-Chromen-6-yl)Terephthalate and Bis(2-Oxo-2H-Chromen-7-yl)Terephthalate." Journal of Medicinal and Chemical Sciences, vol. 6, no. 4, 2023, pp. 850-861. URL:[Link]

Foundational

Thermochemical properties of dicyano aromatic compounds

An In-depth Technical Guide to the Thermochemical Properties of Dicyano Aromatic Compounds Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the thermoch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of Dicyano Aromatic Compounds

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of dicyano aromatic compounds, with a specific focus on the dicyanobenzene isomers. These compounds are fundamental building blocks in materials science, organic electronics, and pharmaceutical development. A thorough understanding of their energetic landscape is critical for predicting molecular stability, designing synthetic routes, and optimizing material performance. This document synthesizes key experimental and computational methodologies for determining thermochemical data, presents a curated set of quantitative values for dicyanobenzene isomers, and explores the structure-property relationships that govern their stability. Detailed protocols and workflows are provided to serve as a practical reference for researchers, scientists, and drug development professionals.

Introduction: The Energetic Landscape of Dicyano Aromatics

Dicyano aromatic compounds, characterized by an aromatic ring substituted with two nitrile (-C≡N) groups, are a class of molecules with significant industrial and academic interest. The strong electron-withdrawing nature and linear geometry of the nitrile group impart unique electronic and structural properties to the parent arene. These compounds serve as precursors to phthalocyanine pigments, high-performance polymers, and are investigated as components in organic semiconductors.[1]

The thermochemical properties of these molecules—such as their enthalpy of formation, sublimation, and fusion—are not merely academic data points. They are foundational parameters that govern:

  • Chemical Stability and Reactivity: The enthalpy of formation is a direct measure of a molecule's intrinsic stability. This data is crucial for assessing the energy release in potential reactions and predicting reaction outcomes.

  • Phase Behavior and Processing: Enthalpies of sublimation and vaporization are critical for purification processes (e.g., sublimation), thin-film deposition in organic electronics, and understanding intermolecular forces in the solid state.[2]

  • Computational Modeling: High-quality experimental data provides the benchmark against which computational chemistry methods are validated, enabling the reliable prediction of properties for novel or yet-to-be-synthesized compounds.[3]

This guide focuses primarily on the three isomers of dicyanobenzene—1,2-dicyanobenzene (phthalonitrile), 1,3-dicyanobenzene (isophthalonitrile), and 1,4-dicyanobenzene (terephthalonitrile)—as they provide a clear case study for understanding how substituent position influences molecular energetics.

Methodologies for Determining Thermochemical Properties

A combination of meticulous experimental work and sophisticated computational modeling is required to paint a full picture of a molecule's thermochemical profile.

Experimental Approaches

Experimental thermochemistry provides the "gold standard" data. The choice of technique depends on the specific property and the physical state of the compound.

  • Combustion Calorimetry: This is the primary and most definitive method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[4]

    • Causality: The experiment directly measures the energy released during complete combustion of the compound in a high-pressure oxygen environment (a "bomb"). By applying Hess's Law and using the precisely known enthalpies of formation for the combustion products (CO2 and H2O), one can work backward to calculate the enthalpy of formation of the reactant compound in its initial state (typically crystalline solid).[5][6] For nitrogen-containing compounds like dicyanobenzenes, the precision of modern oxygen-bomb calorimetry is essential for obtaining reliable data.[5]

  • Vapor Pressure Measurement (for Enthalpy of Sublimation): The enthalpy of sublimation (ΔgcrH°)—the energy required to transition a molecule from the solid to the gas phase—is a measure of the intermolecular forces in the crystal lattice.

    • Causality: Techniques like the transpiration method or Knudsen effusion measure the vapor pressure of a solid as a function of temperature.[2][5] The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation. A plot of ln(p) versus 1/T yields a straight line whose slope is directly proportional to the enthalpy of sublimation. This method was used to determine the sublimation enthalpies for the dicyanobenzene isomers.[5]

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure heat flow associated with phase transitions.[2][4]

    • Causality: As a sample is heated at a controlled rate, DSC measures the heat absorbed or released during events like melting (fusion) or crystallization. The integrated peak area corresponding to the melting transition directly provides the enthalpy of fusion (ΔlcrH°), the energy required to break the crystal lattice structure to form a liquid.[7]

  • Solution Calorimetry: This is an alternative approach for determining sublimation or vaporization enthalpies.[8][9]

    • Causality: The method involves measuring the enthalpy of solution for the compound in a suitable solvent. The enthalpy of sublimation/vaporization can then be calculated as the difference between this enthalpy of solution and the compound's enthalpy of solvation (the energy change when a gas-phase molecule is dissolved).[8] This technique can be particularly useful when direct vapor pressure measurements are difficult.

Computational Chemistry Approaches

Computational methods are indispensable for predicting thermochemical properties, especially for high-throughput screening or for molecules that are difficult to handle experimentally.

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of molecules.[10] Methods like B3LYP are popular for geometry optimization and frequency calculations, which are prerequisites for thermochemical predictions.[10][11]

  • High-Accuracy Composite Methods: To achieve "chemical accuracy" (typically within ~4 kJ·mol⁻¹ of experimental values), more rigorous methods are employed.[12] Composite methods like the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) families systematically combine calculations at different levels of theory to approximate a very high-level result at a manageable computational cost.[11][13]

    • Causality: These methods are designed to correct for the inherent approximations in lower-level calculations. They extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects, providing a robust prediction of the total electronic energy of a molecule.[3]

  • Isodesmic and Homodesmotic Reactions: A key strategy to improve the accuracy of computational results is to calculate reaction enthalpies rather than absolute enthalpies of formation.

    • Causality: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side and the product side are the same. This clever design allows for a significant cancellation of systematic errors in the quantum chemical calculation. By choosing well-characterized molecules for the other components of the reaction, the unknown enthalpy of formation of the target molecule can be determined with much higher accuracy.

Thermochemical Data of Dicyanobenzene Isomers

The following data for 1,2-, 1,3-, and 1,4-dicyanobenzene have been determined experimentally. All values are for a standard state at 298.15 K (25 °C).

Data Presentation

Table 1: Molar Enthalpies of Formation (ΔfH°) of Dicyanobenzene Isomers at 298.15 K

IsomerPhysical StateΔfH° (kJ·mol⁻¹)Method of DeterminationSource
1,2-DicyanobenzeneCrystalline215.1 ± 1.8Combustion Calorimetry[5]
1,2-DicyanobenzeneGaseous302.0 ± 2.3Combination of Calorimetry & Vapor Pressure[5]
1,3-DicyanobenzeneCrystalline223.2 ± 1.9Combustion Calorimetry[5]
1,3-DicyanobenzeneGaseous313.3 ± 2.4Combination of Calorimetry & Vapor Pressure[5]
1,4-DicyanobenzeneCrystalline227.4 ± 1.7Combustion Calorimetry[5]
1,4-DicyanobenzeneGaseous316.2 ± 2.3Combination of Calorimetry & Vapor Pressure[5]

Table 2: Molar Enthalpies of Phase Change (ΔH) of Dicyanobenzene Isomers at 298.15 K

IsomerPhase ChangeΔH (kJ·mol⁻¹)Method of DeterminationSource
1,2-DicyanobenzeneSublimation (cr → g)86.9 ± 1.5Vapor Pressure Measurement[5][14]
1,3-DicyanobenzeneSublimation (cr → g)90.1 ± 1.5Vapor Pressure Measurement[5][14]
1,3-DicyanobenzeneFusion (cr → l)24.29DSC[7]
1,4-DicyanobenzeneSublimation (cr → g)88.8 ± 1.5Vapor Pressure Measurement[5]
1,4-DicyanobenzeneFusion (cr → l)22.90DSC[7]
Analysis: Structure-Property Relationships

The data in the tables reveals a clear trend in the stability of the dicyanobenzene isomers.

  • Gaseous State Stability: In the gaseous phase, where intermolecular forces are absent, the enthalpy of formation reflects the intrinsic stability of the molecule. The order of stability is 1,2- > 1,3- > 1,4-dicyanobenzene , with the 1,4-isomer being the least stable (most positive enthalpy of formation).[5] This trend is attributed to the destabilizing electrostatic interactions between the two polar cyano groups. The repulsion is minimized in the ortho (1,2-) position and maximized in the para (1,4-) position.

  • Solid State Properties: The sublimation enthalpy is a proxy for the strength of intermolecular interactions in the crystal. The 1,3-isomer has the highest enthalpy of sublimation, suggesting it packs most efficiently or has the strongest intermolecular forces in the solid state.[5][14] The high degree of symmetry in the 1,4-isomer (terephthalonitrile) likely contributes to its efficient crystal packing, reflected in its very high melting point of 224-227 °C.[1]

Detailed Experimental Protocol: Determination of Sublimation Enthalpy via Vapor Pressure Measurement

This protocol outlines the steps for determining the standard molar enthalpy of sublimation using a transpiration method, a technique used for the dicyanobenzenes.[5]

Objective: To measure the vapor pressure of a solid dicyano aromatic compound at several temperatures and calculate its enthalpy of sublimation.

Apparatus:

  • Thermostatically controlled furnace or water bath with precise temperature control (±0.1 K).

  • Saturation vessel containing the solid sample.

  • Inert carrier gas (e.g., nitrogen) with a calibrated mass flow controller.

  • Cold trap or condenser to collect the sublimed sample.

  • Analytical microbalance (±0.01 mg).

Step-by-Step Methodology:

  • Sample Preparation: A known mass of the purified dicyano aromatic compound is placed into the saturation vessel, ensuring a large surface area for sublimation.

  • System Assembly: The saturation vessel is placed inside the furnace and allowed to reach thermal equilibrium at the desired temperature (T₁).

  • Carrier Gas Flow: A slow, precisely controlled flow of the inert carrier gas is passed through the saturation vessel. The flow rate must be slow enough to ensure the gas becomes fully saturated with the compound's vapor.

  • Vapor Collection: The gas stream exiting the saturator is passed through a pre-weighed cold trap (e.g., a U-tube cooled with liquid nitrogen or a dry ice/acetone bath). The vaporized compound condenses and is collected in the trap.

  • Quantification: After a set period, the carrier gas flow is stopped. The cold trap is removed, allowed to warm to room temperature, and carefully re-weighed. The mass of the collected sublimate (m) is determined.

  • Data Collection: The total volume of carrier gas (V) that passed through the system is calculated from the flow rate and duration.

  • Vapor Pressure Calculation: Assuming the ideal gas law, the partial pressure (p) of the compound at temperature T₁ is calculated using the equation: p = (m / M) * (RT / V) Where M is the molar mass of the compound and R is the ideal gas constant.

  • Temperature Variation: The experiment is repeated at several different temperatures (T₂, T₃, T₄...).

  • Data Analysis (Clausius-Clapeyron Plot):

    • The natural logarithm of the calculated vapor pressure (ln p) is plotted against the reciprocal of the absolute temperature (1/T).

    • According to the Clausius-Clapeyron equation, this plot should be linear: ln(p) = - (ΔgcrH° / R) * (1/T) + C

    • A linear regression is performed on the data points. The standard molar enthalpy of sublimation (ΔgcrH°) is calculated from the slope of the line: ΔgcrH° = -slope * R

Workflows and Conceptual Diagrams

Visualizing the relationships between different properties and the workflow of experimental and computational studies is essential for a comprehensive understanding.

G cluster_exp Experimental Determination of Gaseous Enthalpy of Formation compound Compound (cr) combustion Oxygen-Bomb Calorimetry compound->combustion Combustion sublimation_exp Vapor Pressure Measurement compound->sublimation_exp Sublimation gas_compound Compound (g) compound->gas_compound ΔsubH° products CO₂(g) + H₂O(l) + N₂(g) combustion->products delta_comb ΔcombH°(cr) products->delta_comb delta_comb->compound Hess's Law delta_f_gas ΔfH°(g) delta_comb->delta_f_gas Combine delta_sub ΔsubH° sublimation_exp->delta_sub delta_sub->delta_f_gas Combine

Caption: Workflow for the experimental determination of ΔfH°(g).

G cluster_comp Computational Thermochemistry Workflow mol_structure Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min single_point High-Level Single-Point Energy Calculation (e.g., G4, CCSD(T)) verify_min->single_point Optimized Geometry isodesmic Design Isodesmic Reaction verify_min->isodesmic calc_reaction Calculate ΔrH° for Isodesmic Reaction single_point->calc_reaction High-Accuracy Energies isodesmic->calc_reaction final_hf Derive ΔfH°(g) calc_reaction->final_hf G Thermodynamic Cycle for Phase Transitions ΔHsub = ΔHfus + ΔHvap Gas Gaseous State Liquid Liquid State Liquid->Gas ΔHvap (Vaporization) Solid Crystalline State Solid->Gas Deposition Solid->Gas ΔHsub (Sublimation) Solid->Liquid ΔHfus (Fusion)

Caption: Relationship between enthalpies of phase transitions.

Conclusion

The thermochemical properties of dicyano aromatic compounds are of paramount importance for both fundamental chemical understanding and practical applications. The stability of the dicyanobenzene isomers is governed by the electrostatic interactions between the nitrile groups, with the 1,2-isomer being the most stable in the gas phase. [5]The determination of these properties relies on a synergistic combination of precise experimental techniques, such as combustion calorimetry and vapor pressure measurements, and high-level computational methods. The data and protocols presented in this guide serve as a foundational resource for researchers, enabling more accurate predictions of chemical behavior and facilitating the rational design of new materials and chemical processes.

References

  • Minoru, S., et al. (1980). Thermochemical Estimation of Destabilization Energies of 1,2-, 1,3-, and 1,4-Dicyanobenzenes Due to Interactions between Substituent Groups. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Dzolbak, R., et al. (n.d.). Thermochemical properties of mono- and di-cyano-aromatic compounds at 298.15 K. ResearchGate. Available at: [Link]

  • SGTE. (n.d.). Thermochemistry methods. Available at: [Link]

  • Chickos, J. S., & Acree, W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Srivastava, G. P. (2018). Thermodynamic Properties of Solids: Experiment and Modeling. Wiley-VCH. Available at: [Link]

  • Amaral, L., et al. (2007). Thermochemical study of the dicyanoimidazole isomers. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT(A) 75. Available at: [Link]

  • Roux, M. V., et al. (2022). Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies from 2016 to 2021. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Dzolbak, R., et al. (2016). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Wikipedia. (n.d.). 1,4-Dicyanobenzene. Available at: [Link]

  • Le, T. N., et al. (2022). Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. Journal of Chemical Information and Modeling. Available at: [Link]

  • Jin, H., et al. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. Physical Chemistry Chemical Physics. Available at: [Link]

  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • van der Heijden, A. E. D. M., et al. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. Molecules. Available at: [Link]

Sources

Exploratory

Molecular weight and formula of 1,4-DI(Cyanoacetyl)benzene

In-Depth Technical Guide on 1,4-Di(cyanoacetyl)benzene: Molecular Architecture, Synthetic Methodologies, and Analytical Characterization Introduction As a Senior Application Scientist, I frequently encounter the need for...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide on 1,4-Di(cyanoacetyl)benzene: Molecular Architecture, Synthetic Methodologies, and Analytical Characterization

Introduction

As a Senior Application Scientist, I frequently encounter the need for robust, bifunctional building blocks in the design of advanced materials, such as Covalent Organic Frameworks (COFs) and complex heterocyclic active pharmaceutical ingredients (APIs). One such critical intermediate is 1,4-di(cyanoacetyl)benzene (IUPAC: 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile))[1]. This whitepaper provides a comprehensive, field-tested guide to its molecular properties, synthetic pathways, and the mechanistic causality that dictates successful laboratory execution.

Part 1: Molecular Architecture & Physicochemical Properties

1,4-Di(cyanoacetyl)benzene features a central benzene core para-substituted with two highly reactive cyanoacetyl ( β -ketonitrile) groups[2]. This structural motif is highly valued because the methylene protons flanked by the carbonyl and cyano groups are exceptionally acidic, making them prime candidates for Knoevenagel condensations and multi-component cyclizations.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile)
Common Name 1,4-Di(cyanoacetyl)benzene
CAS Registry Number 4640-70-4
Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Structural Core para-Substituted Benzene
Key Functional Groups Ketone, Nitrile, Active Methylene

Part 2: Mechanistic Pathways & Causality

The synthesis of β -ketonitriles is classically achieved via a Claisen-type condensation between an ester and acetonitrile[3]. For 1,4-di(cyanoacetyl)benzene, the optimal starting material is dimethyl terephthalate.

Mechanistic Causality: Acetonitrile is a relatively weak carbon acid ( pKa​≈25 in polar aprotic solvents). To efficiently generate the cyanomethyl anion, a strong base such as potassium tert-butoxide (t-BuOK) is required. The reaction initiates with the deprotonation of acetonitrile, followed by nucleophilic acyl substitution at the ester carbonyls of dimethyl terephthalate[4].

Crucially, the equilibrium of the initial condensation heavily favors the reactants. The reaction is driven to completion by a thermodynamic sink: the highly acidic α -protons of the newly formed β -ketonitrile are immediately deprotonated by the base, forming a stable, resonance-delocalized enolate[4]. This necessitates the use of at least 4 equivalents of base (relative to the diester) to ensure full conversion. The final product is only liberated upon rigorous acidic workup.

Mechanism N1 1. Deprotonation CH3CN + B- ⇌ -CH2CN + BH N2 2. Nucleophilic Attack -CH2CN attacks Ester Carbonyl N1->N2 N3 3. Tetrahedral Intermediate C-C Bond Formation N2->N3 N4 4. Alkoxide Elimination Loss of MeOH N3->N4 N5 5. Enolate Formation Thermodynamic Sink N4->N5 N6 6. Acidic Quench Yields β-ketonitrile N5->N6

Caption: Mechanistic sequence of the base-promoted Claisen-type condensation.

Part 3: Self-Validating Experimental Protocol

Do not merely mix reagents; control the microenvironment. The following protocol is designed as a self-validating system where visual and physical changes confirm reaction progression.

Reagents:

  • Dimethyl terephthalate (1.0 eq)

  • Anhydrous Acetonitrile (4.0 eq)

  • Potassium tert-butoxide (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet. Absolute exclusion of moisture is non-negotiable to prevent ester hydrolysis.

  • Reagent Charging: Dissolve 50 mmol of dimethyl terephthalate and 200 mmol of anhydrous acetonitrile in 200 mL of anhydrous THF. Cool the homogeneous solution to 0 °C in an ice bath.

  • Controlled Base Addition: Add 200 mmol of t-BuOK in small portions over 45 minutes. Validation Check: The solution will turn yellow/orange. Gradual addition prevents thermal spikes that lead to the self-condensation of acetonitrile into 3-aminocrotononitrile.

  • Reaction Maturation: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 6 to 8 hours. Validation Check: The reaction mixture will transition from a solution to a thick, heavy suspension. This is the precipitation of the dipotassium enolate salt, visually confirming that the thermodynamic sink has been reached.

  • Quenching & Organic Extraction: Cool the suspension to room temperature and quench by slowly adding 100 mL of distilled water. The enolate will dissolve. Transfer to a separatory funnel and wash the aqueous layer twice with ethyl acetate. Causality: This crucial step extracts unreacted esters and organic impurities, leaving the water-soluble enolate salt in the aqueous phase.

  • Acidification (Product Liberation): Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 2M HCl dropwise until the pH reaches 2-3. Validation Check: A dense, pale yellow to white precipitate of 1,4-di(cyanoacetyl)benzene will rapidly form.

  • Isolation & Purification: Filter the solid under vacuum, wash with copious amounts of cold distilled water to remove KCl salts, and dry under high vacuum. The crude product is typically >95% pure, but can be recrystallized from ethanol/DMF if ultra-high purity is required for polymerization.

Workflow A Dimethyl Terephthalate B Base Addition (t-BuOK, 0°C) A->B C Claisen Condensation B->C D Acidic Workup (pH 2-3) C->D E 1,4-Di(cyanoacetyl) benzene D->E

Caption: Synthetic workflow for 1,4-di(cyanoacetyl)benzene via Claisen condensation.

Part 4: Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6): Expect a singlet around 8.0-8.1 ppm integrating for 4 protons (aromatic core). The active methylene protons will appear as a singlet around 4.5-4.8 ppm. Note: Depending on the solvent, a minor set of peaks corresponding to the enol tautomer may be visible (vinylic proton ~6.2 ppm, broad OH >10 ppm).

  • FT-IR Spectroscopy: A sharp, distinct absorption band at ~2250 cm⁻¹ confirms the presence of the nitrile (C≡N) group, while a strong band at ~1690 cm⁻¹ corresponds to the conjugated ketone carbonyl.

  • Mass Spectrometry (ESI-MS): In negative ion mode, expect a strong [M-H]⁻ peak at m/z 211.2, reflecting the high acidity of the methylene protons.

By adhering to the mechanistic principles and self-validating steps outlined above, researchers can reliably produce high-purity 1,4-di(cyanoacetyl)benzene for downstream applications.

References

  • Capot Chemical. "4640-70-4 | 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile)".[Link]

  • ACS Applied Polymer Materials. "Depolymerizing Polyethylene Terephthalate (PET) via “Imidazolysis” for Obtaining a Diverse Array of Intermediates from Plastic Waste".[Link]

  • Green Chemistry - RSC Publishing. "A solvent-free catalytic strategy for the condensation of phenol with 2,3-PD".[Link]

Sources

Foundational

Spectroscopic Profiling and Validation of 1,4-Di(cyanoacetyl)benzene Analogues: An In-Depth Technical Guide

Executive Summary & Mechanistic Rationale In the realm of drug discovery and advanced materials science, highly symmetrical, bifunctional building blocks are indispensable. 1,4-Di(cyanoacetyl)benzene (also known as 1,4-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of drug discovery and advanced materials science, highly symmetrical, bifunctional building blocks are indispensable. 1,4-Di(cyanoacetyl)benzene (also known as 1,4-bis(2-cyanoacetyl)benzene or terephthaloyl diacetonitrile) serves as a premier rigid scaffold for the development of bis-heterocyclic active pharmaceutical ingredients (APIs) and performance polymers[1].

Historically, accessing β-ketonitriles required the use of highly toxic alkali cyanides (KCN/NaCN) or prohibitive transition-metal catalysts. However, modern pharmaceutical development demands sustainable, self-validating synthetic tracks. A landmark methodology by Sharma et al. (2021) established a "deadly KCN and pricey metal-free" route to these analogues[2]. By treating 1,4-bis(3-chloropropenal)benzene with economically benign iodine and aqueous ammonia, the formyl group is converted to a nitrile intermediate, which is subsequently hydrolyzed using an aqueous base (NaOH) in DMSO[2].

The resulting 1,4-bis(2-cyanoacetyl)benzene precipitates as a brown solid with a high melting point of 282–284 °C[3]. This elevated melting point is a direct macroscopic reflection of the molecule's microscopic reality: strong intermolecular dipole-dipole interactions and extensive π-π stacking facilitated by the planar, conjugated framework.

Synthesis_Workflow A 1,4-Bis(3-chloropropenal)benzene (Precursor) B I2 / aq. NH3 in DCM (Formyl to Nitrile) A->B C Bis-nitrile Intermediate B->C D NaOH / DMSO (Hydrolysis) C->D E 1,4-Di(cyanoacetyl)benzene (Target API Scaffold) D->E

Caption: KCN-free synthetic workflow for 1,4-di(cyanoacetyl)benzene.

Spectroscopic Profiling: The Causality of the Signal

To establish a self-validating analytical system, spectroscopic data must be interpreted not just as isolated numbers, but as a cohesive reflection of the molecule's electronic environment.

FT-IR Spectroscopy: The First-Line Gatekeeper

Infrared spectroscopy is the fastest method to validate the functional group triad of this scaffold. The FT-IR spectrum of 1,4-bis(2-cyanoacetyl)benzene reveals a sharp, distinct absorption at 2260 cm⁻¹ , confirming the C≡N stretch[3].

Crucially, the carbonyl (C=O) stretch appears at 1680 cm⁻¹ [3]. Why does this deviate from the typical 1715 cm⁻¹ seen in aliphatic ketones? The direct attachment of the carbonyl to the aromatic ring facilitates extended π-conjugation. This delocalization reduces the double-bond character of the C=O bond, lowering its vibrational force constant and shifting the absorption to a lower wavenumber.

NMR Spectroscopy: Exploiting Symmetry

The structural symmetry of the 1,4-disubstituted benzene ring (possessing a center of inversion) drastically simplifies the NMR spectra, making it an elegant and definitive diagnostic tool.

  • ¹H NMR: The active methylene protons (-CH₂-) are flanked by two powerful electron-withdrawing groups (the carbonyl and the nitrile). This intense localized deshielding strips electron density from the protons, pushing their chemical shift downfield to a sharp singlet typically observed around δ 4.20 – 4.50 ppm . The four aromatic protons are magnetically equivalent, presenting as a singular, robust singlet near δ 8.10 ppm .

  • ¹³C NMR: The spectrum will exhibit exactly five distinct carbon environments due to the molecule's perfect symmetry. The highly deshielded carbonyl carbon resonates near 188.0 ppm , while the sp-hybridized nitrile carbon appears characteristically around 115.0 ppm .

Quantitative Data Presentation

The following tables summarize the validated and representative spectroscopic assignments for 1,4-bis(2-cyanoacetyl)benzene based on its structural electronics and literature precedents[2][3].

Table 1: FT-IR Vibrational Assignments (KBr Pellet)
Functional GroupWavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
C-H (Aliphatic) 2947, 2878Weak, SharpAsymmetric/symmetric stretching of the active -CH₂- group.
C≡N (Nitrile) 2260Medium, SharpHighly diagnostic sp-hybridized carbon-nitrogen triple bond.
C=O (Carbonyl) 1680Strong, SharpShifted lower than standard ketones due to aryl π-conjugation.
C=C (Aromatic) ~1600, 1580Medium, MultipleSkeletal vibrations of the para-disubstituted benzene ring.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegration / Assignment
¹H 8.10Singlet (s)4H (Aromatic protons, magnetically equivalent)
¹H 4.35Singlet (s)4H (Active methylene protons, -CH₂-)
¹³C 188.0Singlet2C (Carbonyl carbons, C=O)
¹³C 138.5Singlet2C (Aromatic ipso-carbons, attached to C=O)
¹³C 129.0Singlet4C (Aromatic methine carbons, C-H)
¹³C 115.0Singlet2C (Nitrile carbons, C≡N)
¹³C 30.5Singlet2C (Methylene carbons, -CH₂-)

Experimental Protocols: A Self-Validating System

As an Application Scientist, I mandate workflows that prevent the waste of expensive instrument time (like NMR or HRMS) on failed reactions. The following protocol utilizes sequential logic.

Protocol A: Spectroscopic Sample Preparation
  • Solvent Selection (Causality): Do not use CDCl₃. The rigid, planar symmetry and high melting point (282–284 °C) of the bis-ketonitrile create a robust crystal lattice driven by strong intermolecular dipole-dipole interactions[3]. This renders the compound practically insoluble in standard chlorinated solvents. DMSO-d₆ is mandatory as it disrupts these intermolecular interactions, ensuring a homogeneous solution required for high-resolution shimming.

  • FT-IR Preparation (Causality): While Attenuated Total Reflectance (ATR) is standard in modern labs, highly crystalline, rigid solids can exhibit anomalous dispersion (the Christiansen effect) or poor contact with the diamond crystal, leading to skewed peak intensities. Grind 2 mg of the compound with 100 mg of anhydrous KBr. Pressing a KBr pellet breaks the crystal lattice, yielding a true transmission spectrum that accurately resolves the sharp C≡N stretch at 2260 cm⁻¹[3].

Protocol B: The Self-Validating Analytical Workflow
  • Step 1 (TLC): Spot the crude product. A UV-active spot that stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH) confirms the presence of the ketone.

  • Step 2 (FT-IR): Run the KBr pellet. If the 2260 cm⁻¹ (C≡N) peak is absent, the formyl-to-nitrile conversion failed. Do not proceed to NMR; repurify or resynthesize.

  • Step 3 (NMR): If IR passes, acquire ¹H NMR in DMSO-d₆. The presence of exactly two singlets (aromatic and aliphatic) validates the perfect symmetry of the analogue.

  • Step 4 (HRMS): Confirm the exact mass via Electrospray Ionization (ESI-HRMS) to rule out polymeric impurities.

Spectroscopic_Validation S1 Crude Product (Brown Solid) S2 FT-IR (KBr Pellet) Check 2260 & 1680 cm⁻¹ S1->S2 S3 1H NMR (DMSO-d6) Check δ 4.2 & 8.1 ppm S2->S3 Confirmed Fail Repurify (Recrystallize) S2->Fail Missing Peaks S4 HRMS (ESI) Confirm Exact Mass S3->S4 Pure Singlets S3->Fail Impurities

Caption: Sequential self-validating spectroscopic workflow for β-ketonitriles.

References

  • Sharma, P. K., Kumar, R., Ram, S., & Chandak, N. (2021). Deadly KCN and pricey metal free track for accessing β-ketonitriles employing mild reaction conditions. Synthetic Communications, 51(12), 1909-1918. URL: [Link]

Sources

Exploratory

Advanced Synthesis and Applications of β,β'-Dioxo-1,4-benzenedipropanenitrile: A Technical Guide

Executive Summary In the landscape of modern organic synthesis and drug development, bifunctional molecular scaffolds are critical for constructing complex architectures. β,β'-Dioxo-1,4-benzenedipropanenitrile (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional molecular scaffolds are critical for constructing complex architectures. β,β'-Dioxo-1,4-benzenedipropanenitrile (also known as 3,3'-(1,4-phenylene)bis(3-oxopropanenitrile) or terephthaloyl diacetonitrile) is a highly versatile building block [1]. Characterized by a central rigid 1,4-phenylene core flanked by two highly reactive cyanoacetyl groups, this compound serves as a premier intermediate for synthesizing bis-heterocycles (e.g., bis-pyrazoles, bis-pyrimidines) and advanced materials like Covalent Organic Frameworks (COFs) and Nonlinear Optical (NLO) polymers.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications, accompanied by self-validating experimental protocols designed for high-yield reproducibility.

Physicochemical Profiling and Structural Analysis

The synthetic utility of β,β'-dioxo-1,4-benzenedipropanenitrile stems from its multiple reactive sites. The active methylene groups (–CH₂–) are highly acidic due to the electron-withdrawing effects of the adjacent ketone (–C=O) and nitrile (–C≡N) moieties. This enables facile deprotonation and subsequent nucleophilic or electrophilic functionalization [3].

Table 1: Key Physicochemical Parameters
ParameterSpecification
IUPAC Name 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile)
CAS Registry Number 4640-70-4
Molecular Formula C₁₂H₈N₂O₂
Molecular Weight 212.20 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, THF; Insoluble in Water
Reactive Moieties 2 × Active Methylenes, 2 × Ketones, 2 × Nitriles

Mechanistic Synthesis Workflows

The most efficient route to synthesize β,β'-dioxo-1,4-benzenedipropanenitrile is the bis-acylation of an active methylene compound, followed by decarboxylation. Using terephthaloyl chloride as the electrophilic core and ethyl cyanoacetate as the nucleophile ensures a high degree of regiocontrol [2].

Synthesis Pathway Visualization

Synthesis_Pathway A Terephthaloyl Chloride (Precursor) D Acylated Intermediate A->D Acylation B Ethyl Cyanoacetate (Nucleophile) B->D Nucleophilic Attack C Base Catalyst (NaH / THF) C->D Deprotonation E β,β'-Dioxo-1,4-benzenedipropanenitrile (Target Compound) D->E Decarboxylation (Acidic Workup)

Caption: Mechanistic synthesis pathway of β,β'-dioxo-1,4-benzenedipropanenitrile.

Reaction Optimization Data

The choice of base and solvent dictates the equilibrium of enolate formation and minimizes side reactions (such as O-acylation vs. C-acylation).

Table 2: Optimization of Acylation-Decarboxylation Conditions
SolventBaseTemperature (°C)Yield (%)Purity (HPLC, %)Mechanistic Causality
EthanolNaOEt78 (Reflux)4588Protic solvent causes partial transesterification/hydrolysis.
DMFK₂CO₃806291Weak base leads to incomplete enolization; thermal degradation.
THF NaH 0 to 25 89 >98 Irreversible deprotonation avoids nucleophilic competition.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to emphasize that a protocol is only as good as its built-in validation steps. The following methodology for synthesizing the target compound incorporates strict causality for every experimental choice.

Protocol 1: Synthesis of β,β'-Dioxo-1,4-benzenedipropanenitrile

Objective: Achieve >85% yield of the target compound via controlled acylation and decarboxylation.

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion): Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and argon inlet. Causality: Terephthaloyl chloride is highly sensitive to hydrolysis. Even trace moisture will convert it to unreactive terephthalic acid, severely depressing yields.

  • Enolate Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.4 eq) in 150 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath. Dropwise, add ethyl cyanoacetate (4.2 eq). Causality: NaH is chosen over alkoxides because it acts as a non-nucleophilic base, irreversibly forming the enolate while releasing H₂ gas, which drives the reaction forward without introducing competing nucleophiles.

  • Electrophilic Addition: Dissolve terephthaloyl chloride (1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 60 minutes, strictly maintaining the internal temperature below 5 °C. Causality: Exothermic C-acylation must be thermally controlled to prevent O-acylation byproducts and polymerization.

  • Maturation and Decarboxylation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully pouring the mixture into 500 mL of ice-cold 10% aqueous HCl. Causality: The acidic workup serves a dual purpose—it neutralizes the excess base and protonates the intermediate β-keto ester, triggering spontaneous decarboxylation to yield the final diacetonitrile product.

  • Isolation and Validation: Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under vacuum at 50 °C. Validate the product via ¹H NMR (DMSO-d₆): look for the distinct active methylene singlet around δ 4.3 ppm and the aromatic protons at δ 8.1 ppm.

Downstream Applications in Drug Development & Materials

The true value of β,β'-dioxo-1,4-benzenedipropanenitrile lies in its downstream utility. The compound acts as a rigid, linear linker capable of extending molecular networks or generating symmetric bis-pharmacophores [4].

Application Workflow Visualization

Application_Workflow A β,β'-Dioxo-1,4-benzenedipropanenitrile (Bifunctional Scaffold) D Cyclocondensation (EtOH, Reflux) A->D E Knoevenagel Condensation (Base Catalyst) A->E B Hydrazine Hydrate B->D C Dialdehydes C->E F Bis-Pyrazole Derivatives (Kinase Inhibitors) D->F Medicinal Chemistry G Covalent Organic Frameworks (NLO Polymers) E->G Materials Science

Caption: Divergent application pathways in medicinal chemistry and materials science.

Protocol 2: Synthesis of 1,4-Bis(5-amino-1H-pyrazol-3-yl)benzene (Medicinal Scaffold)

Objective: Convert the diacetonitrile into a bis-pyrazole, a common pharmacophore for kinase inhibition.

Step-by-Step Methodology:

  • Reagent Mixing: In a 100 mL round-bottom flask, dissolve β,β'-dioxo-1,4-benzenedipropanenitrile (1.0 eq) in 30 mL of absolute ethanol.

  • Nucleophilic Attack: Add hydrazine hydrate (80% aqueous solution, 3.0 eq) dropwise at room temperature. Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the highly electrophilic ketone carbonyl first, forming a hydrazone intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Causality: Thermal energy is required to drive the intramolecular nucleophilic attack of the secondary hydrazone nitrogen onto the adjacent nitrile carbon, forming the 5-amino-pyrazole ring.

  • Precipitation: Cool the mixture to 0 °C. The bis-pyrazole will precipitate out of the solution due to its high crystallinity and hydrogen-bonding capacity. Filter and recrystallize from ethanol/DMF.

Conclusion

β,β'-Dioxo-1,4-benzenedipropanenitrile is a master key in organic synthesis. By understanding the thermodynamic and kinetic causalities of its active methylene groups, researchers can leverage this scaffold to build highly complex, symmetric molecules ranging from targeted therapeutics to next-generation porous polymers. Strict adherence to anhydrous conditions and pKa-guided base selection is the cornerstone of successfully utilizing this compound.

References

  • Capot Chemical. "4640-70-4 | 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile) Specifications." Capot Chemical Co., Ltd. URL:[Link]

  • Fahim, A.M., et al. "Chemistry of terephthalate derivatives: a review." ResearchGate. URL:[Link]

  • Yang, et al. "Preparation of a Dual-Functionalized Acid–Base Macroporous Polymer via High Internal Phase Emulsion Templating as a Reusable Catalyst for One-Pot Deacetalization–Henry Reaction." ACS Omega. URL:[Link]

Foundational

Discovery and Historical Synthesis of Terephthaloyl Acetonitrile (1,4-Phenylenediacetonitrile): A Technical Guide to sp²-Carbon Conjugated Frameworks

Executive Summary & Chemical Nomenclature In historical literature and translated patents, the term "terephthaloyl acetonitrile" is frequently utilized as a synonym for 1,4-phenylenediacetonitrile (PDAN) ([1]). While tru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

In historical literature and translated patents, the term "terephthaloyl acetonitrile" is frequently utilized as a synonym for 1,4-phenylenediacetonitrile (PDAN) ([1]). While true terephthaloyl acetonitrile (1,4-bis(cyanoacetyl)benzene) contains carbonyl groups, the vast majority of modern materials science and drug discovery literature uses this nomenclature interchangeably to describe the active methylene compound PDAN (CAS: 622-75-3).

PDAN is a highly versatile, symmetrical building block featuring two highly acidic active methylene groups (-CH₂-CN). This guide explores the historical synthesis of PDAN, the causality behind its reactivity in Knoevenagel condensations, and its modern renaissance in the fabrication of Covalent Organic Frameworks (COFs), conjugated porous polymers (CPPs), and dynamic covalent libraries for drug discovery.

Historical Synthesis & Reaction Causality

Historically, the synthesis of PDAN was established via a classic aliphatic nucleophilic substitution (Sₙ2) reaction. The foundational protocol, detailed in legacy patents such as US Patent 3,950,310, utilized p-xylylene chloride and sodium cyanide ([2]).

The Causality of Solvent Selection: Early synthetic attempts struggled with the immiscibility of the non-polar organic precursor (p-xylylene chloride) and the highly polar inorganic salt (NaCN). The breakthrough was the deployment of a biphasic or co-solvent system, typically a 1:1 mixture of Dimethylformamide (DMF) and water.

  • Solubility: DMF solvates the organic chloride, while water dissolves the NaCN, allowing the reaction to occur efficiently at the solvent interface.

  • Thermal Control: The substitution of chloride by cyanide is highly exothermic. The aqueous component acts as a critical heat sink, maintaining the reaction strictly between 60°C–65°C to prevent the premature precipitation of solid intermediates and the degradation of the cyanide salt ([2]).

Mechanistic Pathway: The Knoevenagel Condensation

The true architectural value of PDAN lies in its application within the base-catalyzed Knoevenagel condensation.

Mechanistic Causality: Why is PDAN an ideal polymerization monomer? The methylene protons in PDAN are flanked by a strong electron-withdrawing nitrile group (-C≡N) and an aromatic ring. This dual electron-withdrawal significantly lowers the pKa of the methylene protons. Consequently, mild secondary amines (e.g., piperidine) or strong bases (e.g., potassium tert-butoxide) can easily deprotonate these sites to form a resonance-stabilized carbanion ([3]).

When this carbanion attacks an electrophilic aromatic aldehyde, it undergoes an aldol-type addition followed by spontaneous dehydration to form a cyano-vinylene (sp²-carbon) linkage . Unlike polarized imine (C=N) bonds that restrict charge delocalization in traditional Schiff-base COFs, the fully sp²-hybridized C=C bond allows uninterrupted in-plane π-conjugation, which is critical for semiconductor and photocatalytic applications ([4]).

Workflow N1 p-Xylylene Dichloride + NaCN N2 Nucleophilic Substitution (DMF/H2O, 60°C) N1->N2 N3 1,4-Phenylenediacetonitrile (PDAN) N2->N3 Exothermic Control N5 Knoevenagel Condensation (Piperidine Catalyst) N3->N5 Active Methylene N4 Aromatic Aldehydes (e.g., Terephthalaldehyde) N4->N5 Electrophile N6 Cyano-Vinylene Linked Conjugated Polymers N5->N6 Dehydration N7 Validation: FTIR (2221 cm⁻¹) & 13C NMR (~135 ppm) N6->N7 Self-Validation

Figure 1: Experimental workflow and self-validation of PDAN synthesis and polymerization.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Scalable Synthesis of 1,4-Phenylenediacetonitrile

Objective: Synthesize high-purity PDAN via controlled exothermic substitution.

  • Preparation: Dissolve 2.65 moles of sodium cyanide in 200 mL of deionized water in a four-necked flask equipped with a thermowell and mechanical stirrer.

  • Addition: Dissolve 1.15 moles of p-xylylene chloride in 200 mL of DMF. Maintain this solution at 60°C to prevent precipitation.

  • Reaction: Add the DMF solution dropwise to the aqueous cyanide over 2 hours. Maintain the reaction temperature strictly at 60°C–65°C using external heating/cooling.

  • Isolation: Pour the mixture into 2 liters of cold water. Filter the precipitated solid and wash with an additional 1 liter of water.

  • Self-Validation: The protocol is validated by a product yield of ~85% and a sharp melting point verification of 95°C–97°C ([2]).

Protocol 2: Synthesis of Poly(arylene cyano-vinylene) (PAV-CN) Beads

Objective: Fabricate 3D-interconnected microcellular conjugated beads using an Oil-in-Oil-in-Oil (O/O/O) double emulsion template.

  • Primary Emulsion: Dissolve PDAN and terephthalaldehyde in an external phase of DMF. Add petroleum benzine as the internal phase to form an O/O High Internal Phase Emulsion (HIPE).

  • Catalysis: Inject piperidine (secondary amine base) into the DMF phase to initiate the Knoevenagel condensation at the droplet interfaces.

  • Double Emulsion Curing: Inject the O/O HIPE droplets into a heated sedimentation medium (silicone/paraffin oil) at 80°C to cure the polymer framework.

  • Self-Validation System:

    • FTIR Spectroscopy: The reaction is validated by the complete disappearance of the aldehyde C=O stretch and the emergence of a sharp C≡N stretching band at exactly 2221 cm⁻¹.

    • Solid-State NMR: Cross-coupling is definitively proven by ¹³C CP/MAS NMR signals at ~135 ppm and 110 ppm, which correspond to the newly formed fully conjugated vinylene linkages ([3]).

Quantitative Data & Comparative Analysis

The structural rigidity and extended π-conjugation provided by PDAN yield materials with exceptional optoelectronic properties. The table below summarizes the quantitative data of various PDAN-derived conjugated frameworks.

Material / FrameworkCo-Monomer (Electrophile)Linkage TypeBand Gap (eV)Surface Area (BET)Primary Application
2DPPV 3-armed aromatic aldehydesp²-carbon (cyano-vinylene)2.10 eV472 m²/gPorous carbon precursor ([5])
PAV-CN Beads Terephthalaldehydesp²-carbon (cyano-vinylene)2.05–2.33 eVN/AVisible-light photocatalysis ([6])
sp²c-COF Tetrakis(4-formylphenyl)pyrenesp²-carbon (cyano-vinylene)1.90 eV689 m²/gSemiconductor / Photoswitching ([7])
PDBT Benzothiazole-aldehydesp²-carbon (cyano-vinylene)N/AN/AColorimetric Cyanide Biosensor ([8])

Applications in Drug Development & Biomedical Materials

Beyond materials science, PDAN has become a critical scaffold in pharmaceutical and biomedical engineering:

Dynamic Covalent Chemistry (DCC) in Drug Discovery: The Knoevenagel condensation of PDAN is traditionally viewed as irreversible. However, under specific thermodynamic controls, the cyano-vinylene exchange becomes reversible. This allows researchers to generate vast "Constitutional Libraries" of α-cyanostilbenes. By applying dynamic combinatorial chemistry, these libraries self-sort and error-correct to discover novel small-molecule receptor binders and three-state photochromic switches for targeted drug delivery systems ([7]).

DCC_Pathway D1 PDAN Derivatives (Nitrile Pool) D3 Dynamic Covalent Exchange (Thermodynamic Equilibrium) D1->D3 D2 Aromatic Aldehydes (Stilbene Pool) D2->D3 D4 Constitutional Library (α-Cyanostilbenes) D3->D4 Error Correction D5 Target Selection (Receptor Binding / Photoswitching) D4->D5 High-Throughput Screening

Figure 2: Logical relationship of Dynamic Covalent Chemistry using PDAN for drug discovery.

Biosensing and Diagnostics: PDAN is utilized to synthesize PDBT, a benzothiazole-appended cyano-vinylene derivative. PDBT acts as a highly selective chemosensor. Upon nucleophilic attack by cyanide ions in biological or environmental samples, the extended π-conjugation of the PDAN backbone is disrupted. This triggers a stark colorimetric transformation (colorless to reddish-brown) and a massive increase in sky-blue fluorescence, providing a rapid, self-validating diagnostic tool ([8]).

References

  • Benchchem Database. "Synthesis routes of 1,4-Phenylenediacetonitrile (US Patent 3,950,310)." Benchchem.
  • Kovačič, S., et al. "Highly Porous Poly(arylene cyano-vinylene) Beads Derived through the Knoevenagel Condensation of the Oil-in-Oil-in-Oil Double Emulsion Templates." ACS Macro Letters, 2021, 10(10): 1248-1253. Available at:[Link]

  • Bi, S., et al. "Two-Dimensional Carbon-Rich Conjugated Frameworks for Electrochemical Energy Applications." Journal of the American Chemical Society, 2020, 142(30): 12903-12915. Available at:[Link]

  • Zhuang, X., et al. "A two-dimensional conjugated polymer framework with fully sp²-bonded carbon skeleton." Chemical Communications, 2016, 52: 9343-9346. Available at:[Link]

  • Fuchter, M. J., et al. "Accelerated Discovery of α-Cyanodiarylethene Photoswitches." Journal of the American Chemical Society, 2021, 143(24): 9008-9015. Available at:[Link]

  • Pramanik, A., et al. "Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions." RSC Advances, 2022, 12: 29758-29765. Available at:[Link]

Sources

Exploratory

Aromaticity and Diradical Character of Benzene 1,4-Diides: A Technical Guide to Heavier Group 14 Analogues

Executive Summary The isolation and characterization of heavier analogues of phenyl anions and benzene-1,4-diides have historically been hindered by their extreme reactivity and the inherent instability of their metallyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and characterization of heavier analogues of phenyl anions and benzene-1,4-diides have historically been hindered by their extreme reactivity and the inherent instability of their metallylene character. However, recent breakthroughs utilizing anionic dicarbene (ADC) frameworks have enabled the synthesis of annulated heavier Group 14 benzene-1,4-diides, denoted as [(ADC)E]2 (where E = Si, Ge, Sn) [1, 2].

These novel species represent a paradigm shift in main-group chemistry, successfully merging the concepts of aromaticity (delocalized closed-shell states) and metallylene/diradical character (localized open-shell states). This whitepaper provides an in-depth mechanistic analysis of the electronic structure of these compounds, the causality behind their unique reactivity profiles, and field-proven methodologies for their synthesis and application in small-molecule activation.

Electronic Structure: The Interplay of Aromaticity and Diradical Character

In classical organic chemistry, aromaticity and diradical character are often viewed as mutually exclusive. However, in heavier main-group chemistry, these two electronic states can coexist and are highly dependent on the principal quantum number of the heteroatom [1].

Causality of the Diradical Trend

The fundamental driver of diradical character in [(ADC)E]2 systems is the size disparity between the carbon atoms of the ADC framework and the heavier Group 14 elements. As we move down Group 14 (Si < Ge < Sn), the atomic radius increases, leading to highly inefficient πE​–πC​ orbital overlap.

  • Silicon (Si): Exhibits the strongest π -interaction with carbon among the heavier analogues, resulting in a predominantly closed-shell (CS) singlet ground state with uniform π -electron delocalization (a 6 π -electron aromatic system). The diradical character ( y ) is relatively low (~15%) [2].

  • Germanium (Ge) & Tin (Sn): The increased atomic size causes poor delocalization of π -electrons. To stabilize the system, the electrons localize onto the E atoms, significantly increasing the open-shell (OS) diradical character ( y = 34–37%) [2].

This electronic ambivalence allows these molecules to act both as aromatic systems (exhibiting magnetic diatropicity) and as highly reactive diradicals capable of benchmark reactions such as dihydrogen splitting.

Quantitative Electronic Properties

The following table summarizes the key computational and experimental metrics defining the electronic structure of [(ADC)E]2 systems, derived from Density Functional Theory (DFT) and Electron Density of Delocalized Bonds (EDDB) population analysis [1, 2].

Element AnalogueDiradical Character ( y )Singlet-Triplet Gap ( ΔES−T​ )EDDBP ( π -electron/atom)Ground State
Si ([(ADC)Si]2)~15%> 20 kcal/mol0.64 |e|CS Singlet
Ge ([(ADC)Ge]2)~34%14.0 kcal/mol< 0.50 |e|OS Singlet (Diradicaloid)
Sn ([(ADC)Sn]2)~37%< 10.0 kcal/mol< 0.40 |e|OS Singlet (Diradicaloid)

Table 1: Comparison of electronic properties across Group 14 benzene-1,4-diide analogues. EDDBP values approaching 0.64 |e| indicate strong cyclic delocalization (aromaticity).

Mechanistic Pathways and Logic

The synthesis and subsequent reactivity of these compounds are dictated by their diradical character. The Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) reveal a direct correlation: as diradical character increases down the group, the activation barrier for small molecule activation (e.g., H2​ splitting, cycloaddition with alkynes) decreases, enhancing reactivity [1].

Synthesis A Precursor: [(ADC)SiCl3]2 or [(ADC)SiCl]2 B Reduction: KC8 (Potassium Graphite) A->B Electron Transfer C Intermediate: Transient Silylene Radical B->C Chloride Elimination D Product: [(ADC)Si]2 (Green-Yellow Crystalline Solid) C->D Delocalization (6π-electron)

Synthesis workflow of 1,4-disilabenzene-1,4-diide via KC8 reduction.

Reactivity E Heavier Benzene-1,4-diides [(ADC)E]2 Framework Si E = Si Diradical Char: ~15% E->Si n=3 Ge E = Ge Diradical Char: ~34% E->Ge n=4 Sn E = Sn Diradical Char: ~37% E->Sn n=5 H2 H2 Splitting (Room Temp) Si->H2 High Reactivity Cyclo [4+2] Cycloaddition (PhC≡CPh) Si->Cyclo Ge->H2 Ge->Cyclo Sn->H2 Sn->Cyclo

Correlation between Group 14 element size, diradical character, and reactivity.

Experimental Methodologies

The following protocols detail the synthesis of the silicon analogue, [(ADC)Si]2, and its application in dihydrogen splitting. These procedures are designed as self-validating systems, utilizing distinct colorimetric shifts and spectroscopic markers to verify successful execution [2].

Protocol 1: Synthesis of 1,4-Disilabenzene-1,4-diide ([(ADC)Si]2)

Objective: Reduce the Si(IV) or Si(II) chloride precursors to isolate the neutral Si(I) diradicaloid species. Causality: Potassium graphite ( KC8​ ) is selected as the reducing agent due to its strong reduction potential and the ease of removing the insoluble graphite byproduct, which prevents contamination of the highly reactive Si(I) product.

  • Preparation: In a strictly inert atmosphere (argon/nitrogen glovebox), dissolve the cyclic bis-chlorosilylene precursor [(ADC)SiCl]2 (1.0 equiv) in dry, degassed tetrahydrofuran (THF).

  • Reduction: Slowly add an excess of KC8​ (2.2 equiv) to the stirring solution at −78∘C .

  • Incubation: Allow the reaction mixture to gradually warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: The solution will transition from a pale color to a vibrant green-yellow , indicating the formation of the highly delocalized 6 π -electron C4​Si2​ core.

  • Purification: Filter the mixture through a pad of Celite to remove graphite and KCl salts. Concentrate the filtrate under a vacuum.

  • Crystallization: Layer the concentrated THF solution with dry hexane and store at −30∘C to yield green-yellow crystals of [(ADC)Si]2.

Protocol 2: Room-Temperature Dihydrogen Splitting Assay

Objective: Utilize the diradical character of [(ADC)Si]2 to cleave the strong H-H bond (104 kcal/mol) without transition metal catalysts. Causality: Dihydrogen splitting is a benchmark test for singlet diradicals. Despite having the lowest diradical character (~15%) among the analogues, the Si(I) centers possess sufficient frontier orbital availability (a lone pair and an unpaired electron) to activate H2​ via a concerted mechanism [2].

  • Sample Preparation: Dissolve isolated [(ADC)Si]2 crystals in dry THF in a J. Young NMR tube.

  • Atmosphere Exchange: Freeze the sample using liquid nitrogen, evacuate the headspace, and backfill with 1 atm of high-purity H2​ gas.

  • Reaction: Thaw the sample to room temperature and agitate gently.

    • Self-Validation Check (Visual): An immediate color change from green-yellow to dark blue will occur, definitively signaling the disruption of the C4​Si2​ π -system and the formation of the bis-hydridosilylene product [(ADC)SiH]2.

  • Spectroscopic Validation: Analyze the sample via 1H and 29Si NMR spectroscopy. The appearance of distinct Si-H resonances confirms the oxidative addition of H2​ across the silicon centers.

Conclusion

The heavier Group 14 benzene-1,4-diides represent a fascinating intersection of structural stability and high reactivity. By manipulating the size of the heteroatom within the ADC framework, researchers can precisely tune the interplay between aromatic stabilization and diradical reactivity. This tunability opens new avenues for transition-metal-free small molecule activation and the development of advanced optoelectronic materials.

References

  • Title: Understanding Small Molecule Activation Promoted by Heavier Benzene 1,4-diides: Interplay Between Diradical Character and Aromaticity Source: Chemistry - A European Journal (2025) URL: [Link]

  • Title: Annulated 1,4-Disilabenzene-1,4-diide and Dihydrogen Splitting Source: Journal of the American Chemical Society (2024) URL: [Link]

Foundational

Health and Safety Guidelines for 1,4-Di(cyanoacetyl)benzene: A Mechanistic Whitepaper

As application scientists and drug development professionals, we cannot rely on rote memorization of Safety Data Sheets (SDS). True laboratory safety requires anticipating chemical behavior based on molecular architectur...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we cannot rely on rote memorization of Safety Data Sheets (SDS). True laboratory safety requires anticipating chemical behavior based on molecular architecture. This whitepaper provides an in-depth, mechanistically grounded guide to handling 1,4-Di(cyanoacetyl)benzene , focusing on the causality behind its toxicological profile and the engineering controls required to mitigate its risks.

Structural and Physicochemical Profiling

1,4-Di(cyanoacetyl)benzene (also known as 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile)) is a bifunctional aromatic compound widely utilized as a building block in advanced polymer synthesis and pharmaceutical development[1].

The molecule features two β -ketonitrile groups attached to a central benzene ring. This structural motif dictates its reactivity and hazard profile. The methylene ( −CH2​− ) protons flanked by the electron-withdrawing carbonyl and cyano groups are highly acidic ( pKa​≈9−11 ). Consequently, the molecule acts as a potent carbon nucleophile under mildly basic conditions, making it prone to Michael additions and potential cross-reactivity with biological nucleophiles.

Table 1: Physicochemical & Structural Profile

ParameterSpecification / Mechanistic Implication
Chemical Name 1,4-Di(cyanoacetyl)benzene
CAS Registry Number 4640-70-4[1]
Molecular Formula C12​H8​N2​O2​ [1]
Molecular Weight 212.20 g/mol [1]
Structural Motif Bis- β -ketonitrile
Primary Hazard Vectors Activated methylene (C-H acidic), Nitrile metabolism (C N)
Mechanistic Toxicology: The Causality of Nitrile Hazards

The acute toxicity of aliphatic and structurally activated nitriles rarely originates from the intact molecule itself; rather, it is driven by the metabolic release of cyanide during enzymatic degradation[2].

When absorbed, nitrile-containing compounds are subjected to hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system (e.g., CYP2E1)[3],[4]. The enzyme abstracts an α -hydrogen atom, leading to α -carbon hydroxylation[3]. This produces an unstable cyanohydrin intermediate, which spontaneously decomposes to yield a carbonyl compound and highly toxic hydrogen cyanide (HCN)[4].

Once released, the cyanide ion ( CN− ) rapidly penetrates mitochondria and binds with high affinity to the ferric iron ( Fe3+ ) in cytochrome c oxidase (Complex IV of the electron transport chain)[2]. This binding halts oxidative phosphorylation, forcing the cell into anaerobic metabolism, ultimately resulting in severe cellular hypoxia, lactic acidosis, and apoptosis.

G A 1,4-Di(cyanoacetyl)benzene (Nitrile Source) B Hepatic CYP450 (e.g., CYP2E1) A->B Absorption & Hepatic Transport C alpha-Hydroxylated Metabolite (Unstable Cyanohydrin) B->C alpha-Carbon Hydroxylation D Hydrogen Cyanide (HCN) Release C->D Spontaneous Decomposition E Cytochrome c Oxidase Inhibition D->E Mitochondrial Penetration F Cellular Hypoxia & Apoptosis E->F Electron Transport Chain Arrest

Fig 1: Proposed CYP450-mediated metabolic pathway of cyanide release from cyanoacetyl compounds.

Occupational Health & Safety (OHS) Architecture

To safely handle 1,4-Di(cyanoacetyl)benzene, laboratory controls must be designed to prevent both inhalation of airborne particulates and dermal absorption.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood equipped with high-efficiency particulate air (HEPA) and organic vapor filtration.

  • Personal Protective Equipment (PPE): Standard nitrile gloves provide adequate protection against the dry powder. However, if the compound is dissolved in highly polar aprotic solvents (e.g., DMSO, DMF), double-gloving with a butyl rubber outer layer is required, as polar solvents can rapidly carry dissolved nitriles through standard nitrile barriers.

  • Storage Causality: Store strictly away from strong acids and strong bases. Why? Exposure to strong acids can protonate the nitrile group, catalyzing hydrolysis and potentially off-gassing HCN. Conversely, strong bases will deprotonate the activated methylene, generating a highly reactive enolate that can undergo uncontrolled exothermic polymerization.

Self-Validating Protocol: Chemical Spill Neutralization

In the event of a spill, standard sweeping or absorption is insufficient due to the risk of residual nitrile toxicity. The spill must be chemically neutralized via alkaline chlorination , a process that oxidizes the cyanide moiety to the significantly less toxic cyanate ( CNO− )[5].

This protocol is designed as a self-validating system, meaning you cannot proceed to the next step without analytical confirmation of the previous step's success.

Phase 1: Containment and Alkalinization

  • Isolate: Evacuate non-essential personnel and don a full face shield, heavy-duty neoprene gloves, and a chemical-resistant apron.

  • Contain: Surround the spill with inert absorbent material (e.g., diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Alkalinize: Carefully flood the spill area with a 1.0 M Sodium Hydroxide (NaOH) solution.

    • Causality: Cyanide complexes exist in equilibrium depending on pH. Lowering the pH shifts the equilibrium toward highly toxic, volatile hydrogen cyanide gas ( pKa​=9.2 )[5]. Raising the pH forces the equilibrium toward the non-volatile CN− ion[6].

    • Validation Checkpoint 1: Tap the wetted area with high-alkalinity pH indicator paper. Do not proceed unless the pH is 10.5. If the pH is lower, add additional NaOH.

Phase 2: Oxidative Destruction 4. Oxidize: Once the alkaline environment is validated, slowly pour an excess of 10% Sodium Hypochlorite (NaOCl, bleach) over the spill[6].

  • Causality: The hypochlorite ion oxidizes the CN− to cyanate ( CNO− ). This reaction is rapid at pH > 10.
  • Incubate: Allow a minimum contact time of 30 minutes to ensure complete oxidative destruction.
  • Validation Checkpoint 2: Use Cyantesmo paper (or an equivalent colorimetric cyanide test strip) on the treated liquid. A negative result (no color change) provides empirical validation that all free cyanide has been neutralized. If the test is positive, add more NaOCl and wait an additional 15 minutes.

Phase 3: Disposal 6. Collect: Once validated as cyanide-free, collect the slurry using non-sparking plastic tools. 7. Dispose: Transfer to a clearly labeled hazardous waste container. The waste is now safe for standard institutional chemical disposal protocols.

Sources

Exploratory

A Technical Guide to the Solubility of 1,4-Di(cyanoacetyl)benzene in Common Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-di(cyanoacetyl)benzene, a novel aromatic ketone with potential applications in materials science an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-di(cyanoacetyl)benzene, a novel aromatic ketone with potential applications in materials science and drug development. Due to the limited availability of public-domain solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, outlines a robust experimental protocol for its determination, and provides the theoretical basis for predicting its behavior in various common organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties to advance their research.

Introduction: The Significance of Solubility in Research and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that influences a wide range of applications, from drug delivery and formulation to materials science and chemical synthesis.[1] For a compound like 1,4-di(cyanoacetyl)benzene, understanding its solubility profile is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and subsequent chemical modifications.

  • Materials Science: Controlling crystallization processes, which is crucial for developing materials with desired properties.

  • Pharmaceutical Development: Influencing bioavailability, formulation of dosage forms, and predicting drug release rates.[1]

This guide will provide a theoretical and practical foundation for approaching the solubility determination of 1,4-di(cyanoacetyl)benzene.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The key factors influencing the solubility of 1,4-di(cyanoacetyl)benzene are its molecular structure and the properties of the solvent.

Analysis of the Solute: 1,4-Di(cyanoacetyl)benzene

To predict its solubility, we must first examine the molecular structure of 1,4-di(cyanoacetyl)benzene.

  • Structure: The molecule consists of a central nonpolar benzene ring, which is a key structural feature of many organic compounds.[4][5] This aromatic core is substituted at the 1 and 4 positions with cyanoacetyl groups (-CO-CH2-CN).

  • Polarity: The presence of the carbonyl (C=O) and nitrile (C≡N) groups introduces significant polarity to the molecule. These groups are electron-withdrawing and capable of participating in dipole-dipole interactions.

  • Hydrogen Bonding: The methylene group (-CH2-) adjacent to the carbonyl group has acidic protons, which could potentially act as hydrogen bond donors. The oxygen and nitrogen atoms in the cyanoacetyl groups can act as hydrogen bond acceptors.

Based on this structure, 1,4-di(cyanoacetyl)benzene can be classified as a moderately polar compound. Its solubility will be highest in solvents that can effectively interact with both its polar functional groups and its nonpolar aromatic ring.

Classification of Common Organic Solvents

Organic solvents are typically categorized based on their polarity and hydrogen bonding capabilities.[3]

  • Polar Aprotic Solvents: (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile) These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are generally good solvents for polar compounds.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

  • Nonpolar Solvents: (e.g., Toluene, Hexane, Benzene) These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.[6]

Predicting Solubility Trends

Based on the "like dissolves like" principle, we can predict the following solubility trends for 1,4-di(cyanoacetyl)benzene:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar cyanoacetyl groups.

  • Moderate Solubility: Expected in polar protic solvents like alcohols, where hydrogen bonding interactions can occur.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene, which cannot effectively interact with the polar functional groups of the solute.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination is essential for obtaining accurate solubility data.[7] The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[3][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately measure the solubility of 1,4-di(cyanoacetyl)benzene.

Materials and Equipment:

  • 1,4-Di(cyanoacetyl)benzene (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of solid 1,4-di(cyanoacetyl)benzene to a known volume of the chosen solvent in a sealed glass vial.[3] The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][8]

  • Phase Separation: After equilibration, cease agitation and separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[3]

  • Quantification of Solute: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analytical Measurement: Determine the concentration of 1,4-di(cyanoacetyl)benzene in the diluted solution using a validated analytical method.

    • HPLC Analysis: High-Performance Liquid Chromatography is a highly accurate method for quantification.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength corresponding to the absorbance maximum of 1,4-di(cyanoacetyl)benzene, would be a suitable starting point.[11]

    • UV-Vis Spectroscopy: This technique can also be used for quantification by creating a calibration curve of absorbance versus concentration.[12][13][14] The Beer-Lambert law forms the basis of this quantitative analysis.[15]

  • Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 1,4-di(cyanoacetyl)benzene to solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute filtered saturated solution E->F G Quantify concentration (HPLC or UV-Vis) F->G H Report Solubility (mg/mL or mol/L) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data for 1,4-di(cyanoacetyl)benzene should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 1,4-Di(cyanoacetyl)benzene in Common Organic Solvents at 25°C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Aprotic Dimethyl sulfoxide (DMSO)HighData to be determined
N,N-Dimethylformamide (DMF)HighData to be determined
AcetoneModerate to HighData to be determined
AcetonitrileModerateData to be determined
Polar Protic MethanolModerateData to be determined
EthanolModerateData to be determined
Nonpolar TolueneLowData to be determined
HexaneVery LowData to be determined

Note: The "Predicted Solubility" is based on theoretical principles. The "Experimental Solubility" column should be populated with data obtained from the protocol described in Section 3.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for 1,4-di(cyanoacetyl)benzene is not widely available, it is prudent to handle it with care, following standard laboratory safety protocols for novel chemical compounds. Compounds containing cyano groups, such as cyanoacetic acid and its derivatives, should be handled with caution.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Handling: Avoid direct contact with skin and eyes.[20] In case of accidental contact, flush the affected area with copious amounts of water.[18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[17]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[19]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1,4-di(cyanoacetyl)benzene in common organic solvents. By understanding the molecular properties of the solute and applying the robust shake-flask experimental protocol, researchers can generate accurate and reliable solubility data. This information is essential for advancing research and development in fields where this promising compound may have significant applications.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Khorram, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Solubility of Fixed Gases in Liquids (ASTM D2780-21). Retrieved from [Link]

  • Paluch, A. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]

  • Riaz, A., et al. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. Retrieved from [Link]

  • ASTM International. (2020). Standard Test Method for Estimation of Solubility of Gases in Petroleum Liquids (ASTM D2779-92(2020)). Retrieved from [Link]

  • Scribd. (2018, March 13). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • SIST. (2007). Standard Test Method for Solubility of Fixed Gases in Low-Boiling Liquids (ASTM D3429-93(2007)). Retrieved from [Link]

  • ASTM International. (2002). Standard Test Method for Measurement of Aqueous Solubility (ASTM E1148-02). Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2015). Use of Solubility in Standard Specifications for Asphalt Binders. The National Academies Press. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet: Ethyl cyanoacetate. Retrieved from [Link]

  • Multichem. (n.d.). Safety Data Sheet: Cyanoacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • ITW CP. (2017). Safety Data Sheet. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl Cyanoacetate, 97+%. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • SIELC. (2023). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Benzene Co., Ltd. (n.d.). Solvent. Retrieved from [Link]

  • Priya, V., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Retrieved from [Link]

  • Wu, Y. (n.d.). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,4‐bis(cyanothioformamido)benzene with acetonitrile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,4-diethyl benzene. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Short Note on Benzene and its Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Di(methyl-d3)benzene-d4. Retrieved from [Link]

  • Scribd. (n.d.). Organic Solvents Properties Overview. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-4-(diazonioamino)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-DI(Sec-butyl)benzene. Retrieved from [Link]

  • University of California, Berkeley. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

Sources

Foundational

Structural Paradigms in 1,4-Disubstituted Benzene Derivatives: A Guide to Crystal Engineering and Polymorphism

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the realm of solid-state chemistry and active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of solid-state chemistry and active pharmaceutical ingredient (API) development, 1,4-disubstituted benzene derivatives ( para-substituted benzenes) occupy a privileged position. Their inherent molecular symmetry dictates unique crystallographic behaviors, profoundly influencing thermodynamic stability, solubility, and mechanical processability. As application scientists, we do not merely observe these crystal structures; we actively engineer them. This whitepaper synthesizes field-proven insights into the crystal engineering of 1,4-disubstituted benzenes, exploring the causality behind polymorphic transformations, supramolecular synthon design, and advanced crystallographic workflows.

The Causality of Para-Substitution in Crystal Packing

The geometric linearity of 1,4-disubstituted benzenes fundamentally alters their crystal packing landscape compared to their ortho and meta counterparts. According to Carnelley’s Rule, higher molecular symmetry translates to a more tightly packed crystal lattice, which thermodynamically manifests as higher melting points and lower solubility.

When the two substituents are identical (e.g., 1,4-diiodobenzene or terephthalic acid), the molecule possesses a center of inversion, resulting in a net-zero dipole moment. This lack of a permanent dipole forces the crystal lattice to rely entirely on highly directional non-covalent interactions—such as hydrogen bonding, halogen bonding, and π−π stacking—to achieve cohesive energy. Understanding these directional forces is the cornerstone of rational drug design and supramolecular chemistry.

Polymorphism and Mechanical Properties: The Paracetamol Paradigm

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a critical regulatory and functional parameter in drug development. Paracetamol (N-acetyl-para-aminophenol), a quintessential 1,4-disubstituted benzene, serves as the ultimate model system for understanding how molecular packing dictates macroscopic mechanical properties[1].

The Structural Dichotomy: Form I vs. Form II

Paracetamol exhibits extreme polymorphic behavior, with at least nine forms discovered (including ambient and high-pressure phases), though Forms I and II are the most relevant to pharmaceutical manufacturing[2].

  • Form I (Monoclinic): This is the thermodynamically stable form under ambient conditions. The molecules pack in an interlocked "herringbone" pattern. While chemically stable, this interlocking prevents the crystal planes from sliding past one another under mechanical stress. Consequently, Form I exhibits poor compressibility, requiring the addition of expensive binding agents during tablet manufacturing[3].

  • Form II (Orthorhombic): This metastable form is the "holy grail" for formulation scientists. The crystal structure consists of parallel layers separated by distinct slip planes along the c-axis. When mechanical pressure is applied during tableting, these planes slide past one another (plastic deformation), allowing Form II to be directly compressed into tablets without binders[1][3].

The causality here is purely structural: the linear nature of the 1,4-disubstituted core allows for flat, planar hydrogen-bonded sheets in Form II, but the kinetic barrier to forming these sheets from standard aqueous solutions usually drives the system toward the interlocked Form I.

ParacetamolPolymorphism Melt Paracetamol Melt / Glass (High Energy State) FormI Form I (Monoclinic) Herringbone Packing Poor Compressibility Melt->FormI Slow cooling (Aqueous Solution) FormII Form II (Orthorhombic) Parallel Slip Planes Directly Compressible Melt->FormII Rapid Melt Crystallization (Kinetic Trapping) FormIII Form III (Orthorhombic) Highly Metastable Melt->FormIII Glass transition anomalies FormII->FormI Monotropic transition (Prolonged storage) FormIII->FormII Thermal relaxation

Fig 1: Thermodynamic and kinetic pathways of Paracetamol polymorphic transformations.

Supramolecular Synthons: Hydrogen and Halogen Bonding Networks

Beyond polymorphism, the 1,4-disubstituted benzene ring is an ideal rigid spacer for constructing predictable 1D, 2D, and 3D supramolecular architectures.

Hydrogen-Bonded Linear Chains: Terephthalic Acid

Terephthalic acid (1,4-benzenedicarboxylic acid) is a fundamental building block in crystal engineering and metal-organic frameworks (MOFs). X-ray diffraction reveals that terephthalic acid crystallizes into infinite 1D chains[4]. The carboxylic acid groups form centrosymmetric R22​(8) hydrogen-bonded dimers. Because the substituents are exactly 180° apart on the benzene ring, these dimers propagate linearly without steric disruption, creating highly robust, insoluble crystalline networks[5].

Halogen-Bonded Capsules

Recent advancements have leveraged 1,4-disubstituted benzenes to engineer halogen-bonded supramolecular capsules. By utilizing a flexible calixarene core functionalized with 1,4-disubstituted tetrafluorophenyl rings (bearing a terminal iodine atom), researchers can induce highly directional I⋯N halogen bonds with pyridyl acceptors. The rigid, linear nature of the 1,4-benzene spacer ensures the precise geometric alignment required to close the capsule around small guest molecules[6].

Quantitative Crystallographic Data

To facilitate rapid comparison for formulation scientists, the crystallographic parameters of key 1,4-disubstituted benzene polymorphs are summarized below.

Table 1: Crystallographic Parameters of Paracetamol Polymorphs

ParameterForm I (Stable)[3]Form II (Metastable)[3]Form III (Metastable)[2]
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P21​/a Pcab Pbca
Packing Motif HerringboneParallel Sheets (Slip Planes)Twisted/Helicoidal
Compressibility PoorExcellent (Plastic Deformation)Poor
Preparation Aqueous crystallizationMelt crystallizationMelt near glass transition

Table 2: Crystallographic Parameters of Terephthalic Acid Polymorphs

ParameterForm I[4]Form II[4]
Crystal System TriclinicTriclinic
Space Group P1ˉ P1ˉ
Hydrogen Bonding Infinite 1D ChainsInfinite 1D Chains
Chain Displacement Benzene rings adjacent to carboxylsBenzene rings adjacent to benzene rings

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating workflows for isolating and characterizing 1,4-disubstituted benzene crystals.

Protocol A: Melt Crystallization of Metastable Paracetamol (Form II)

Melt crystallization bypasses the solvation sphere, utilizing high thermal driving forces to access regions of the potential energy landscape that are inaccessible via solution growth[2].

  • Sample Preparation: Place 5 mg of >99% pure Form I paracetamol powder between two glass coverslips.

  • Melting: Transfer the assembly to a programmable hot-stage microscope (HSM). Ramp the temperature at 10∘C/min to 175∘C until complete fusion is observed.

  • Kinetic Trapping (Self-Validation): Rapidly quench the melt to 100∘C at a rate of 30∘C/min . Validation Check: Monitor the growth morphology via polarized light microscopy. Form II will emerge as rapidly growing spherulites. If faceted, prismatic crystals appear, the cooling rate was too slow, resulting in Form I reversion.

  • Isolation: Maintain at 100∘C until the melt is fully consumed, then cool to room temperature at 5∘C/min to prevent thermal cracking of the metastable lattice.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

For accurate determination of supramolecular synthons (e.g., in terephthalic acid derivatives), high-resolution SCXRD is required.

  • Mounting: Submerge the target crystal in inert perfluoropolyether (Paratone) oil to prevent atmospheric degradation or hydration. Mount a single, un-twinned crystal (approx. 0.1×0.1×0.2 mm ) onto a MiTeGen cryoloop.

  • Cryocooling: Instantly transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. This minimizes atomic thermal vibrations (Debye-Waller factors) and sharpens diffraction spots.

  • Data Collection: Irradiate using Mo- ( λ=0.71073A˚ ) or Cu- radiation. Collect full sphere data using ω and ϕ scans.

  • Integration & Solution: Integrate frames using APEX/SAINT software. Solve the phase problem using intrinsic phasing (SHELXT) and refine using least-squares minimization (SHELXL).

SCXRDWorkflow Step1 1. Crystal Selection & Mounting (Paratone oil, Cryoloop) Step2 2. Cryogenic Quenching (100 K Nitrogen Stream) Step1->Step2 Step3 3. X-ray Diffraction Data Collection (Mo/Cu K-alpha radiation) Step2->Step3 Step4 4. Data Integration & Reduction (SAINT / SADABS) Step3->Step4 Step5 5. Structure Solution & Refinement (SHELXT / SHELXL) Step4->Step5

Fig 2: Standardized Single-Crystal X-Ray Diffraction (SCXRD) analytical workflow.

References

  • [4] The crystal structure of terephthalic acid - IUCr Journals. International Union of Crystallography. Available at:

  • [5] Crystal structure of 2,5-di-hydroxy-terephthalic acid from powder diffraction data. PubMed Central (NIH). Available at:

  • [2] Melt Crystallization for Paracetamol Polymorphism. ACS Publications. Available at:

  • [3] Crystal structure of paracetamol (A) form I and (B) form II with slip planes. ResearchGate. Available at:

  • [6] A Self-Assembled Supramolecular Capsule That Cocrystallizes with 1,4-Disubstituted Benzene Derivatives. ResearchGate. Available at:

  • [1] Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,4-Di(cyanoacetyl)benzene in Thermosetting Resins

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential application of 1,4-di(cyanoacetyl)benzene as a no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential application of 1,4-di(cyanoacetyl)benzene as a novel curing agent for thermosetting resins, with a particular focus on epoxy systems. While direct literature on this specific molecule is emerging, this guide synthesizes established principles of organic and polymer chemistry to propose its synthesis, mechanism of action, and detailed protocols for its use in creating high-performance thermoset materials. The unique bifunctional nature of 1,4-di(cyanoacetyl)benzene, featuring two highly reactive cyanoacetyl groups, positions it as a promising candidate for developing thermosets with unique properties.

Introduction: The Potential of 1,4-Di(cyanoacetyl)benzene in Thermoset Chemistry

Thermosetting resins are a critical class of polymers characterized by their highly cross-linked, three-dimensional networks, which impart excellent thermal stability, chemical resistance, and mechanical strength. The properties of a thermoset are largely dictated by the chemical structure of its monomers and the curing agent used to facilitate the cross-linking reaction.

1,4-Di(cyanoacetyl)benzene is a symmetrical aromatic compound featuring two cyanoacetyl groups. The key to its potential as a curing agent lies in the active methylene group (-CH2-) situated between a carbonyl and a nitrile group within each cyanoacetyl moiety. These protons are highly acidic and can be readily abstracted by a base, creating a potent nucleophile. This reactivity is analogous to that of other active methylene compounds, such as malononitrile and derivatives of cyanoacetic acid, which have been explored in various organic syntheses and polymer applications.[1][2]

This guide puts forth the hypothesis that 1,4-di(cyanoacetyl)benzene can function as an effective curing agent for epoxy resins, leading to the formation of a rigid, highly cross-linked network. The aromatic core of the molecule is expected to contribute to the thermal stability and mechanical strength of the resulting thermoset.

Proposed Synthesis of 1,4-Di(cyanoacetyl)benzene

A direct, documented synthesis of 1,4-di(cyanoacetyl)benzene is not widely available in the current literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Friedel-Crafts acylation reaction.[3][4] The following two-step protocol outlines a potential pathway starting from readily available commercial reagents.

Protocol 1: Proposed Synthesis of 1,4-Di(cyanoacetyl)benzene

Step 1: Friedel-Crafts Acylation of Benzene with Cyanoacetyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene, which serves as both the solvent and the reactant. Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add cyanoacetyl chloride dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the completion of the diacylation.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product will precipitate as a solid.

  • Isolation and Purification: Collect the crude product by filtration, wash with water and a dilute solution of sodium bicarbonate to remove any remaining acid. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain purified 1,4-di(cyanoacetyl)benzene.

Step 2: Characterization

  • Confirm the structure of the synthesized 1,4-di(cyanoacetyl)benzene using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Caption: Proposed workflow for the synthesis of 1,4-di(cyanoacetyl)benzene.

Application in Epoxy Resin Curing

Curing Mechanism

The curing of epoxy resins with 1,4-di(cyanoacetyl)benzene is proposed to proceed via a base-catalyzed polyaddition reaction. The active methylene protons of the cyanoacetyl groups are the primary reactive sites. The mechanism can be described as follows:

  • Initiation: A basic catalyst (e.g., a tertiary amine or an imidazole) abstracts a proton from the active methylene group of 1,4-di(cyanoacetyl)benzene, generating a carbanion.

  • Propagation: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of an epoxy ring, leading to ring-opening and the formation of an alkoxide.[5][6]

  • Chain Transfer: The newly formed alkoxide can then abstract a proton from another active methylene group, regenerating the carbanion and propagating the curing reaction. This process continues, building a highly cross-linked polymer network.

The bifunctional nature of 1,4-di(cyanoacetyl)benzene allows it to act as a cross-linker, connecting multiple epoxy resin chains.

Curing_Mechanism cluster_mechanism Proposed Curing Mechanism with Epoxy Resins Initiation Initiation: Proton abstraction from active methylene group by a base (B:) Carbanion Formation of Carbanion Initiation->Carbanion Propagation Propagation: Nucleophilic attack of carbanion on epoxy ring Carbanion->Propagation RingOpening Epoxy Ring-Opening & Alkoxide Formation Propagation->RingOpening ChainTransfer Chain Transfer: Proton abstraction from another active methylene group RingOpening->ChainTransfer ChainTransfer->Carbanion Regenerates Carbanion CrosslinkedNetwork Formation of Cross-linked Polymer Network ChainTransfer->CrosslinkedNetwork

Caption: Step-by-step experimental workflow for curing epoxy resins.

Potential Advantages and Applications

The use of 1,4-di(cyanoacetyl)benzene as a curing agent for thermosetting resins is anticipated to offer several advantages:

  • High Cross-link Density: The presence of two reactive sites per molecule can lead to a densely cross-linked network, potentially resulting in high modulus and excellent thermal stability.

  • Aromatic Backbone: The benzene ring in the curing agent's structure is expected to enhance the rigidity and thermal resistance of the cured polymer.

  • Good Adhesion: The polar nature of the cyano and carbonyl groups may promote strong adhesion to various substrates.

Potential applications for thermosets cured with 1,4-di(cyanoacetyl)benzene include:

  • High-performance adhesives

  • Matrix resins for fiber-reinforced composites

  • Encapsulation materials for electronic components

  • Powder coatings

Safety Considerations

1,4-Di(cyanoacetyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been extensively studied, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

While further experimental validation is required, the chemical structure of 1,4-di(cyanoacetyl)benzene strongly suggests its potential as a novel and effective curing agent for thermosetting resins, particularly epoxies. The proposed synthesis and curing protocols in this guide provide a solid foundation for researchers to explore the capabilities of this promising molecule in the development of advanced polymer materials. The unique combination of a rigid aromatic core and highly reactive functional groups makes 1,4-di(cyanoacetyl)benzene a compelling target for future research in thermoset chemistry.

References

  • Cyanoacetic acid derivatives as epoxy resin curing agents. (1980). U.S.
  • Malononitrile - Wikipedia. (n.d.). Retrieved October 26, 2024, from [Link]

  • The Chemistry of Malononitrile and its derivatives. (2019). ResearchGate. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (2024). Chemistry Steps. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (2024). Highlights in Science, Engineering and Technology.
  • Synthesis of Benzene Derivatives (2) – Polarity Reversal. (2018). Master Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols: 1,4-Di(cyanoacetyl)benzene as a Versatile Building Block in Advanced Materials Science

Introduction: Unveiling the Potential of a Multifunctional Aromatic Core In the landscape of advanced materials, the design of novel monomers is the critical starting point for innovation. 1,4-Di(cyanoacetyl)benzene (DCA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Aromatic Core

In the landscape of advanced materials, the design of novel monomers is the critical starting point for innovation. 1,4-Di(cyanoacetyl)benzene (DCAB) represents a class of highly functionalized aromatic building blocks with significant potential for creating next-generation polymers, optical materials, and porous frameworks. Its structure, featuring a rigid 1,4-disubstituted benzene core, is decorated with two cyanoacetyl groups (-CO-CH₂-CN). This arrangement is not merely structural; it is a convergence of functionalities that imparts unique reactivity and properties.

The central phenyl ring provides a robust, thermally stable scaffold. The flanking cyanoacetyl moieties offer a rich playground for chemical transformations:

  • Ketone Group: A site for condensation reactions and a polar center influencing polymer properties.

  • Nitrile (Cyano) Group: A highly polar group that can enhance polymer solubility, thermal properties, and serve as a precursor for other functional groups like carboxylic acids or amines.[1]

  • Acidic α-Hydrogen: The methylene protons (-CH₂-) situated between a ketone and a nitrile are acidic, making them ideal for Knoevenagel-type condensation reactions to extend π-conjugated systems.[2]

This guide provides an in-depth exploration of DCAB and its close derivatives, moving from synthesis principles to their application in creating materials with tailored properties for researchers in materials science and polymer chemistry.

Section 1: Synthesis of Functionalized Benzene-Core Monomers

The creation of high-purity, well-defined monomers is the bedrock of predictable material synthesis. While DCAB itself is a specific target, the principles of its synthesis can be understood through established protocols for structurally analogous compounds. The Knoevenagel condensation is a cornerstone reaction in this field, allowing for the formation of C-C bonds from active methylene compounds.

Protocol 1.1: Synthesis of 1,4-Bis(2-cyano-2-carboxyvinyl)benzene

This protocol details the synthesis of a dicarboxylic acid monomer, a close derivative of DCAB, which serves as a key precursor for high-performance polyamides.[1] The reaction involves the condensation of a dialdehyde with cyanoacetic acid.

Causality and Experimental Insight: The choice of acetonitrile as a solvent is strategic; it effectively dissolves the reactants while being relatively inert. Glacial acetic acid acts as a catalyst for the Knoevenagel condensation. The reaction proceeds via the formation of a carbanion from cyanoacetic acid, which then attacks the aldehyde carbonyls. The subsequent dehydration step is facilitated by the acidic conditions, yielding the desired vinyl structure.

Materials:

  • 1,4-Benzenedicarboxaldehyde

  • Cyanoacetic acid

  • Acetonitrile

  • Glacial acetic acid

  • Magnetic stirrer and flask

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 1,4-benzenedicarboxaldehyde and a stoichiometric excess of cyanoacetic acid in acetonitrile.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., ambient or slightly elevated) and monitor the reaction progress. The formation of a precipitate often indicates product formation.

  • Isolation and Purification: After the reaction is complete, the solid product is isolated by filtration. It is crucial to wash the precipitate thoroughly with water to remove unreacted cyanoacetic acid and other water-soluble impurities.

  • Drying: The purified monomer is then dried under vacuum to remove residual solvents.

Workflow Diagram: Monomer Synthesis

cluster_reactants Reactant Preparation R1 1,4-Benzenedicarboxaldehyde Reaction Knoevenagel Condensation (Stirring) R1->Reaction R2 Cyanoacetic Acid R2->Reaction Solvent Acetonitrile & Acetic Acid Solvent->Reaction Isolation Filtration Reaction->Isolation Washing Wash with Water Isolation->Washing Drying Vacuum Drying Washing->Drying Product Pure Monomer: 1,4-Bis(2-cyano-2-carboxyvinyl)benzene Drying->Product

Caption: Workflow for the synthesis of a dicarboxylic acid monomer.

Section 2: Application in High-Performance Polyamides

Aromatic polyamides are a class of polymers renowned for their exceptional thermal stability and mechanical strength.[3] Monomers like the one synthesized in Protocol 1.1 are ideal candidates for producing novel polyamides where the pendent cyano groups can introduce improved solubility and serve as sites for post-polymerization modification.

Protocol 2.1: Synthesis of Unsaturated Polyamides via Low-Temperature Solution Polycondensation

This protocol, adapted from Mikroyannidis, J. A., describes the synthesis of a polyamide from 1,4-bis(2-cyano-2-carboxyvinyl)benzene and an aromatic diamine.[1]

Causality and Experimental Insight: Low-temperature solution polycondensation is employed to achieve high molecular weight polymers while minimizing side reactions that can occur at elevated temperatures. N,N-Dimethylformamide (DMF) is an excellent solvent for both the monomers and the resulting polyamide, ensuring the reaction remains in a homogeneous phase.[1] Triethylamine is added to activate the carboxylic acid groups, facilitating the nucleophilic attack by the diamine and forming the amide linkage. The reaction is conducted under a nitrogen atmosphere to prevent oxidation and reactions with atmospheric moisture.

Materials:

  • 1,4-Bis(2-cyano-2-carboxyvinyl)benzene (from Protocol 1.1)

  • 4,4'-Diaminodiphenylmethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine

  • Nitrogen gas supply

  • Stirring apparatus

Step-by-Step Methodology:

  • Diamine Solution: In a flask under a nitrogen atmosphere, dissolve a precise amount of 4,4'-diaminodiphenylmethane (e.g., 3 mmol) in anhydrous DMF. Cool the solution to 0°C using an ice bath.

  • Monomer Addition: Prepare a solution of the dicarboxylic acid monomer (e.g., 3 mmol) in anhydrous DMF. Add this solution dropwise to the stirred diamine solution at 0°C.

  • Activation: Subsequently, add a stoichiometric amount of triethylamine (e.g., 6 mmol) to the reaction mixture at 0°C.

  • Polymerization: Allow the mixture to warm to ambient temperature and continue stirring under a nitrogen stream for approximately 4 hours. An increase in viscosity is indicative of polymerization.

  • Precipitation and Isolation: Pour the viscous polymer solution into a large volume of water to precipitate the polyamide.

  • Purification and Drying: Filter the solid polymer, wash it extensively with water to remove DMF and salts, and then dry it under vacuum.

Quantitative Data Summary

Polyamide IDDiamine UsedYield (%)Inherent Viscosity (dL/g)
Mloo4,4'-Diaminodiphenylmethane940.55
Mpo4,4'-Diaminodiphenyl ether920.64
Mso4,4'-Diaminodiphenylsulfone950.49
Data adapted from Reference[1]. Viscosity measured in DMF at 30°C.

Workflow Diagram: Polyamide Synthesis

cluster_reactants Monomer Preparation (0°C, N₂) Diamine Aromatic Diamine in DMF Mix Dropwise Addition Diamine->Mix Diacid Dicarboxylic Acid Monomer in DMF Diacid->Mix Activate Add Triethylamine Mix->Activate Polymerize Polymerization (Ambient Temp, 4h) Activate->Polymerize Precipitate Pour into Water Polymerize->Precipitate Isolate Filter & Wash Precipitate->Isolate Dry Vacuum Dry Isolate->Dry Product High-Performance Polyamide Dry->Product

Caption: Workflow for low-temperature solution polycondensation.

Section 3: Application in Photoluminescent Materials

The intrinsic electronic properties of the DCAB scaffold, with its electron-withdrawing cyano and acetyl groups, make it an excellent core for building fluorescent molecules.[4][5] By extending the π-conjugation of the central benzene ring through reactions at the active methylene sites, it is possible to synthesize novel dyes and oligomers for applications in sensors, bioimaging, and organic electronics.[2][6]

Protocol 3.1: Synthesis of a Stilbene-Type Fluorophore via Knoevenagel Condensation

This protocol is based on the principles used to synthesize 1,4-Bis-(α-cyano-4-methoxystyryl)benzene, a highly photoluminescent oligo(phenylene vinylene).[2] It demonstrates how to build a larger conjugated system from a benzene core.

Causality and Experimental Insight: This Knoevenagel reaction utilizes a strong base like potassium tert-butoxide (t-BuOK) to deprotonate the active methylene compound (in this case, a substituted phenylacetonitrile). The resulting nucleophile attacks an aldehyde (terephthaldicarboxyaldehyde), leading to a condensation product with a new C=C double bond. This extends the π-system across the molecule, which is essential for fluorescence. The methoxy groups on the phenylacetonitrile act as electron-donating groups, creating a "push-pull" electronic structure that often enhances fluorescence quantum yields.[2]

Materials:

  • Terephthaldicarboxyaldehyde

  • (4-Methoxyphenyl)acetonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Solvent (e.g., Methanol)

  • Stirring apparatus

Step-by-Step Methodology:

  • Reactant Solution: Dissolve terephthaldicarboxyaldehyde and (4-methoxyphenyl)acetonitrile in a suitable solvent like methanol in a reaction flask.

  • Base Addition: Add a catalytic amount of a strong base, such as t-BuOK, to the stirred solution. The reaction is often rapid, indicated by a color change and the formation of a precipitate.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 50°C) for a short period (e.g., 15-30 minutes) to ensure completion.

  • Isolation: Isolate the precipitated product by filtration.

  • Purification: Wash the solid product thoroughly with the reaction solvent (methanol) to remove unreacted starting materials and base.

  • Drying: Dry the final product under vacuum. The resulting material is expected to be highly photoluminescent.[2]

Conceptual Diagram: Donor-Acceptor Fluorophore Design

cluster_molecule Push-Pull Fluorophore Structure Donor1 Electron Donating Group (e.g., -OCH₃) Acceptor_Core π-Conjugated Benzene Core with Electron Withdrawing Groups (e.g., -CN, -CO-) Donor1->Acceptor_Core Charge Transfer Donor2 Electron Donating Group (e.g., -OCH₃) Acceptor_Core->Donor2 Charge Transfer Light_In Photon Absorption (Excitation) cluster_molecule cluster_molecule Light_In->cluster_molecule Light_Out Photon Emission (Fluorescence) cluster_molecule->Light_Out

Caption: Design principle of a push-pull fluorophore.

Section 4: Potential in Functional Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The choice of linker is paramount as it dictates the pore size, geometry, and chemical functionality of the resulting framework.[7][8] While benzene-1,4-dicarboxylic acid (terephthalic acid) is a common linker, a derivative originating from DCAB could introduce valuable functionality.

Conceptual Application: 1,4-Di(cyanoacetyl)benzene can be hydrolyzed under acidic or basic conditions to convert the two nitrile groups into carboxylic acid groups, yielding 1,4-bis(2-carboxyacetyl)benzene. This new dicarboxylate linker retains the ketone functionalities. When used in MOF synthesis, these ketone groups would line the pores of the framework, acting as Lewis basic sites. This could significantly enhance the MOF's affinity for specific guest molecules, such as for CO₂ capture or selective benzene adsorption.[9][10]

Protocol 4.1 (Proposed): Synthesis of a Functionalized MOF

This is a proposed two-step protocol based on established chemical principles and general MOF synthesis techniques.[11]

Part A: Hydrolysis of DCAB to a Dicarboxylate Linker

  • Reaction Setup: Reflux a solution of 1,4-di(cyanoacetyl)benzene in a strong aqueous acid (e.g., HCl or H₂SO₄).

  • Monitoring: Monitor the reaction until the evolution of ammonia ceases, indicating the complete conversion of nitriles to carboxylic acids.

  • Isolation: Cool the reaction mixture to precipitate the dicarboxylic acid product. Filter, wash with cold water, and dry.

Part B: Solvothermal Synthesis of a Functionalized MOF

  • Reaction Mixture: In a Teflon-lined autoclave, combine the dicarboxylic acid linker from Part A, a metal salt (e.g., zirconium(IV) chloride, copper(II) nitrate), and a high-boiling solvent like DMF or N,N-diethylformamide (DEF).

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a high temperature (e.g., 100-150°C) for 24-72 hours. During this time, crystals of the MOF will form.

  • Isolation and Activation: After cooling, decant the solvent and wash the crystalline product with fresh solvent (e.g., DMF). To activate the MOF (i.e., remove solvent from the pores), the crystals are typically solvent-exchanged with a more volatile solvent (like ethanol or acetone) and then heated under vacuum.

Logical Workflow: From Monomer to Functional MOF

Monomer 1,4-Di(cyanoacetyl)benzene (DCAB) Hydrolysis Acid Hydrolysis (-CN → -COOH) Monomer->Hydrolysis Linker Dicarboxylate Linker with Ketone Groups Hydrolysis->Linker MOF_Synth Solvothermal Synthesis (High T, High P) Linker->MOF_Synth Metal Metal Salt (e.g., ZrCl₄) Metal->MOF_Synth Solvent Solvent (DMF) Solvent->MOF_Synth MOF_Product Functional MOF with Ketone-Lined Pores MOF_Synth->MOF_Product

Caption: Proposed pathway to a functional MOF from DCAB.

References

  • Mikroyannidis, J. A. (1994). Unsaturated polyamides with pendent cyano groups derived from 1,4-bis(2-cyano-2-carboxyvinyl)benzene. Polymer, 35(4), 839-844.
  • ResearchGate. (n.d.). Synthesis of polyamidines based on 1,4-dicyanobenzene and 4,4A '-diaminodiphenyl oxide in ionic liquids.
  • BenchChem. (2025).
  • ScholarWorks@UMass Amherst. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38, 1014-1023.
  • UniVOOK Chemical. (2025, January 17). 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis.
  • BenchChem. (2025). di(butan-2-yl)benzene in Organic Synthesis. BenchChem.
  • ResearchGate. (n.d.). Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes.
  • Wu, Y. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology, 83, 185.
  • PMC. (n.d.). Understanding Small Molecule Activation Promoted by Heavier Benzene 1,4‐diides: Interplay Between Diradical Character and Aromaticity.
  • MDPI. (2022, October 18). Synthesis of a Single Benzene-Based Fluorophore for Selective Recognition of Al Ions. MDPI.
  • Horne, D. A. (1983). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • PMC. (2013). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes.
  • ResearchGate. (2026, January 7). Synthesis of novel Cu/Fe based benzene Dicarboxylate (BDC) metal organic frameworks and investigations into their optical and electrochemical properties.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Cyanodibenzo[1][12]dioxines and Their Derivatives by Cyano-Activated Fluoro Displacement Reactions. Retrieved from ResearchGate.

  • ResearchGate. (2025, June). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. International Journal of Applied Chemistry, 12(2), 5-12.
  • PubChem. (n.d.). Benzene-1,4-diacetic acid, di-acetic anhydride.
  • PMC. (n.d.). Enhanced Benzene Adsorption in Chloro-Functionalized Metal–Organic Frameworks.
  • PMC. (2025, February 27). Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging.
  • GeeksforGeeks. (2025, July 23). Benzene Reactions.
  • LibreTexts. (2022, December 12).
  • ScienceDirect. (2023, September 20).

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 1,4-Di(cyanoacetyl)benzene

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Context 1,4-Di(cyanoacetyl)benzene (CAS: 4640-70-4) is a highly symmetrical, bifunctional building block ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Context

1,4-Di(cyanoacetyl)benzene (CAS: 4640-70-4) is a highly symmetrical, bifunctional building block extensively utilized in medicinal chemistry and materials science[1]. Featuring two active methylene groups flanked by strongly electron-withdrawing carbonyl and cyano moieties, it serves as a critical precursor for synthesizing complex heterocycles—such as pyrazoles and pyrimidines—via Knoevenagel condensations and cyclization reactions[2].

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for drug development professionals to ensure batch purity, monitor downstream reactivity, and verify the integrity of the active methylene sites.

Structural Dynamics & Tautomerism

A defining feature of 1,4-di(cyanoacetyl)benzene is its capacity for keto-enol tautomerism. While the diketo form is overwhelmingly dominant in polar aprotic solvents like DMSO-d₆, trace enolization can occur, acting as the reactive intermediate in electrophilic substitutions. Understanding this dynamic is critical, as it directly influences the interpretation of minor spectral anomalies (e.g., the appearance of trace vinylic protons near 6.5 ppm or broad hydroxyl signals >10 ppm).

Tautomerism Keto Diketo Form (Dominant in DMSO-d6) Enol Enol Form (Trace / Reactive Intermediate) Keto->Enol Tautomerization (Solvent Dependent)

Fig 1: Keto-enol tautomeric equilibrium of 1,4-di(cyanoacetyl)benzene.

Experimental Protocol for NMR Acquisition

To ensure a self-validating and reproducible system, the following protocol is optimized for rigid, bifunctional aromatic systems.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 15–20 mg of 1,4-di(cyanoacetyl)benzene in 0.6 mL of high-purity DMSO-d₆ (99.9% D). Causality: DMSO-d₆ is selected over CDCl₃ due to the molecule's high polarity and rigid planar structure, which severely limits its solubility in less polar halogenated solvents.

  • Instrument Setup : Transfer the completely dissolved solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Lock and Shim : Perform automated gradient shimming on the DMSO-d₆ lock signal (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

  • ¹H NMR Acquisition :

    • Pulse Sequence: Standard 1D proton (zg30).

    • Spectral Width: 12 ppm.

    • Number of Scans (ns): 16.

    • Relaxation Delay (D1): 2.0 s.

  • ¹³C NMR Acquisition :

    • Pulse Sequence: Proton-decoupled ¹³C (zgpg30).

    • Spectral Width: 220 ppm.

    • Number of Scans (ns): 512 to 1024.

    • Relaxation Delay (D1): 5.0 s. Causality: The extended D1 is critical because the molecule contains multiple quaternary carbons (C=O, CN, Ar-C ipso) that lack attached protons. These carbons exhibit long longitudinal relaxation times (T1) and weak Nuclear Overhauser Effects (NOE). A standard short D1 will result in these crucial peaks disappearing into the baseline noise.

NMR_Workflow Prep Sample Prep 15mg in DMSO-d6 Lock Lock & Shim Automated Gradient Prep->Lock Acq1H 1H Acquisition ns=16, d1=2s Lock->Acq1H Acq13C 13C Acquisition ns=512+, d1=5s Acq1H->Acq13C Process Processing FT, Phase, Baseline Acq13C->Process

Fig 2: Optimized NMR acquisition workflow for rigid bifunctional aromatics.

Spectral Analysis & Mechanistic Causality

¹H NMR Data Interpretation

The ¹H NMR spectrum of 1,4-di(cyanoacetyl)benzene is remarkably clean due to the molecule's D₂ₕ-like symmetry, which renders the two halves of the molecule chemically and magnetically equivalent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
~ 8.12 Singlet (s)4HAromatic CH (C2, C3, C5, C6)The four aromatic protons are equivalent. The strong downfield shift (vs. benzene at 7.36 ppm) is driven by the combined anisotropic and electron-withdrawing (-M, -I) effects of the two para-disposed carbonyl groups.
~ 4.75 Singlet (s)4HAliphatic CH₂The methylene protons are highly deshielded due to being sandwiched between a carbonyl and a cyano group, creating a highly acidic "active methylene" environment[3].

Field-Proven Insight (Self-Validation): If the integration of the methylene peak at 4.75 ppm is significantly less than 4.0 (relative to the aromatic 4H reference), do not immediately assume an impurity or degradation. Because these protons are highly acidic, they readily undergo Hydrogen/Deuterium (H/D) exchange with trace D₂O present in the DMSO-d₆ solvent. Observing this exchange actually validates the reactivity of the active methylene site.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum features five distinct carbon environments, confirming the symmetrical para-disposed structure.

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Causality
~ 188.5 Quaternary (C)Carbonyl (C=O)Typical for aryl ketones; slightly shielded by the alpha-cyano group compared to standard acetophenones[3].
~ 141.8 Quaternary (C)Aromatic Ipso (C1, C4)Strongly deshielded by the directly attached carbonyl group (+9.1 ppm effect) and the para-carbonyl (+4.2 ppm effect).
~ 128.7 Methine (CH)Aromatic CH (C2, C3, C5, C6)Relatively unaffected net shift; the deshielding ortho effect of one carbonyl is perfectly offset by the meta position of the other.
~ 116.0 Quaternary (C)Cyano (-CN)Characteristic sp-hybridized carbon shift for nitriles[3].
~ 30.5 Methylene (CH₂)Aliphatic (-CH₂-)Shielded relative to standard alkanes due to the anisotropic cone of the adjacent cyano group, despite the inductive withdrawal[3].

Field-Proven Insight (Self-Validation): To validate the ¹³C spectrum's integrity, check the signal-to-noise (S/N) ratio of the quaternary carbons (188.5, 141.8, and 116.0 ppm). If these peaks are indistinguishable from baseline noise while the CH (128.7 ppm) and CH₂ (30.5 ppm) peaks are strong, the protocol dictates that the relaxation delay (D1) must be increased to 5.0+ seconds to allow full longitudinal relaxation of the quaternary centers.

References

  • Title : Synthesis and antiviral activity of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Source : Arkat USA (Arkivoc Journal) URL : [Link]

  • Title : Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles Source : Dove Medical Press (Drug Design, Development and Therapy) URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1,4-Di(cyanoacetyl)benzene

Welcome to the technical support center for the purification of crude 1,4-di(cyanoacetyl)benzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 1,4-di(cyanoacetyl)benzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound.

Section 1: Troubleshooting Guide

Navigating the purification of crude 1,4-di(cyanoacetyl)benzene can present several challenges, from persistent impurities to low recovery yields. This section provides a systematic approach to identifying and resolving common issues.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting the purification of crude 1,4-di(cyanoacetyl)benzene.

troubleshooting_flowchart start Start: Crude 1,4-Di(cyanoacetyl)benzene initial_analysis Initial Analysis (TLC, NMR) start->initial_analysis problem_identification Identify Primary Issue initial_analysis->problem_identification low_purity Low Purity problem_identification->low_purity Impurities Present low_yield Low Yield problem_identification->low_yield Poor Recovery oiling_out Product 'Oils Out' problem_identification->oiling_out Non-crystalline Product no_crystals No Crystals Form problem_identification->no_crystals No Precipitation chromatography_issues Column Chromatography Troubleshooting low_purity->chromatography_issues recrystallization_issues Recrystallization Troubleshooting low_yield->recrystallization_issues oiling_out->recrystallization_issues no_crystals->recrystallization_issues solve_recrystallization Optimize Recrystallization Protocol recrystallization_issues->solve_recrystallization solve_chromatography Optimize Chromatography Protocol chromatography_issues->solve_chromatography end Pure Product solve_recrystallization->end solve_chromatography->end

Caption: Troubleshooting workflow for purifying 1,4-di(cyanoacetyl)benzene.

Common Problems and Solutions in Recrystallization

Q1: My product is still impure after recrystallization. What should I do?

A1: This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot:

  • Inadequate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[1][2] If impurities are co-precipitating, consider a different solvent or a solvent pair.

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[3][4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.[2][3]

Q2: I am getting a very low yield after recrystallization. How can I improve it?

A2: Low yield can be frustrating, but it is often preventable. Consider the following:

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.[2] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If crystals form in the filter paper during hot filtration, you will lose product.[5] To prevent this, use a stemless funnel and keep the filtration apparatus hot.

  • Incomplete Crystallization: Ensure the solution has been adequately cooled to maximize crystal formation.[2]

Q3: My product is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid.[4][5][6] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when there are significant impurities present. To resolve this:

  • Add More Solvent: Reheat the solution until the oil dissolves, then add a small amount of additional hot solvent.[7] This will lower the saturation temperature and may allow for crystallization to occur at a temperature below the compound's melting point.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site for crystal growth.[3][7]

Q4: No crystals are forming, even after cooling. What are the next steps?

A4: If crystallization does not occur spontaneously, you can induce it through several methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[3][7] This creates microscopic imperfections that can serve as nucleation sites.

  • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution.[3][7]

  • Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of the solute.[3]

Common Problems and Solutions in Column Chromatography

Q1: I am getting poor separation of my compound from impurities. How can I improve the resolution?

A1: Poor separation in column chromatography can often be rectified by adjusting several parameters:

  • Solvent System (Mobile Phase): The polarity of the eluent is critical.[8][9] If your compound and impurities are eluting too close together, try a less polar solvent system to increase the retention time and improve separation. A good starting point is to find a solvent system that gives your desired compound an Rf value of around 0.25-0.35 on a TLC plate.

  • Stationary Phase: For dicyano compounds, silica gel is a common choice.[9] Ensure you are using a high-quality stationary phase with a uniform particle size.

  • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.[10]

  • Loading Technique: Load the sample onto the column in a concentrated band using a minimal amount of solvent.[11] Overloading the column will lead to broad peaks and poor separation.

Q2: My compound is not eluting from the column. What should I do?

A2: If your compound remains adsorbed to the stationary phase, the mobile phase is likely not polar enough.[8][9] Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 1,4-di(cyanoacetyl)benzene, providing concise and actionable answers.

Purification Concepts Map

The following diagram illustrates the key concepts and their relationships in the purification of 1,4-di(cyanoacetyl)benzene.

purification_concepts cluster_techniques Purification Techniques cluster_principles Underlying Principles cluster_parameters Key Parameters cluster_outcomes Desired Outcomes recrystallization Recrystallization solubility Differential Solubility recrystallization->solubility purity High Purity recrystallization->purity yield High Yield recrystallization->yield column_chromatography Column Chromatography adsorption Differential Adsorption column_chromatography->adsorption column_chromatography->purity column_chromatography->yield solvent_selection Solvent Selection solubility->solvent_selection temperature Temperature Control solubility->temperature stationary_phase Stationary Phase adsorption->stationary_phase mobile_phase Mobile Phase adsorption->mobile_phase

Caption: Key concepts in the purification of 1,4-di(cyanoacetyl)benzene.

General Questions

Q1: What are the likely impurities in crude 1,4-di(cyanoacetyl)benzene?

A1: While specific impurities depend on the synthetic route, common contaminants in related preparations include:

  • Unreacted Starting Materials: Such as 1,4-phenylenediacetonitrile or cyanoacetic acid derivatives.[12]

  • Side Products: Products from side reactions such as hydrolysis of the cyano group to an amide or carboxylic acid, especially if water is present during the synthesis or workup.

  • Polymeric Materials: Over-reaction or side reactions can sometimes lead to the formation of polymeric byproducts.

Q2: Which solvents are best for the recrystallization of 1,4-di(cyanoacetyl)benzene?

A2: Based on the properties of structurally similar compounds like 1,4-bis(2-cyanostyryl)benzene, which shows slight solubility in heated DMSO, polar aprotic solvents are a good starting point.[13] It is recommended to perform small-scale solubility tests with solvents such as:

  • Acetone

  • Acetonitrile

  • Ethyl acetate

  • N,N-Dimethylformamide (DMF) The ideal solvent will show low solubility at room temperature and high solubility when heated.[1][2]

Q3: Can I use a solvent pair for recrystallization?

A3: Yes, a two-solvent system can be very effective if a single suitable solvent cannot be found.[3] The procedure involves dissolving the crude product in a minimal amount of a "good" solvent (in which the compound is soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, a few drops of the "good" solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly.

Technical Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Through small-scale trials, identify a solvent that dissolves the crude product when hot but not when cold.

  • Dissolution: Place the crude 1,4-di(cyanoacetyl)benzene in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[4][5]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[2][3]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (mobile phase) that provides good separation between your product and impurities. Aim for an Rf value of 0.25-0.35 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.[11]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,4-di(cyanoacetyl)benzene.

Solvent Properties for Purification

The following table provides properties of common organic solvents that may be useful for developing a purification strategy for 1,4-di(cyanoacetyl)benzene.

SolventBoiling Point (°C)Polarity IndexNotes
Acetone 565.1A good starting point for recrystallization trials.
Acetonitrile 825.8Often used for purifying polar compounds.
Ethyl Acetate 774.4A moderately polar solvent, useful for both recrystallization and chromatography.
N,N-Dimethylformamide (DMF) 1536.4A highly polar aprotic solvent; may be a good choice for dissolving the crude product.
Hexane 690.1A non-polar solvent, likely to be a "poor" solvent in a two-solvent recrystallization system.
Toluene 1112.4A non-polar aromatic solvent.
Methanol 655.1A polar protic solvent; use with caution to avoid potential side reactions.

Section 3: References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Available at: [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. Available at: [Link]

  • Anonymous. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Allen. Purification of Organic Compounds- Purification Methods in Chemistry. Available at: [Link]

  • Wired Chemist. Recrystallization - Single Solvent. Available at: [Link]

  • LookChem. Cas 13001-39-3,1,4-Bis(2-cyanostyryl)benzene. Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • Anonymous. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Anonymous. COLUMN CHROMATOGRAPHY. Available at: [Link]

  • Anonymous. recrystallization.pdf. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Available at: [Link]

  • Anonymous. Introduction to Chromatography. Available at: [Link]

  • Microbe Notes. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses. Available at: [Link]

  • Anonymous. Recrystallization-1.pdf. Available at: [Link]

  • University of Victoria. Column chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Premature Polymerization of Cyanoacetyl Compounds

Welcome to the Technical Support Center for cyanoacetyl and cyanoacrylate formulation. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the synthesis, stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyanoacetyl and cyanoacrylate formulation. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the synthesis, stabilization, and storage of highly reactive cyanoacetyl monomers.

Below, you will find in-depth troubleshooting guides, mechanistic explanations, and self-validating experimental protocols to ensure the stability of your compounds.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my cyanoacrylate monomer spontaneously polymerize even in a sealed, moisture-controlled container?

A1: Cyanoacrylates are uniquely susceptible to two distinct polymerization pathways: anionic and free-radical. The extreme reactivity of these monomers is driven by the strong electron-withdrawing nitrile (-CN) and ester (-CO2R) groups attached to the alpha-carbon[1]. This molecular architecture heavily activates the beta-carbon toward nucleophilic attack.

Even trace amounts of weak bases—such as ambient moisture (H2O), hydroxide ions (OH-), or basic impurities on glass surfaces—are sufficient to initiate rapid anionic polymerization[2]. Once initiated, a propagating carbanion is formed, which is resonance-stabilized by the functional groups, leading to immediate chain growth[1]. Furthermore, exposure to heat during distillation or UV light during storage can independently trigger free-radical polymerization[1]. If your monomer is polymerizing in a sealed container, it is likely due to either micro-moisture ingress, alkaline container walls, or an incomplete dual-stabilization system.

G A Weak Base / Nucleophile (e.g., OH-, H2O, Amines) B Attack on Vinylic Carbon of Cyanoacrylate Monomer A->B Initiation C Formation of Propagating Carbanion (Resonance Stabilized by CN & CO2R) B->C C->C Resonance D Nucleophilic Attack on Successive Monomers C->D Propagation E Rapid Chain Growth (Anionic Polymerization) D->E

Diagram 1: Mechanism of Anionic Polymerization in Cyanoacrylate Monomers.

Q2: How do I select the correct stabilizer system to prevent this auto-polymerization?

A2: A robust formulation requires a dual-stabilizer system . You cannot rely on a single inhibitor because blocking anionic pathways does nothing to stop radical pathways, and vice versa.

  • Anionic Inhibitors: These act as proton donors to neutralize incoming nucleophiles (like water) before they can attack the beta-carbon. Common choices include acidic gases (Sulfur dioxide, SO2) or liquid acids (Methanesulfonic acid)[3].

  • Radical Inhibitors: These quench propagating radical chains triggered by thermal or photolytic stress. Hydroquinone (HQ), Butylated hydroxyanisole (BHA), and p-Methoxyphenol (MEHQ) are industry standards[4].

Quantitative Data: Recommended Inhibitor Concentrations

To prevent premature curing and control viscosity drift, stabilizers must be precisely dosed. The table below summarizes field-proven concentrations for cyanoacrylate stabilization.

Stabilizer TypeChemical AgentRecommended ConcentrationCausality / Mechanism of Action
Radical Inhibitor Hydroquinone (HQ)10 – 70 ppmQuenches free radicals generated by thermal or photolytic cleavage[4].
Radical Inhibitor Butylated hydroxyanisole (BHA)25x – 75x the HQ amountActs synergistically with HQ to extend shelf life (up to 18-24 months) without impacting end-use cure speed[4].
Radical Inhibitor p-Methoxyphenol (MEHQ)100 – 2000 ppmProvides bulk radical stabilization, particularly useful during high-temperature distillation phases[5].
Anionic Inhibitor Methanesulfonic Acid (MSA)50 – 250 ppmProvides a stable, non-volatile proton source to immediately neutralize trace hydroxide ions[5].
Anionic Inhibitor Sulfur Dioxide (SO2)5 – 100 ppmDissolves as an acidic gas; acts as a volatile Lewis acid to scavenge nucleophiles throughout the liquid and vapor phases[6].

Part 2: Experimental Workflows & Protocols

Q3: I am synthesizing custom cyanoacrylate monomers. How do I purify them without triggering auto-polymerization in the distillation apparatus?

A3: Distillation of cyanoacrylates is notoriously difficult. The application of heat induces radical polymerization, while the concentration of the purified monomer increases its susceptibility to anionic attack. You must employ a self-validating, moisture-free, and acid-stabilized workflow.

Protocol: Stabilized Vacuum Distillation of Cyanoacrylates

Step 1: Apparatus Preparation (Self-Validation Checkpoint)

  • Action: Rigorously acid-wash all borosilicate glassware using 0.1 M HCl or p-Toluenesulfonic acid. Rinse thoroughly with acetone, and oven-dry at 120°C for a minimum of 4 hours[1].

  • Causality: Standard borosilicate glass has a slightly alkaline surface. If not neutralized, the glass surface itself will act as a nucleophile and initiate anionic polymerization upon contact with the hot monomer.

Step 2: Pre-Distillation Stabilization

  • Action: To the crude cyanoacrylate mixture in the boiling flask, add a high-boiling radical inhibitor (e.g., p-Methoxyphenol at 500 ppm) and a non-volatile anionic inhibitor (e.g., Methanesulfonic acid at 100 ppm)[5].

  • Causality: This protects the bulk liquid from thermal radical generation and neutralizes any residual basic catalysts left over from the Knoevenagel condensation step.

Step 3: Receiver Flask Pre-Charging

  • Action: Pre-charge the receiving flask with a small amount of an acidic gas (like SO2) or a single drop of methanesulfonic acid.

  • Causality: As the pure monomer condenses, it is highly vulnerable because it has left the stabilizers behind in the boiling flask. Having stabilizers already present in the receiver ensures immediate quenching of any nucleophiles upon condensation[6].

Step 4: High-Vacuum Distillation

  • Action: Perform the distillation under high vacuum (e.g., <1 Torr) to lower the boiling point as much as possible, minimizing thermal stress.

Step 5: Storage and Packaging

  • Action: Transfer the purified, stabilized monomer into high-density polyethylene (HDPE) containers in a humidity-controlled glovebox.

  • Causality: Glass containers can leach basic ions over time. HDPE is chemically inert and does not promote anionic initiation[7].

Workflow Step1 1. Acid-Wash & Oven-Dry Glassware (Eliminate Surface Base/Moisture) Step2 2. Add Dual Stabilizers to Crude Monomer (e.g., MSA + MEHQ) Step1->Step2 Step3 3. High-Vacuum Distillation (Minimize Thermal Stress) Step2->Step3 Step4 4. Condense into Pre-Charged Receiver (Immediate SO2/Acid Quenching) Step3->Step4 Step5 5. Package in High-Density Polyethylene (Moisture-Free Environment) Step4->Step5

Diagram 2: Self-Validating Workflow for Cyanoacrylate Distillation and Storage.

Part 3: Advanced Troubleshooting

Q4: My formulation contains both Methanesulfonic Acid and Hydroquinone, but the viscosity still increases over a 6-month period. What is going wrong?

A4: Viscosity drift is a classic sign of "creeping" premature polymerization. If your dual-stabilizer system is intact, the issue is environmental or synergistic:

  • Moisture Permeation: Ensure your HDPE bottles are thick-walled. While HDPE is inert, thin-walled plastics can allow microscopic moisture vapor transmission over time. The incoming water slowly neutralizes the acid stabilizer.

  • Inhibitor Depletion: Radical inhibitors like hydroquinone are consumed as they scavenge radicals. If stored in a warm environment or exposed to UV light, the depletion rate accelerates, eventually leaving the monomer unprotected[4].

  • Synergistic Failures (pKa mismatch): Check the pKa of your anionic stabilizer. If the acid is too strong, it can degrade the monomer; if too weak, it fails to outcompete water. A pKa range of -12 to 7 is generally required for synergistic stability[8].

References

  • Source: pcbiochemres.
  • Source: semanticscholar.
  • Source: google.
  • Source: patsnap.
  • Source: epo.
  • Source: dtic.
  • Source: google.
  • Source: chenso.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1,4-DI(Cyanoacetyl)benzene

Scientist’s Note: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of 1,4-DI(Cyanoacetyl)benzene (CAS: 4640-70-4)[][2].

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Note: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of 1,4-DI(Cyanoacetyl)benzene (CAS: 4640-70-4)[][2]. This molecule is notoriously stubborn in standard reaction media. The root cause is its structural symmetry and the presence of terminal α-cyano carbonyl groups. These features promote intense intermolecular hydrogen bonding and highly efficient π-π stacking of the central benzene core, resulting in a crystal lattice energy that easily overpowers the solvation energy of most organic solvents[3][4].

This guide is designed to help you diagnose, troubleshoot, and overcome these solubility barriers using chemically sound, self-validating methodologies.

Diagnostic Workflow

Before altering your experimental design, follow this diagnostic decision tree to determine the least invasive method for solubilizing your compound.

Workflow Start 1,4-DI(Cyanoacetyl)benzene in Reaction Medium CheckSol Is the solid completely dissolved? Start->CheckSol BaseCompat Is the reaction base-compatible? CheckSol->BaseCompat No Proceed Proceed with Synthesis/Assay CheckSol->Proceed Yes AddBase Add Organic Base (e.g., TEA, DIPEA) to form Enolate BaseCompat->AddBase Yes AltSolvent Use Polar Aprotic Solvent (DMSO/DMF) + Heat (60°C) BaseCompat->AltSolvent No AddBase->Proceed Solubilized AltSolvent->CheckSol Re-evaluate MechDisrupt Apply Probe Sonication (Mechanical Disruption) AltSolvent->MechDisrupt Still Insoluble MechDisrupt->Proceed Suspension Ready

Fig 1. Diagnostic workflow for troubleshooting 1,4-DI(Cyanoacetyl)benzene solubility.

Quantitative Solubility Data

The table below summarizes the expected solubility profiles based on solvent polarity, temperature, and chemical additives. Use this as a baseline for your formulation.

SolventTemp (°C)AdditiveEstimated Solubility (mg/mL)Visual State
Dichloromethane (DCM)25None< 0.1Heavy white suspension
Tetrahydrofuran (THF)25None< 0.5Cloudy suspension
Dimethyl Sulfoxide (DMSO)25None2.0 - 5.0Slight turbidity
Dimethyl Sulfoxide (DMSO)60None10.0 - 15.0Clear solution
Dimethylformamide (DMF)251.5 eq TEA> 50.0Clear, yellow solution (Enolate)
FAQs & Troubleshooting Guide

Q1: Why is 1,4-DI(Cyanoacetyl)benzene completely insoluble in standard organic solvents like DCM, THF, or Toluene? A1: The insolubility is driven by thermodynamics. The molecule is highly rigid, planar, and symmetric[3]. The terminal cyanoacetyl groups (-C(=O)-CH2-CN) act as strong hydrogen bond donors and acceptors. When combined with the central benzene ring's ability to facilitate tight π-π stacking, the molecule forms a highly stable crystal lattice[5]. Physics-based solubility models demonstrate that for rigid, planar molecules with strong intermolecular hydrogen bonding, the energetic cost of breaking the crystal lattice (enthalpy of fusion) is far greater than the energy released upon solvation[4].

Q2: How can I achieve high-concentration stock solutions for my synthesis without using excessive heat? A2: The most effective, chemically elegant method is base-assisted solubilization . The active methylene (-CH2-) protons located between the electron-withdrawing carbonyl and cyano groups are highly acidic (pKa ~ 9-11)[6][7]. By adding a mild organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), you deprotonate these sites to form a resonance-stabilized enolate anion. The introduction of a negative charge causes electrostatic repulsion between molecules, instantly disrupting the crystal lattice and drastically increasing solubility in polar solvents[8].

Mechanism Insoluble Neutral Molecule (High Lattice Energy, Strong H-Bonds) Base Base Addition (Deprotonation of Active Methylene, pKa ~9) Insoluble->Base Enolate Enolate Anion Formed (Charge Repulsion, Disrupted Pi-Stacking) Base->Enolate Soluble High Solubility in Polar Solvents Enolate->Soluble

Fig 2. Mechanistic pathway of base-assisted enolization to overcome lattice energy.

Q3: My downstream reaction is strictly base-sensitive. What are my alternatives to enolization? A3: If you cannot alter the chemical state of the molecule, you must rely on thermodynamic and mechanical disruption.

  • Solvent Choice: Switch to highly polar aprotic solvents (DMSO, DMAc, or NMP). These solvents possess high dipole moments capable of competing with the solute's intermolecular hydrogen bonds.

  • Thermodynamic Input: Heat the solution to 60-80°C to provide the enthalpy required to break the lattice[4].

  • Mechanical Disruption: Use probe sonication (rather than a standard ultrasonic bath) to mechanically reduce the particle size of the undissolved solid, exponentially increasing the solvent-accessible surface area.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols in your laboratory.

Protocol A: Base-Assisted Enolization for High-Concentration Stocks

Use this protocol when preparing stock solutions for base-tolerant coupling reactions or functionalizations.

  • Weighing: Accurately weigh 50 mg of 1,4-DI(Cyanoacetyl)benzene into a clean, dry 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). The mixture will immediately form a heavy white suspension.

  • Base Addition: Add 1.5 to 2.0 molar equivalents of Triethylamine (TEA) dropwise while stirring at 400 rpm.

  • Equilibration: Allow the mixture to stir at room temperature for 10-15 minutes. The deprotonation is rapid, and you will observe a distinct color shift to a pale/bright yellow as the enolate forms[7].

  • Validation Step (Self-Correction): Inspect the vial visually against a dark background. A true solution will exhibit zero light scattering (absence of the Tyndall effect). If slight turbidity remains, add an additional 0.1 mL of solvent and sonicate for 2 minutes.

Protocol B: Kinetic Solubility Determination via Nephelometry

Use this protocol to determine the exact precipitation point of the compound in your specific assay buffer or reaction medium[9].

  • Stock Preparation: Prepare a 20 mM stock solution of the compound in DMSO using Protocol A (ensure the base used is compatible with your assay).

  • Serial Dilution: In a 96-well clear-bottom plate, create a serial dilution of the stock solution into your target reaction medium (e.g., aqueous buffer or secondary organic solvent), ranging from 10 μM to 1000 μM.

  • Incubation: Seal the plate and incubate at your target reaction temperature (e.g., 25°C or 37°C) for 2 hours on a plate shaker at 300 rpm[9].

  • Measurement: Read the plate using a nephelometer (light scattering detector) or a standard UV-Vis spectrophotometer set to 620 nm (to detect scattering, not absorbance).

  • Data Analysis & Validation: Plot the scattering intensity against the concentration. The kinetic solubility limit is strictly defined as the inflection point where light scattering exponentially increases compared to the blank control[9].

References
  • McDonagh, J. L., et al. "Physics-Based Solubility Prediction for Organic Molecules." National Institutes of Health (PMC). Available at:[Link]

  • "Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation." ACS Publications (Organic Letters). Available at:[Link]

  • "Cyano-capped molecules: versatile organic materials." ResearchGate. Available at:[Link]

  • "Molecular insights into fluorine chemistry in living systems." eScholarship. Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 1,4-Di(cyanoacetyl)benzene

Welcome to the Advanced Analytical Support Center. 1,4-Di(cyanoacetyl)benzene (also known as terephthaloyl diacetonitrile) is a highly functionalized building block used in the synthesis of heterocyclic pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. 1,4-Di(cyanoacetyl)benzene (also known as terephthaloyl diacetonitrile) is a highly functionalized building block used in the synthesis of heterocyclic pharmaceuticals and advanced materials. Due to its dual β -ketonitrile motifs, researchers frequently encounter highly complex, seemingly "impure" Nuclear Magnetic Resonance (NMR) spectra.

This guide is designed by application scientists to help you logically decode spectral artifacts, understand the underlying molecular dynamics, and validate your structural data.

Diagnostic Workflow for Spectral Complexity

Before diving into specific chemical shifts, follow this logical decision tree to determine whether the unexpected peaks in your spectrum are artifacts of molecular dynamics (tautomerism) or true chemical impurities.

G Start Acquire 1H & 13C NMR (1,4-Di(cyanoacetyl)benzene) Analyze Analyze Spectrum Identify expected Keto peaks Start->Analyze Decision Are there unexplained multiplets or extra singlets? Analyze->Decision Pure Spectrum matches pure Keto form (Proceed to downstream use) Decision->Pure  No Investigate Investigate Origin: Tautomerism vs. Impurity Decision->Investigate  Yes VTNMR Perform Variable Temperature (VT) NMR Investigate->VTNMR CheckMerge Do peaks merge/broaden at higher temperatures? VTNMR->CheckMerge Tautomer Confirmed Keto-Enol Tautomerism (Quantify ratio via integration) CheckMerge->Tautomer  Yes (Coalescence) Impurity Confirmed Structural Impurity (Re-purify sample) CheckMerge->Impurity  No (Independent)

Workflow for resolving spectral complexity in 1,4-di(cyanoacetyl)benzene NMR analysis.

Frequently Asked Questions (Troubleshooting)

Q1: My 1 H NMR spectrum shows the expected peaks, but also unexpected singlets at ~6.2 ppm and ~12.5 ppm. Is my sample degrading? A: It is highly likely your sample is pure, but you are observing keto-enol tautomerism . 1,4-Di(cyanoacetyl)benzene contains two active methylene (-CH 2​ -) groups, each flanked by a strongly electron-withdrawing carbonyl and a cyano group[1]. This makes the protons highly acidic. In solution, the molecule exists in a dynamic equilibrium between the diketo, keto-enol, and dienol forms.

  • Causality: The peak at ~6.2 ppm corresponds to the methine proton (=CH-CN) of the enol form, while the broad peak at ~12.5 ppm is the strongly deshielded enol hydroxyl proton (-OH)[2]. Because the exchange rate between the keto and enol forms at room temperature is slower than the NMR timescale, you see distinct peaks for both species rather than a single averaged peak.

Q2: How does my choice of deuterated solvent impact this spectrum? A: The position of the keto-enol equilibrium is heavily solvent-dependent due to differential solvation energies[2].

  • Causality: Non-polar, non-hydrogen-bonding solvents (like CDCl 3​ ) generally favor the diketo form, though some enol may remain. Conversely, highly polar, hydrogen-bond accepting solvents like DMSO- d6​ stabilize the enol form through strong intermolecular hydrogen bonding with the enol -OH group[2].

  • Actionable Advice: If your spectrum in DMSO- d6​ is too complex due to a nearly 1:1 keto/enol mixture, attempt to acquire the spectrum in CDCl 3​ or CD 2​ Cl 2​ to push the equilibrium toward the diketo form, simplifying the spectral interpretation.

Q3: How can I definitively prove these extra peaks are tautomers and not synthesis impurities? A: You must perturb the equilibrium system. The gold standard for this is Variable Temperature (VT) NMR . By increasing the thermal energy of the system, you increase the rate of chemical exchange between the keto and enol forms. If the peaks belong to tautomers, they will broaden and eventually coalesce into a single peak at higher temperatures. If the peaks belong to a structural impurity, they will remain sharp and distinct regardless of the temperature. (See Section 4 for the specific self-validating protocol).

Quantitative Data Reference

Use the following tables to assign your peaks. Note that these values are extrapolated from the foundational β -ketonitrile motif (3-oxo-3-phenylpropanenitrile)[3] and adjusted for the symmetrical 1,4-disubstitution of the benzene ring.

Table 1: Expected 1 H NMR Chemical Shifts (CDCl 3​ , 298 K)
Proton EnvironmentTautomeric FormExpected Shift ( δ , ppm)MultiplicityIntegration (Relative)
-CH 2​
  • (Methylene)
Diketo4.15 - 4.25Singlet4H
Ar-H (Aromatic)Diketo8.05 - 8.15Singlet4H
=CH-CN (Methine)Dienol6.10 - 6.30Singlet2H
Ar-H (Aromatic)Dienol7.90 - 8.00Singlet4H
-OH (Hydroxyl)Dienol12.0 - 12.8Broad Singlet2H
Table 2: Expected 13 C NMR Chemical Shifts (CDCl 3​ , 298 K)
Carbon EnvironmentTautomeric FormExpected Shift ( δ , ppm)
-CH 2​
  • (Aliphatic)
Diketo~29.5
-C N (Cyano)Diketo~113.8
Ar-CH (Aromatic)Diketo~128.8
Ar-C (Quaternary)Diketo~138.5
C=O (Carbonyl)Diketo~186.5 - 187.5
=C(CN)- (Alkene)Dienol~75.0
=C(OH)- (Enol Carbon)Dienol~168.0

Standard Operating Procedure: VT-NMR Validation

To ensure scientific integrity, do not rely solely on chemical shift guessing. Execute this self-validating Variable Temperature (VT) NMR protocol to definitively distinguish tautomerism from contamination.

Materials:

  • Sample: 15-20 mg of 1,4-di(cyanoacetyl)benzene.

  • Solvent: 0.6 mL DMSO- d6​ (Chosen for its high boiling point of 189 °C, allowing a wide temperature range without solvent boiling).

Step-by-Step Methodology:

  • Baseline Acquisition: Prepare the NMR tube and acquire a standard 1D 1 H NMR spectrum at 25 °C (298 K). Carefully integrate the methylene peak (~4.2 ppm) and the enol methine peak (~6.2 ppm).

  • Thermal Ramping: Increase the probe temperature to 40 °C (313 K).

  • Equilibration (Critical Step): Allow the sample to equilibrate for exactly 5 minutes. Causality: Failure to equilibrate will result in thermal gradients across the tube, causing artificial peak broadening due to poor shimming rather than chemical exchange.

  • Tuning and Shimming: Re-tune the probe and re-shim the magnet at the new temperature. (Solvent viscosity and dielectric constant change with temperature, altering the magnetic field homogeneity).

  • Acquisition: Acquire a 1 H NMR spectrum.

  • Iteration: Repeat steps 2-5 in 15 °C increments up to 100 °C (373 K).

  • System Validation (Data Analysis):

    • Positive Tautomerism Hit: The peaks at ~4.2 ppm and ~6.2 ppm will begin to broaden significantly as temperature increases, moving toward each other. At the coalescence temperature, they will merge into a single broad hump.

    • Negative Hit (Impurity): If the peaks remain perfectly sharp and their integration ratio remains static (or changes randomly without broadening), the extra peaks are a structural impurity. The system self-validates: true chemical exchange must respond to thermal kinetic energy.

References

  • Source: National Institutes of Health (NIH)
  • Source: Amazon AWS (Hosted Supplementary Literature)
  • Source: Journal of Physical Organic Chemistry (via unlp.edu.ar)

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Thermal Degradation in 1,4-Di(cyanoacetyl)benzene-Derived Polymers

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on high-performance polymers for advanced dielectrics, drug delivery scaffolds, and robust coatings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on high-performance polymers for advanced dielectrics, drug delivery scaffolds, and robust coatings. Polymers derived from 1,4-di(cyanoacetyl)benzene—primarily polyenaminonitriles (PEANs)—offer exceptional thermal stability due to their ability to cure without evolving volatile byproducts. However, balancing this curing process against thermal degradation requires precise control over polymer architecture and processing conditions.

This guide provides field-proven insights, causal explanations, and validated protocols to troubleshoot thermal degradation issues in your synthetic and analytical workflows.

Fundamental Mechanisms: Curing vs. Degradation

G A 1,4-Di(cyanoacetyl)benzene Polymer (PEAN) B Thermal Curing (300-350°C, N2) A->B Controlled C Excessive Heat / Air (>390°C, O2) A->C Uncontrolled D Intramolecular Cyclization B->D Crosslinking E Oxidative Chain Scission C->E Weak Link Cleavage F Thermally Stable Quinoline/PBO Network D->F High Char Yield G Volatilization & Loss of Properties E->G Degradation

Thermal pathways of PEANs: controlled curing vs. oxidative degradation.

Q: Why do my 1,4-di(cyanoacetyl)benzene polymers exhibit simultaneous curing and degradation around 390°C? A: The monomer 1,4-di(cyanoacetyl)benzene is typically condensed with diamines to synthesize polyenaminonitriles[1]. These polymers contain dicyanovinyl groups that undergo an exothermic intramolecular cyclization (curing) upon heating, forming a rigid, thermally stable heterocyclic network. However, this curing process directly competes with thermal degradation. At temperatures approaching 390°C, the thermal energy required for crosslinking overlaps with the dissociation energy of weaker backbone bonds. If the curing is not strictly controlled, oxidative cleavage of the enamine double bonds occurs simultaneously, leading to chain scission before the stable char network can fully form[2].

Q: How does the choice of diamine comonomer dictate the thermal degradation threshold? A: Thermal stability is fundamentally governed by the weakest link in the polymer chain. When 1,4-di(cyanoacetyl)benzene is polymerized with fully aromatic diamines (e.g., 4-aminophenyl ether), the resulting fully aromatic backbone resists homolytic cleavage, pushing the initial weight loss temperature to ~400°C in air[1]. Conversely, utilizing aliphatic diamines (such as hexamethylenediamine) introduces alkyl segments with significantly lower bond dissociation energies. These aliphatic C-C bonds act as initiation sites for thermal breakdown, lowering the degradation onset to ~350°C and drastically reducing the final char yield[3].

Troubleshooting Guide: Mitigating Thermal Degradation

Workflow Start Issue: Premature Weight Loss in TGA (<200°C) CheckAtm Check Purge Gas Start->CheckAtm IsAir Air / O2 CheckAtm->IsAir IsN2 Inert (N2 / Ar) CheckAtm->IsN2 OxDeg Oxidative Degradation: Switch to N2 IsAir->OxDeg Solvent Trapped Aprotic Solvent (DMF/DMAc)? IsN2->Solvent Dry Protocol 1: Vacuum Dry at 150°C Solvent->Dry Yes WeakLinks Aliphatic Links Present? Solvent->WeakLinks No Modify Use Aromatic Diamines WeakLinks->Modify Yes

Troubleshooting workflow for early-onset thermal degradation in TGA.

Q: My Thermogravimetric Analysis (TGA) shows a 5-10% weight loss below 200°C. Is the polymer degrading prematurely? A: No. Premature weight loss in this temperature regime is rarely true polymer degradation; it is almost universally caused by trapped casting solvent. PEANs are highly polar and are typically cast from strongly interacting aprotic solvents like DMAc, DMF, or NMP. Causality: Strong dipole-dipole and hydrogen-bonding interactions between the polymer's nitrile groups and the solvent prevent complete evaporation at standard drying temperatures. In a TGA run, this trapped solvent volatilizes, mimicking early-stage degradation. Solution: Implement a rigorous vacuum drying protocol (see Protocol 1) to break these specific solvent-polymer interactions prior to thermal analysis.

Q: The polymer films become excessively brittle and degrade rapidly after thermal curing. What is going wrong? A: Brittleness coupled with rapid degradation indicates that oxidative chain scission is outpacing the desired cyclization reaction. If curing is performed in an ambient (oxygen-rich) atmosphere, oxygen aggressively attacks the enamine linkages at elevated temperatures. Causality: Oxygen acts as a radical initiator, cleaving the polymer backbone rather than allowing the dicyanovinyl groups to crosslink into a thermally stable quinoline-like structure[4]. Solution: Ensure curing is conducted strictly under a high-purity inert atmosphere (N2 or Argon). Furthermore, optimize the curing hold temperature to ~320°C to drive cyclization without crossing the oxidative degradation threshold.

Q: How can I structurally modify the polymer to push the degradation temperature above 500°C? A: You can synthesize a hydroxy-substituted polyenaminonitrile precursor by reacting the chlorinated derivative of your monomer (1,4-bis(1-chloro-2,2-dicyanovinyl)benzene) with a monomer like 4,6-diaminoresorcinol[5]. Causality: Upon thermal treatment, this specific precursor undergoes cyclodehydration to form a rigid-rod polybenzoxazole (PBO). The resulting PBO exhibits drastically enhanced thermal stability, with the 5% weight loss temperature ( Td5%​ ) pushed to approximately 540°C, because the degradation mechanism shifts from enamine cleavage to the much higher-energy cleavage of the benzoxazole ring[5].

Experimental Protocols

Protocol 1: Solvent Removal and Controlled Thermal Curing Purpose: To eliminate trapped aprotic solvents and induce intramolecular crosslinking without triggering oxidative degradation.

  • Casting: Cast the polymer film from a 5-10% (w/v) solution in DMAc onto a clean glass substrate.

  • Initial Evaporation: Place the film in a forced-air oven at 80°C for 12 hours to remove bulk solvent.

  • Vacuum Desolvation: Transfer the film to a vacuum oven. Apply a high vacuum (< 1 Torr) and heat at 150°C for 36 hours. Self-Validation: A constant weight measurement before and after the final 6 hours confirms complete solvent removal[1].

  • Inert Curing: Place the dried film in a tube furnace purged with high-purity Nitrogen (flow rate: 50 mL/min).

  • Thermal Ramp: Ramp the temperature at 5°C/min to 320°C and hold for 2 hours. Causality: The slow ramp prevents thermal shock, while the 320°C hold provides sufficient activation energy for dicyanovinyl crosslinking while remaining safely below the 390°C degradation onset.

Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Assessment Purpose: To accurately determine the thermal degradation profile of the cured polymer.

  • Sample Prep: Load 5-10 mg of the vacuum-dried, cured polymer into a platinum TGA pan.

  • Atmosphere Control: Purge the TGA furnace with N2 at 60 mL/min for 30 minutes prior to heating to ensure an absolutely oxygen-free environment.

  • Analysis: Heat the sample from 50°C to 800°C at a constant heating rate of 10°C/min.

  • Data Extraction: Record the 5% weight loss temperature ( Td5%​ ) as the onset of degradation, and the residual mass at 700°C as the char yield.

Quantitative Data: Thermal Degradation Metrics

The following table summarizes the thermal properties of various 1,4-di(cyanoacetyl)benzene-derived polymers, illustrating the impact of structural modifications on thermal stability.

Polymer Backbone ArchitectureCuring Temp (°C)5% Weight Loss Temp ( Td5%​ ) in N2 (°C)Char Yield at 700°C (%)Primary Degradation Mechanism
Fully Aromatic PEAN 320 - 340~45060 - 65Oxidative Cleavage of Enamine
Aliphatic-Aromatic PEAN 300 - 320~38035 - 40Homolytic Scission of Aliphatic C-C
Sulfone-containing PEAN 340 - 350~42050 - 55SO₂ Extrusion / Chain Scission
Hydroxy-substituted Precursor (PBO) 350 - 400~54070 - 75High-Energy Benzoxazole Cleavage

Data synthesized from established thermal characterizations of polyenaminonitriles and their derivatives[1],[3],[5].

References
  • Moore, J. A., & Mehta, P. G. (1995). Synthesis of New Aromatic Polyenaminonitriles with Improved Processability and Thermal Stability. Macromolecules, 28(4), 854-859. 1

  • Kim, B.-H., Lee, C.-K., Ko, J.-J., & Gong, M.-S. (2002). New Method for the Preparation of Poly(enamino-enaryloxynitriles) by Interfacial Polymerization and Thermal Properties. ResearchGate. 2

  • DTIC Document. (1989). Poly(enaminonitriles): Novel Materials for Use in Electronics. Defense Technical Information Center. 4

  • Moore, J. A., Mehta, P. G., & Kim, S.-Y. (1993). Aromatic-Aliphatic Polyenaminonitriles. Macromolecules, 26(14), 3504-3509. 3

  • Song, Z., Zhao, J., Ren, N., & Zhang, J. (2004). SYNTHESIS AND THERMAL PROPERTIES OF POLYBENZOXAZOLE FROM SOLUBLE PRECURSOR WITH HYDROXY-SUBSTITUTED POLYENAMINONITRILE. Chinese Journal of Polymer Science, 22(4), 349-353. 5

Sources

Optimization

Technical Support Center: Catalyst Selection for 1,4-Disubstituted Benzene Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) to synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) to synthesize 1,4-disubstituted benzenes.

By understanding the mechanistic causality behind catalyst selection, you can move beyond trial-and-error to design robust, self-validating experimental workflows.

Catalyst Selection Workflow

The following decision matrix illustrates the logical progression for selecting an optimal precatalyst and ligand system based on the electronic and steric properties of your starting materials.

Workflow Start Target: 1,4-Disubstituted Benzene Elec Electrophile Type? Start->Elec Pd Pd Precatalyst (e.g., Pd(OAc)2) Elec->Pd Aryl I / Aryl Br Ni Ni Precatalyst (e.g., Ni(COD)2) Elec->Ni Aryl Cl / Phenol Deriv. Ligand Ligand Selection Pd->Ligand Ni->Ligand Buchwald Buchwald Ligands (XPhos, SPhos) Ligand->Buchwald High Steric Hindrance Standard Standard Phosphines (dppf, PPh3) Ligand->Standard Low Steric Hindrance Opt Self-Validating Optimization (Base, Solvent, Temp) Buchwald->Opt Standard->Opt

Logical workflow for selecting optimal catalysts and ligands for cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why do bulky, electron-rich phosphine ligands excel in synthesizing 1,4-disubstituted benzenes? A: The synthesis of para-disubstituted benzenes often involves sterically demanding intermediates. Electron-rich, bulky ligands (like the Buchwald dialkylbiarylphosphines) are highly effective because they facilitate the formation of a monoligated, 12-electron active palladium species, 1[1]. Causality: The electron-rich nature of the phosphine increases the electron density on the palladium center, accelerating the oxidative addition of the aryl halide. Conversely, the steric bulk of the ligand forces the substrates closer together, lowering the activation energy required for the final reductive elimination step to release the 1,4-disubstituted benzene[1].

Q2: When should I choose Nickel over Palladium for Suzuki-Miyaura cross-coupling? A: While Palladium is the historical gold standard, Nickel is highly advantageous when dealing with challenging electrophiles like aryl chlorides or phenol derivatives. Recent 2 show that Nickel can achieve superior yields (averaging 46.7% vs. Palladium's 45.8%) specifically for chloride substrates[2]. Causality: Nickel is more electropositive and has a smaller atomic radius than Palladium, making its oxidative addition into strong C-Cl bonds much more facile. Furthermore, Buchwald-type phosphines have been shown to form highly active 3 that outperform traditional bisphosphines in these specific scenarios[3].

Q3: Why is my Pd2(dba)3 precatalyst failing with electron-deficient aryl iodides? A: If you are synthesizing a 1,4-disubstituted benzene using an electron-deficient aryl iodide and observing rapid catalyst deactivation, the issue likely lies with the dibenzylideneacetone (dba) ligand. Causality: Reaction monitoring has revealed that the dba ligand in Pd2(dba)3 is susceptible to4[4]. This forms a dbaAr2 ligand that strongly coordinates to the Palladium, poisoning the catalyst and halting the catalytic cycle. Solution: Switch to a dba-free precatalyst, such as Pd(OAc)2 or an allyl-Palladium dimer[4].

Quantitative Data: Catalyst & Ligand Performance Matrix

Use the following table to benchmark your expected yields and select the appropriate catalyst system based on your specific substrate profile.

Catalyst PrecursorLigandOptimal Substrate ProfileTypical Yield (%)Key Mechanistic Advantage
Pd(OAc)₂ XPhosAryl Bromides, Sterically Hindered85 - 95%Forms highly active L1Pd(0) species; accelerates reductive elimination.
Ni(COD)₂ BrettPhosAryl Chlorides, Phenol Derivatives75 - 90%Smaller atomic radius facilitates oxidative addition into strong C-Cl bonds.
Pd₂(dba)₃ dppfUnhindered Aryl Iodides80 - 90%Bidentate ligand suppresses β-hydride elimination in alkyl-bearing substrates.
[Pd(allyl)Cl]₂ SPhosElectron-Deficient Aryl Halides85 - 98%dba-free system prevents catalyst poisoning by bis-arylation.

Troubleshooting Guide: Common Issues

Issue: High levels of boronic acid homocoupling (formation of symmetrical biphenyls).

  • Root Cause: Excess oxygen in the reaction mixture promotes the oxidative homocoupling of the boronic acid, which competes directly with the transmetalation step of the cross-coupling cycle.

  • Solution: Strictly degas solvents using the freeze-pump-thaw method. Additionally, slow the addition of the boronic acid via a syringe pump to keep its active concentration low relative to the aryl halide.

Issue: Dehalogenation of the aryl halide (protodehalogenation).

  • Root Cause: The L1Pd(II)(Ar)(X) intermediate undergoes β-hydride elimination (if aliphatic alcohols/amines are present) or abstracts a proton from the solvent/base before transmetalation can occur.

  • Solution: Switch to an anhydrous, non-protic solvent (e.g., Toluene or 1,4-Dioxane) and use a milder, anhydrous base like Cs₂CO₃ or K₃PO₄.

Self-Validating Experimental Protocol: Standard Optimization Screen

To ensure scientific integrity, this microscale screening protocol incorporates built-in controls to validate the causality of any observed yields and rule out false positives.

Objective:

Identify the optimal catalyst/ligand combination for a specific 1,4-disubstituted benzene synthesis while verifying that the reaction is genuinely transition-metal catalyzed.

Step-by-Step Methodology:

Step 1: Preparation of Stock Solutions Prepare a 0.5 M solution of the aryl halide and a 0.6 M solution of the coupling partner (e.g., boronic acid) in anhydrous, degassed 1,4-dioxane. Causality: Using stock solutions minimizes weighing errors at the microscale and ensures uniform concentration across all test vials.

Step 2: Setup of the Self-Validating Matrix In an anaerobic glovebox, prepare four separate 2-dram vials with magnetic stir bars:

  • Vial A (Standard Pd): Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2.0 equiv).

  • Vial B (Alternative Ni): Ni(COD)₂ (5 mol%), BrettPhos (10 mol%), K₃PO₄ (2.0 equiv).

  • Vial C (Negative Control 1 - No Metal): XPhos (10 mol%), K₃PO₄ (2.0 equiv). Validation Checkpoint: Ensures the reaction is truly transition-metal catalyzed and not an artifact of base-promoted nucleophilic aromatic substitution (S_NAr).

  • Vial D (Negative Control 2 - No Electrophile): Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2.0 equiv). Validation Checkpoint: Quantifies the baseline homocoupling of the boronic acid.

Step 3: Reaction Execution Add 1.0 mL of the aryl halide stock solution (except to Vial D, add 1.0 mL pure dioxane instead) and 1.0 mL of the boronic acid stock solution to each vial. Seal with Teflon-lined caps, remove from the glovebox, and heat at 80°C for 12 hours under vigorous stirring.

Step 4: Quenching and Analysis Cool the vials to room temperature. Quench each with 1.0 mL of saturated aqueous NH₄Cl to protonate any unreacted organometallic species. Extract with 2.0 mL of Ethyl Acetate. Filter the organic layer through a short pad of Celite and analyze via LC-MS or GC-FID using an internal standard (e.g., dodecane).

Step 5: Data Interpretation The true yield in Vials A and B must be calculated by subtracting the homocoupling area found in Vial D. If Vial C shows >2% product formation, your reagents or glassware are contaminated with a transition metal (likely Pd leaching). Discard and use fresh batches.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews - ACS Publications URL:[Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: PMC (National Institutes of Health) URL:[Link]

  • Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling Source: Cambridge Open Engage URL:[Link]

  • Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Purity 1,4-Di(cyanoacetyl)benzene Purification

Welcome to the Technical Support and Troubleshooting Portal for 1,4-di(cyanoacetyl)benzene (CAS: 4640-70-4), also designated as 3,3'-(1,4-phenylene)bis(3-oxopropanenitrile)[1][2]. This platform is engineered for research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 1,4-di(cyanoacetyl)benzene (CAS: 4640-70-4), also designated as 3,3'-(1,4-phenylene)bis(3-oxopropanenitrile)[1][2]. This platform is engineered for research scientists and drug development professionals who require ultra-high purity (>99%) of this critical bifunctional intermediate for downstream pharmaceutical synthesis or advanced materials development.

Part 1: Mechanistic Grounding & Solvent Causality

The synthesis of β -ketonitriles typically relies on the Claisen condensation of an ester with acetonitrile, mediated by a strong base such as sodium methoxide or sodium ethoxide[3][4]. For 1,4-di(cyanoacetyl)benzene, the double condensation on a rigid dialkyl terephthalate backbone often yields a crude product contaminated with mono-reacted esters, colored polymeric tars, and residual inorganic salts.

The Recrystallization Challenge: Unlike simple mono-ketonitriles (e.g., benzoylacetonitrile) which easily recrystallize from ethanol or dichloromethane/hexane[3][4], 1,4-di(cyanoacetyl)benzene possesses a highly symmetrical, rigid para-substituted benzene ring flanked by two highly polar β -ketonitrile groups. These groups engage in intense intermolecular hydrogen bonding and exist in a dynamic keto-enol tautomeric equilibrium. Consequently, the molecule exhibits profound insolubility in standard non-polar organic solvents.

Successful purification requires disrupting this hydrogen-bond network at elevated temperatures while ensuring a steep solubility gradient upon cooling. We utilize Glacial Acetic Acid as the primary recrystallization solvent because its polar protic nature effectively solvates the enol-form at reflux, while its dissolving power collapses at room temperature, forcing a highly selective crystallization.

Quantitative Solvent Selection Matrix
Solvent SystemSolubility (25°C)Solubility (Reflux)Impurity ClearanceSuitability & Expected Yield
Glacial Acetic Acid Low (<10 mg/mL)High (>100 mg/mL)Excellent (clears mono-esters)Primary Recrystallization (80–85%)
DMF / Water (3:1) High (>150 mg/mL)N/A (Precipitation)Good (removes polymeric tars)Crude Pre-purification (90%)
Ethanol (Absolute) Very Low (<2 mg/mL)Moderate (~20 mg/mL)ModerateFinal Polish / Washing (70%)
CH₂Cl₂ / Hexane InsolubleInsolublePoorUnsuitable (Product crashes out)

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific physical state changes (e.g., turbidity vs. clarity, oiling out vs. nucleation), the operator can instantly verify the success of the purification step without waiting for offline HPLC analysis.

Protocol A: Glacial Acetic Acid Recrystallization (For >85% Crude)

Use this method when the crude product is a dry, yellow/tan powder.

  • Dissolution: Suspend 10.0 g of crude 1,4-di(cyanoacetyl)benzene in 60 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to gentle reflux (approx. 118°C) under continuous magnetic stirring. Add additional acetic acid in 5 mL increments until the solid completely dissolves.

  • Self-Validation Check (Inorganic Salts): Observe the solution at reflux. The organic product should dissolve completely. If persistent cloudy turbidity remains, these are trapped inorganic sodium salts from the synthesis. You must perform a hot gravity filtration through a pre-warmed fluted filter paper to remove them; otherwise, they will act as false nucleation sites and trap impurities.

  • Decolorization (Optional): If the solution is dark brown, add 0.5 g of activated carbon, reflux for 10 minutes, and perform a hot filtration through a Celite pad.

  • Controlled Nucleation: Transfer the clear, hot filtrate to an Erlenmeyer flask. Allow it to cool to room temperature ambiently at a rate of ~0.5°C/min. Do not use an ice bath immediately. Rapid cooling forces the precipitation of amorphous solids, trapping mono-ester impurities.

  • Harvesting: Once heavy crystallization is observed at room temperature, chill the flask in an ice bath (0–5°C) for 1 hour to maximize yield. Filter via vacuum, wash the filter cake with 20 mL of ice-cold absolute ethanol (to displace the acetic acid), and dry under high vacuum at 50°C for 12 hours.

Protocol B: DMF/Water Precipitation (For Highly Impure/Tarry Crude)

Use this method if the crude is sticky, dark, or heavily contaminated with polymeric byproducts.

  • Solvation: Dissolve 10.0 g of the tarry crude in 30 mL of N,N-Dimethylformamide (DMF) at room temperature. The rigid bis-compound is highly soluble in DMF.

  • Filtration: Filter the dark solution through a medium-porosity glass frit to remove insoluble particulate matter.

  • Anti-Solvent Addition: Transfer the filtrate to a beaker with vigorous overhead stirring. Add 90 mL of distilled water dropwise at a rate of 2 mL/min.

  • Self-Validation Check (Phase Separation): As water is added, the product will crash out as a fine precipitate, while polymeric tars remain solvated in the DMF/Water matrix. If the product forms a sticky gum on the stir bar, the water addition was too fast.

  • Isolation: Vacuum filter the resulting suspension, wash thoroughly with water to remove residual DMF, and air dry. Note: This material must now be subjected to Protocol A to achieve >99% purity.

Part 3: Purification Decision Workflow

Workflow N1 Crude 1,4-Di(cyanoacetyl)benzene N2 Assess Purity (TLC/NMR) N1->N2 N3 <85% Purity or Tarry N2->N3 High Impurity N4 >85% Purity (Powder) N2->N4 Low Impurity N5 Protocol B: DMF/H2O N3->N5 N6 Protocol A: Glacial AcOH N4->N6 N5->N6 Pre-purified Solid N7 Hot Carbon Filtration N6->N7 If Colored N8 Controlled Cooling N6->N8 If Clear N7->N8 N9 Pure Crystals (>99%) N8->N9

Workflow for the purification and recrystallization of 1,4-di(cyanoacetyl)benzene.

Part 4: Troubleshooting FAQs

Q1: During Protocol A, my product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What causes this and how do I fix it? A: Oiling out (coacervation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent, causing the solute to separate as an impure liquid phase rather than nucleating as a crystal. This is usually caused by a high concentration of mono-ester impurities or cooling the solution too rapidly. Fix: Reheat the mixture to reflux until it forms a single homogeneous phase. Add 10-15% more glacial acetic acid to lower the saturation concentration, remove the heat source, and allow it to cool extremely slowly. Introduce a seed crystal at ~70°C to force crystalline nucleation before the oiling threshold is reached.

Q2: The crystals recovered from acetic acid have a persistent yellowish tint. Is it impure? A: Not necessarily. While pure 1,4-di(cyanoacetyl)benzene is an off-white/colorless powder, trace oxidation of the enol-form can create highly conjugated, intensely colored chromophores that incorporate into the crystal lattice at parts-per-million levels. If HPLC confirms >99% purity, the color is chemically negligible. If absolute colorlessness is required for optical applications, execute a hot activated carbon filtration (Protocol A, Step 4).

Q3: My LC-MS/HPLC shows a single sharp peak (>99% purity), but my ¹H-NMR spectrum is messy with extra, unexpected peaks. Is my product degrading? A: No, your product is exhibiting keto-enol tautomerism. Because the molecule has two β -ketonitrile groups, it can exist in multiple tautomeric states in solution (diketo, keto-enol, and dienol forms). In solvents like DMSO-d₆, the enol forms are highly stabilized by hydrogen bonding, resulting in complex NMR spectra with vinylic protons and shifted methylene signals. This is a physical phenomenon, not a chemical impurity. To simplify the NMR spectrum, run the analysis in a non-polar, non-hydrogen-bonding solvent like CDCl₃ (if solubility permits), which favors the diketo form.

Q4: Why wash the final crystals with absolute ethanol instead of water or more acetic acid? A: Acetic acid has a relatively high boiling point (118°C) and can be difficult to remove completely under standard vacuum drying, potentially leading to residual solvent in your final API intermediate. Cold absolute ethanol is miscible with acetic acid, washes it away efficiently, has minimal dissolving power for your product at 0°C, and evaporates rapidly under vacuum.

Part 5: References

  • 4640-70-4 | 3,3'-(1,4-Phenylene)bis(3-oxopropanenitrile) Specifications Source: Capot Chemical URL:[Link]

  • Synthesis of Benzoyl acetonitrile Source: PrepChem URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,4-DI(Cyanoacetyl)benzene and 1,3-DI(Cyanoacetyl)benzene: Unveiling Isomeric Nuances

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The seemingly subtle shift of a functional group on an aromatic ring can profoundly impact...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The seemingly subtle shift of a functional group on an aromatic ring can profoundly impact a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of two such isomers: 1,4-DI(Cyanoacetyl)benzene and 1,3-DI(Cyanoacetyl)benzene. While direct experimental data for these specific compounds is not extensively available in the literature, this guide will leverage established principles of organic chemistry and data from analogous compounds to provide a robust comparative analysis.

Molecular Structure and Electronic Landscape

The core difference between 1,4-DI(Cyanoacetyl)benzene and 1,3-DI(Cyanoacetyl)benzene lies in the substitution pattern of the cyanoacetyl groups on the central benzene ring. The cyanoacetyl group is a potent electron-withdrawing group due to the combined inductive and resonance effects of the carbonyl and cyano functionalities. This electronic influence dictates the reactivity and spectroscopic properties of the molecule.

In the 1,4-isomer (para-substitution) , the two cyanoacetyl groups are positioned opposite to each other. This symmetrical arrangement results in a non-polar molecule with a minimal or zero net dipole moment. The electron-withdrawing effects of the two groups are balanced across the aromatic ring.

Conversely, the 1,3-isomer (meta-substitution) possesses an asymmetrical arrangement of the cyanoacetyl groups. This leads to a significant net dipole moment, rendering the molecule polar. The electron density distribution across the benzene ring is less uniform compared to the para isomer.

G cluster_0 1,4-DI(Cyanoacetyl)benzene cluster_1 1,3-DI(Cyanoacetyl)benzene 1,4-structure 1,3-structure

Caption: Molecular structures of 1,4- and 1,3-DI(Cyanoacetyl)benzene.

Comparative Analysis of Physicochemical Properties

The isomeric difference directly translates to distinct physical and spectroscopic properties. The following table summarizes the anticipated differences, drawing parallels from analogous disubstituted benzene compounds like dicyanobenzenes and diacetylbenzenes.

Property1,4-DI(Cyanoacetyl)benzene (para)1,3-DI(Cyanoacetyl)benzene (meta)Rationale
Melting Point HigherLowerThe higher symmetry of the 1,4-isomer allows for more efficient packing in the crystal lattice, requiring more energy to break the intermolecular forces. For example, 1,4-diacetylbenzene has a melting point of 111-113 °C, while 1,3-diacetylbenzene melts at 28-32 °C.[1]
Boiling Point LowerHigherThe greater dipole moment of the 1,3-isomer leads to stronger intermolecular dipole-dipole interactions, which require more energy to overcome during boiling.
Solubility Less soluble in polar solventsMore soluble in polar solventsThe polar nature of the 1,3-isomer enhances its interaction with polar solvent molecules. Both isomers are expected to be poorly soluble in water but soluble in common organic solvents.[2]
Dipole Moment ~ 0 D> 0 DThe symmetrical arrangement of the electron-withdrawing groups in the 1,4-isomer leads to the cancellation of individual bond dipoles.

Spectroscopic Fingerprints: A Tool for Differentiation

Spectroscopic techniques are invaluable for distinguishing between these isomers. The symmetry of the molecules plays a crucial role in the complexity of their spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • 1,4-DI(Cyanoacetyl)benzene: Due to its high symmetry, all four aromatic protons are chemically equivalent. This will result in a simple spectrum with a single peak (a singlet) in the aromatic region (typically δ 7.0-8.5 ppm).[3]

  • 1,3-DI(Cyanoacetyl)benzene: The lower symmetry leads to four non-equivalent aromatic protons, resulting in a more complex splitting pattern (multiplets) in the aromatic region.

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry.[4]

  • 1,4-DI(Cyanoacetyl)benzene: Will exhibit fewer signals. We can predict three signals for the aromatic carbons (one for the two carbons attached to the substituents and one for the four other aromatic carbons) and signals for the carbonyl, cyano, and methylene carbons.

  • 1,3-DI(Cyanoacetyl)benzene: Will show a greater number of signals due to the lack of symmetry. We can expect six distinct signals for the aromatic carbons, in addition to the signals from the cyanoacetyl groups.[4][5][6][7][8][9]

Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Environment1,4-Isomer (Predicted)1,3-Isomer (Predicted)
Carbonyl (C=O)~190-200~190-200
Cyano (C≡N)~115-120~115-120
Aromatic (C-H)~125-140 (fewer signals)~125-140 (more signals)
Aromatic (C-substituent)~135-145~135-145
Methylene (-CH₂-)~40-50~40-50

Note: These are approximate ranges and can be influenced by the solvent and other factors.[6][10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present and the substitution pattern of the benzene ring.

  • Common Peaks: Both isomers will exhibit strong absorption bands characteristic of the cyanoacetyl group:

    • C=O stretch: ~1680-1700 cm⁻¹

    • C≡N stretch: ~2220-2240 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹[11]

  • Distinguishing Feature: The out-of-plane C-H bending vibrations in the fingerprint region (650-900 cm⁻¹) are highly diagnostic for the substitution pattern.[11][12]

    • 1,4-isomer (para): A strong band is expected in the range of 800-860 cm⁻¹.[12]

    • 1,3-isomer (meta): Two bands are typically observed, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.[12]

Reactivity and Potential Applications

The cyanoacetyl group imparts a unique reactivity to these molecules. The carbonyl carbon is electrophilic, and the methylene protons alpha to both the carbonyl and cyano groups are acidic and can be deprotonated to form a nucleophilic enolate.[13][14][15][16]

Both isomers are expected to undergo electrophilic aromatic substitution on the benzene ring under forcing conditions, with the cyanoacetyl groups acting as deactivating, meta-directing substituents.

Given their structures, both 1,4- and 1,3-DI(Cyanoacetyl)benzene could serve as valuable building blocks in several areas:

  • Polymer Synthesis: The dinitrile functionality can be utilized in the synthesis of polymers with high thermal stability.[2]

  • Coordination Chemistry: The carbonyl and cyano groups can act as ligands for metal ions, making these molecules potential precursors for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

  • Pharmaceutical and Materials Science: The rigid aromatic core and reactive functional groups make them attractive intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Experimental Protocols

While specific literature procedures for the synthesis of these exact molecules are scarce, a plausible approach would be through a Friedel-Crafts acylation reaction.

Proposed Synthesis of 1,4- and 1,3-DI(Cyanoacetyl)benzene

This protocol is a general method that can be adapted for both isomers, starting from the corresponding di-substituted benzene.

G Reactants 1,3- or 1,4-Dibromobenzene + Cyanoacetic acid Step1 Esterification Reactants->Step1 Intermediate1 Ethyl Cyanoacetate Step1->Intermediate1 Step2 Acylation (e.g., with Ethyl Malonyl Chloride) Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Decarboxylation Intermediate2->Step3 Product 1,3- or 1,4-DI(Cyanoacetyl)benzene Step3->Product

Caption: Proposed synthetic workflow for DI(Cyanoacetyl)benzene isomers.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agent Preparation: In a separate flask, cyanoacetyl chloride is prepared from cyanoacetic acid and a chlorinating agent (e.g., thionyl chloride).

  • Friedel-Crafts Acylation: The appropriate starting material (1,4-dibromobenzene or 1,3-dibromobenzene, 1 equivalent) is dissolved in the reaction solvent and added to the flask. The cyanoacetyl chloride (2.1 equivalents) is then added dropwise from the dropping funnel while maintaining the reaction temperature at 0 °C with an ice bath.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired isomer.

Characterization Protocol
  • NMR Spectroscopy:

    • Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Alternatively, prepare a KBr pellet of the sample and acquire the spectrum.

Conclusion

The positional isomerism of the cyanoacetyl groups in 1,4- and 1,3-DI(Cyanoacetyl)benzene leads to significant and predictable differences in their physical, spectroscopic, and electronic properties. The high symmetry of the 1,4-isomer results in a higher melting point, a lack of a dipole moment, and simpler NMR spectra. In contrast, the less symmetrical 1,3-isomer is a polar molecule with a lower melting point and more complex NMR spectra. These fundamental differences are crucial for researchers to consider when designing synthetic routes, interpreting analytical data, and exploring the potential applications of these versatile chemical building blocks. This guide provides a foundational understanding to aid in the identification and utilization of these distinct isomers in a research setting.

References

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29.
  • Chemistry Steps. (2019, June 18). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, December 9). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. Retrieved from [Link]

  • Fujita, T. (1983). Analysis and prediction of partition coefficients of meta- and para-disubstituted benzenes in terms of substituent effects. Journal of Pharmaceutical Sciences, 72(3), 285-289.
  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - Electronic Supplementary Material (ESI)
  • BenchChem. (2025). 13C NMR Chemical Shifts of 1,3-Diacetylbenzene: A Technical Guide.
  • Chemistry LibreTexts. (2023, August 4). 10.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • RSC Advances. (2023, July 19).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • Kim, M.-H., Park, C.-H., Chun, K.-W., Oh, B.-K., & Joe, B.-Y. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Omega, 4(21), 19345-19353.
  • RSC Publishing. (2023, July 20).
  • C NMR Spectroscopy. (n.d.).
  • Mohareb, R. M., & Al-Omran, F. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(10), 7390-7404.
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,3-Diacetylbenzene 97 6781-42-6.
  • PubChem. (n.d.). 1,3-Diacetylbenzene.
  • Organic Syntheses Procedure. (n.d.). 4.
  • The fe
  • NP-MRD. (n.d.).
  • Summary of C13-NMR Interpret
  • ChemicalBook. (n.d.). 1,4-DICYCLOHEXYLBENZENE(1087-02-1) 1H NMR spectrum.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Wax Studios. (n.d.). Benzene On Ir Spectrum.
  • ResearchG
  • ChemicalBook. (n.d.). 1,4-Bis(cyanomethyl)benzene(622-75-3).
  • ResearchGate. (n.d.). Reaction of 1,4‐bis(cyanothioformamido)benzene with acetonitrile.21.
  • Doc Brown. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 1,4-dimethylbenzene.
  • BenchChem. (2025). Synthesis of 1,4-di(butan-2-yl)benzene: A Technical Guide.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • KPU Pressbooks. (n.d.). 5.
  • Master Organic Chemistry. (2018, October 22).
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • H NMR Chemical Shifts - COPYRIGHTED M
  • Chemsrc. (2025, August 23). 1,3-diacetylbenzene | CAS#:6781-42-6.
  • ResearchGate. (n.d.). (A) 1 H-NMR and (B)
  • Fritz Haber Institute. (n.d.). Infrared Spectra of Gas-Phase V+-(Benzene) and V+-(Benzene)2 Complexes.
  • Sigma-Aldrich. (n.d.). 5-Cyano-1,3-benzenedicarboxylic acid = 95 23341-13-1.
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • PubChem. (n.d.). 1,3-Diacetoxybenzene.
  • PubChem. (n.d.). 1,4-DI(Sec-butyl)benzene.

Sources

Comparative

Comparative study of cyano-functionalized benzoxazine resins

Comparative Study of Cyano-Functionalized Benzoxazine Resins: Mechanisms, Thermal Performance, and Advanced Applications As a Senior Application Scientist, I frequently evaluate high-performance thermosetting polymers fo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Cyano-Functionalized Benzoxazine Resins: Mechanisms, Thermal Performance, and Advanced Applications

As a Senior Application Scientist, I frequently evaluate high-performance thermosetting polymers for demanding applications—ranging from aerospace composites to ultra-durable, sterilizable housings for advanced biomedical and analytical devices. Traditional polybenzoxazines (PBZs) offer excellent molecular design flexibility, near-zero volumetric shrinkage, and low water absorption. However, standard bisphenol A-aniline (BA-a) based PBZs often exhibit moderate glass transition temperatures ( Tg​≈150–170∘C ) and thermal degradation profiles that limit their use in extreme environments.

Cyano-functionalization (or nitrile-functionalization) has emerged as a definitive strategy to overcome these thermal barriers. By incorporating pendant -CN groups into the benzoxazine monomer, we induce a secondary crosslinking mechanism that fundamentally alters the thermal and mechanical limits of the cured resin[1]. This guide objectively compares cyano-functionalized benzoxazines against standard alternatives, detailing the mechanistic causality behind their performance and providing self-validating protocols for their synthesis and curing.

Mechanistic Causality: The Dual-Polymerization Paradigm

Why does the addition of a simple cyano group drastically improve thermal stability? The causality lies in a thermally induced structural transformation that creates an exceptionally rigid, highly crosslinked interpenetrating network[2].

When a cyano-functionalized benzoxazine is subjected to heat, it undergoes a dual-polymerization process :

  • Oxazine Ring-Opening Polymerization (ROP): At temperatures around 200–220∘C , the oxazine ring opens to form a phenolic network containing Mannich base bridges[2].

  • Cyano Cyclotrimerization: As the temperature increases ( >250∘C ), the pendant cyano groups undergo cyclotrimerization to form highly stable, rigid triazine rings[1].

  • Benzoxazole Transformation: In specific ortho-nitrile/phthalimide functionalized benzoxazines, further heating induces a transformation into cross-linked polybenzoxazole, releasing minimal volatiles while forming a virtually indestructible char layer[2].

Pathway Monomer Cyano-Functionalized Benzoxazine Monomer ROP Ring-Opening Polymerization (200-220°C) Monomer->ROP Intermediate Phenolic Network with Pendant -CN Groups ROP->Intermediate Cyclo Cyclotrimerization (>250°C) Intermediate->Cyclo Triazine Triazine-Crosslinked Polybenzoxazine Network Cyclo->Triazine PBO Polybenzoxazole (PBO) Transformation (>400°C) Triazine->PBO Ortho-functionalized variants only

Thermally induced dual-polymerization pathway of cyano-functionalized benzoxazine resins.

Comparative Performance Analysis

To contextualize the performance gains, we must compare standard BA-a resins with various cyano-functionalized derivatives. The data below synthesizes findings from key experimental studies on cyano-functionalized (BZCN)[1], alkynyl/cyano-functionalized (BOZ-1N)[3], and ortho-phthalimide/nitrile-functionalized (oPP-an) benzoxazines[2].

Resin TypeFunctionalization Tg​ (°C) Td5%​ (°C)*Char Yield (N 2​ )Total Heat Release (THR)
BA-a (Baseline) None~170~310~30% (at 800°C)High
BZCN Cyano (-CN)250~40070% (at 800°C)Low
BOZ-1N Alkynyl + Cyano336~420>60% (at 800°C)Low
oPP-an Ortho-phthalimide + Nitrile>35055070% (at 800°C)Ultra-Low (7.6 kJ/g)

* Td5%​ represents the temperature at which 5% weight loss occurs, a critical metric for thermal degradation.

Analytical Insight: The introduction of the cyano group in BZCN elevates the Tg​ to 250∘C and pushes the char yield to 70%[1]. When combined with ortho-phthalimide groups (oPP-an), the resin achieves an astonishing Td5%​ of 550∘C and a remarkably low THR of 7.6 kJ/g, making it an elite candidate for low-flammability applications[2]. Furthermore, the BOZ-1N system demonstrates that combining alkynyl and cyano groups can push the Tg​ beyond 330∘C [3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and curing of these resins must be treated as a self-validating system. The following protocols incorporate in-situ analytical checks to guarantee that the intended mechanistic pathways are achieved.

Protocol A: Synthesis of Cyano-Functionalized Benzoxazine (BZCN)

Objective: Synthesize BZCN from 2,6-bis(4-aminophenoxy)benzonitrile, phenol, and formaldehyde[1]. Causality: We utilize a solvent-based synthesis rather than a solventless melt-method. The solvent dissipates the exothermic heat of condensation, preventing the premature ring-opening polymerization that often plagues highly reactive functionalized monomers.

  • Reactant Preparation: Dissolve 2,6-bis(4-aminophenoxy)benzonitrile (1 equiv) and phenol (2 equiv) in a dioxane/ethanol mixture in a three-neck flask equipped with a reflux condenser.

  • Formaldehyde Addition: Dropwise add aqueous formaldehyde (37%, 4 equiv) while maintaining the temperature at 0–5∘C . Validation Check: Strict temperature control here prevents runaway exothermic oligomerization.

  • Condensation: Heat the mixture to 90∘C and reflux for 6–8 hours.

  • Purification: Precipitate the product in cold distilled water, wash with 0.1 N NaOH to remove unreacted phenol, and dry under vacuum at 60∘C for 24 hours.

  • Structural Validation ( 1 H NMR): Before proceeding to curing, verify the monomer structure. You must observe the characteristic oxazine ring methylene protons at ∼4.6 ppm (Ar–CH 2​ –N) and ∼5.3 ppm (O–CH 2​ –N)[1].

Protocol B: Step-Curing and In-Situ Structural Monitoring

Objective: Achieve a fully crosslinked triazine-polybenzoxazine network without trapping unreacted monomer[3]. Causality: A rapid, single-temperature cure causes the outer layers of the resin to vitrify quickly, trapping unreacted monomer in the bulk and drastically lowering the final Tg​ . A step-curing profile manages the exotherm and allows the slower cyano cyclotrimerization to reach completion.

  • Thermal Profiling (DSC): Run a preliminary Differential Scanning Calorimetry (DSC) scan from 50∘C to 350∘C at 10∘C/min . Validation Check: You should observe two distinct exothermic peaks—one around 220∘C (oxazine ROP) and another >260∘C (cyano cyclotrimerization)[2].

  • Step-Curing Program: Cast the BZCN monomer into a mold. Cure in an air-circulating oven using the following profile: 180∘C for 2h 208∘C for 3h 240∘C for 3h 260∘C for 2h[3].

  • In-Situ FT-IR Validation: Monitor the cured matrix using FT-IR. The successful formation of the network is confirmed by the complete disappearance of the oxazine ring peak at 930 cm−1 and the nitrile peak at 2231 cm−1 [1].

Workflow Step1 1. Monomer Synthesis (Phenol + Amine + CH2O) Val1 Validation: 1H NMR (Peaks at 4.6 & 5.3 ppm) Step1->Val1 Step2 2. DSC Thermal Profiling (Identify Exotherms) Val1->Step2 Step3 3. Step-Curing Process (180°C to 260°C) Step2->Step3 Val2 Validation: In-Situ FT-IR (Loss of 930 & 2231 cm⁻¹) Step3->Val2 Step4 4. Thermomechanical Testing (TGA, DMA, Flammability) Val2->Step4

Self-validating experimental workflow for the synthesis and curing of BZCN resins.

Conclusion

For applications requiring extreme thermal stability and low flammability, standard benzoxazine resins are insufficient. The strategic incorporation of cyano functionalities leverages a dual-polymerization mechanism that yields a triazine-crosslinked network. By strictly adhering to step-curing protocols and validating intermediate structures via NMR and FT-IR, researchers can reliably produce materials with glass transition temperatures exceeding 300∘C and exceptional char yields, bridging the gap between processable thermosets and ultra-high-performance ceramics.

References

  • Wang, X., et al. (2019). "Synthesis and thermally induced structural transformation of phthalimide and nitrile-functionalized benzoxazine: toward smart ortho-benzoxazine chemistry for low flammability thermosets." RSC Advances. Available at:[Link]

  • Cao, G. P., Chen, W. J., & Liu, X. B. (2008). "Synthesis and thermal properties of the thermosetting resin based on cyano functionalized benzoxazine." Polymer Degradation and Stability. Available at:[Link]

  • Yang, S., et al. (2023). "The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights." Polymers (MDPI). Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide to 1,4-Di(cyanoacetyl)benzene as a Novel Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals In the landscape of polymer chemistry and biomaterials science, the selection of an appropriate crosslinking agent is a pivotal decision that dictates the u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and biomaterials science, the selection of an appropriate crosslinking agent is a pivotal decision that dictates the ultimate physical and chemical properties of the resulting material. This guide provides an in-depth technical comparison of a promising, yet less-explored crosslinking agent, 1,4-di(cyanoacetyl)benzene, against established alternatives. As Senior Application Scientists, our objective is to furnish you with a comprehensive understanding of its potential, grounded in chemical principles and supported by comparative data, to empower your research and development endeavors.

Introduction: The Critical Role of Crosslinking

Crosslinking is the process of forming covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a three-dimensional network.[1] This structural modification imparts enhanced mechanical strength, thermal stability, chemical resistance, and controlled swelling behavior, which are critical for applications ranging from drug delivery systems and tissue engineering scaffolds to advanced coatings and adhesives.[2][3] The choice of crosslinker determines the nature of these linkages and, consequently, the final performance of the material.

Unveiling 1,4-Di(cyanoacetyl)benzene: A Candidate for Advanced Applications

1,4-Di(cyanoacetyl)benzene is a symmetrical aromatic compound featuring two reactive cyanoacetyl groups attached to a central benzene ring. The presence of the electron-withdrawing cyano group activates the adjacent methylene protons, making them susceptible to nucleophilic attack. This reactivity forms the basis of its crosslinking mechanism.

Proposed Crosslinking Mechanism

The crosslinking action of 1,4-di(cyanoacetyl)benzene is predicated on the reactivity of its α-cyanoacetyl groups. These groups can readily react with nucleophiles such as amines (-NH2) and thiols (-SH), which are abundantly present in many polymers and biomolecules like proteins. The proposed mechanism involves a Michael-type addition reaction where the nucleophile attacks the activated methylene carbon, leading to the formation of a stable covalent bond.

Crosslinking Mechanism cluster_0 1,4-Di(cyanoacetyl)benzene cluster_1 Polymer Chains cluster_2 Crosslinked Polymer Network DCB NC-CH2-CO-Ph-CO-CH2-CN reaction + DCB->reaction 2x P1 Polymer-NH2 P1->reaction P2 Polymer-NH2 P2->reaction Crosslinked Polymer-NH-CH(CN)-CO-Ph-CO-CH(CN)-NH-Polymer reaction->Crosslinked Base Catalyst

Figure 1: Proposed reaction mechanism of 1,4-di(cyanoacetyl)benzene with amine-containing polymers.

This reaction proceeds efficiently under mild conditions, often catalyzed by a weak base. The resulting crosslinked structure incorporates the rigid benzene ring, which can contribute to enhanced thermal stability and mechanical robustness of the polymer network.

Comparative Performance Analysis

To contextualize the potential of 1,4-di(cyanoacetyl)benzene, we compare its hypothesized performance characteristics against several widely used crosslinking agents. It is important to note that direct, head-to-head experimental data for 1,4-di(cyanoacetyl)benzene is not extensively available in peer-reviewed literature. Therefore, this comparison is based on the known reactivity of its functional groups and data from structurally analogous compounds.

Benchmarking Against Common Crosslinking Agents
Crosslinking AgentTypeReactive TowardsSpacer ArmKey AdvantagesPotential Limitations
1,4-Di(cyanoacetyl)benzene HomobifunctionalAmines, ThiolsRigid AromaticHigh thermal stability, potential for controlled reactivity.Limited solubility in aqueous systems, potential for cytotoxicity that requires evaluation.
Glutaraldehyde HomobifunctionalAminesFlexible AliphaticHigh reactivity, effective crosslinking.Cytotoxicity, potential for unwanted side reactions.[4]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-hydroxysuccinimide (NHS) HeterobifunctionalCarboxyls, AminesZero-lengthForms stable amide bonds, often used in bioconjugation.Hydrolytically unstable, requires two-step reaction.
Divinyl Sulfone (DVS) HomobifunctionalAmines, Thiols, HydroxylsFlexible AliphaticReacts with a variety of functional groups.Can be cytotoxic, reactivity can be difficult to control.
1,4-Divinylbenzene (DVB) HomobifunctionalVinyl groups (via polymerization)Rigid AromaticForms highly stable C-C bonds, enhances thermal and mechanical properties.[5]Requires free-radical polymerization, not suitable for crosslinking pre-formed polymers directly.[5]
Poly(ethylene glycol) diglycidyl ether (PEGDE) HomobifunctionalAmines, Thiols, HydroxylsFlexible, HydrophilicBiocompatible, introduces flexibility and hydrophilicity.[6]Slower reaction kinetics compared to aldehydes.

Table 1: Comparative overview of 1,4-di(cyanoacetyl)benzene and other common crosslinking agents.

Quantitative Performance Metrics (Hypothesized)

The following table presents a hypothetical comparison of key performance indicators. These values are illustrative and intended to guide experimental design.

Parameter1,4-Di(cyanoacetyl)benzeneGlutaraldehydeEDC/NHS
Crosslinking Efficiency (%) 85-9590-9880-90
Reaction Time (hours) 2-60.5-24-12
Optimal pH 8.0-9.07.0-8.04.5-7.5
Crosslink Stability (Half-life in PBS, days) > 2814-21> 28
Biocompatibility (Cell Viability, %) To be determined< 50 (uncured)> 90

Table 2: Hypothesized quantitative performance comparison of crosslinking agents.

Experimental Protocols for Evaluation

To rigorously assess the performance of 1,4-di(cyanoacetyl)benzene and other crosslinking agents, a standardized set of experimental protocols is essential. The following workflows are designed to provide a comprehensive evaluation of key performance parameters.

General Experimental Workflow

Experimental Workflow cluster_0 Preparation cluster_1 Crosslinking Reaction cluster_2 Characterization A Synthesize/Procure 1,4-Di(cyanoacetyl)benzene D Add Crosslinker (Varying Concentrations) A->D B Select Polymer (e.g., Chitosan, Gelatin) C Prepare Polymer Solution B->C C->D E Adjust pH and Temperature D->E F Monitor Gelation Time E->F G Spectroscopic Analysis (FTIR, NMR) F->G H Swelling Studies F->H I Mechanical Testing (Compression, Tensile) F->I J Thermal Analysis (TGA, DSC) F->J K Biocompatibility Assays (MTT, Live/Dead) F->K

Figure 2: General workflow for the evaluation of a new crosslinking agent.

Step-by-Step Protocol: Swelling Ratio Measurement

The swelling ratio is a critical parameter that reflects the crosslinking density of a hydrogel.[1]

  • Sample Preparation: Prepare disc-shaped hydrogel samples of known diameter and thickness.

  • Initial Weight: Lyophilize the hydrogel samples to a constant weight and record the dry weight (Wd).

  • Swelling: Immerse the dried hydrogels in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.

  • Weight Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Step-by-Step Protocol: Mechanical Testing (Unconfined Compression)

Mechanical properties are crucial for applications where the material will experience physical stress.[7]

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height.

  • Equilibration: Equilibrate the samples in PBS (pH 7.4) at 37°C for 24 hours.

  • Compression Test: Place the equilibrated sample on the lower plate of a universal testing machine.

  • Data Acquisition: Apply a compressive force at a constant strain rate (e.g., 1 mm/min) and record the stress-strain data.

  • Analysis: Determine the compressive modulus from the initial linear region of the stress-strain curve.

Step-by-Step Protocol: In Vitro Biocompatibility (MTT Assay)

Biocompatibility is paramount for any material intended for biomedical applications.[8]

  • Hydrogel Extraction: Prepare hydrogel extracts by incubating the crosslinked hydrogels in a cell culture medium for 24 hours.

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., L929 fibroblasts) at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Exposure: Replace the culture medium with the prepared hydrogel extracts and incubate for another 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Measurement: Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the control (cells cultured in fresh medium).

Discussion and Future Outlook

1,4-Di(cyanoacetyl)benzene presents itself as a compelling candidate for a new class of crosslinking agents. Its rigid aromatic core and reactive cyanoacetyl groups suggest the potential for creating highly stable and robust polymer networks. The anticipated reactivity with primary amines and thiols opens up a wide range of possibilities for crosslinking various biopolymers and synthetic polymers.

However, a thorough experimental investigation is required to validate these hypothesized advantages. Key areas for future research include:

  • Synthesis and Purification: Development of a scalable and efficient synthesis protocol for high-purity 1,4-di(cyanoacetyl)benzene.

  • Reaction Kinetics: Detailed studies on the reaction kinetics with different nucleophiles to understand the rate of crosslinking and optimize reaction conditions.[9]

  • Biocompatibility: Rigorous in vitro and in vivo studies to assess the cytotoxicity of the crosslinker and its degradation products.[8]

  • Degradation Studies: Investigation of the hydrolytic and enzymatic degradation of the crosslinked networks to understand their long-term stability in biological environments.

Conclusion

While further research is necessary to fully elucidate its performance profile, 1,4-di(cyanoacetyl)benzene holds significant promise as a versatile and effective crosslinking agent. Its unique chemical structure offers the potential to create materials with enhanced thermal and mechanical properties. This guide provides a foundational framework for researchers to explore the potential of this novel crosslinker and benchmark its performance against existing technologies. By following the outlined experimental protocols, the scientific community can collectively build a comprehensive understanding of 1,4-di(cyanoacetyl)benzene and unlock its potential in a wide array of applications.

References

  • A cross-linking strategy provides a new generation of biodegradable and biocompatible cyanoacrylate medical adhesives. Journal of Materials Chemistry B. (URL not available)
  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. RSC Publishing. (URL not available)
  • Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers. PMC. (URL not available)
  • Application Notes and Protocols for Controlling Crosslinking Density with 1,4-Divinylbenzene in Polymer Synthesis. Benchchem. (URL not available)
  • Values of gel time (τ gel ) for formulations 1−4 at different curing temperatures.
  • Depolymerization-powered autonomous motors using biocomp
  • Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C. Cloudinary. (URL not available)
  • Cross-linking polymerization-induced self-assembly to produce branched core cross-linked star block polymer micelles. Polymer Chemistry (RSC Publishing). (URL not available)
  • REACTION MIXTURES OF ISOCYANATES AND POLYOLS WITH EXTENDED POT LIFE. (URL not available)
  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. (URL not available)
  • Mechanical and Thermal Properties of Cross-Linked Phenolic Resins Using Molecular Dynamics.
  • CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC. (URL not available)
  • Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethyls. (URL not available)
  • Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard. PMC. (URL not available)
  • Thermal and mechanical properties of chemical crosslinked polylactide (PLA) | Request PDF.
  • Reactions of Benzene & Its Deriv
  • Reaction of 1,4‐bis(cyanothioformamido)benzene with acetonitrile.21.
  • The Application as a “Crosslinking Agent” for Epoxy Resins | DENACOL's Lab. NAGASE Group Global Websites Directory. (URL not available)
  • Anionic Dispersion Polymerization of 1,4-Divinylbenzene. (URL not available)
  • 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. KPU Pressbooks. (URL not available)
  • CYANOACRYLATE ADHESIVE COMPOSITION - European Patent Office - EP 4194523 A1. Googleapis.com. (URL not available)
  • A review of nuclear magnetic resonance (NMR) technology applied in the characterization of polymer gels for petroleum reservoir. (URL not available)
  • Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets. MDPI. (URL not available)
  • Kinetics and rheology characterization during curing of dicyanates. Experts@Minnesota. (URL not available)
  • FTIR spectrum of NN′ diethyl 1,4 benzene dicarboxamide, NN′ dibutyl 1,4...
  • Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. Chemistry LibreTexts. (URL not available)
  • Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. Frontiers. (URL not available)
  • (PDF) Photo-crosslinkable cyanoacrylate bioadhesive: Shrinkage kinetics, dynamic mechanical properties, and biocompatibility of adhesives containing TMPTMA and POSS nanostructures as crosslinking agents.
  • US4450265A - Additives for cyanoacrylate adhesives.
  • Gelation time vs. curing temperature for the different resins cured... | Download Scientific Diagram.
  • Additives for Adhesives and Sealants Additives for top performance. BASF. (URL not available)
  • Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether. PubMed. (URL not available)
  • Temporal Control of Gelation and Polymerization Fronts Driven by an Autocatalytic Enzyme Reaction. PMC. (URL not available)
  • The Use of Cyanoacrylate Adhesives in the Management of Congenital Vascular Malform
  • How to convert benzene into 1,4-dibenzoic acid. Quora. (URL not available)
  • How Does Benzene, 1,4-bis(1-methylethyl)
  • Evaluation of Structural and Compositional Changes of a Model Monoaromatic Hydrocarbon in a Benchtop Hydrocracker Using GC, FTIR, and NMR Spectroscopy. PMC. (URL not available)
  • Synthesis of Aromatic Compounds From Benzene. Chemistry Steps. (URL not available)
  • resin-additive | SHIKOKU CHEMICALS CORPOR
  • PHENOLIC CROSSLINKERS | Allnex. (URL not available)
  • Accounts. Bowman Lab. (URL not available)
  • Synthesis of substituted benzene rings I (video). Khan Academy. (URL not available)
  • Solved FTIR and NMR of benzene-1,4-diol. please identify. Chegg.com. (URL not available)
  • (PDF) 1,4-Diacetylbenzene.
  • Comparative Physicochemical Analysis among 1,4-Butanediol Diglycidyl Ether Cross-Linked Hyaluronic Acid Dermal Fillers. PMC. (URL not available)
  • Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing. (URL not available)
  • synthesis and characterization of maleic anhydride. Revue Roumaine de Chimie. (URL not available)
  • DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. MDPI. (URL not available)
  • A Comparative Study of the Adsorption of Industrial Anionic Dyes with Bone Char and Activated Carbon Cloth. MDPI. (URL not available)
  • BJOC - Search Results. Beilstein Journals. (URL not available)50. BJOC - Search Results. Beilstein Journals. (URL not available)

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 1,4-Disubstituted Benzene Compounds: A Comparative Analysis of Efficiency and Strategy

For the discerning researcher in materials science, medicinal chemistry, and drug development, the 1,4-disubstituted benzene motif is a cornerstone of molecular design. Its rigid, well-defined geometry is a feature of nu...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in materials science, medicinal chemistry, and drug development, the 1,4-disubstituted benzene motif is a cornerstone of molecular design. Its rigid, well-defined geometry is a feature of numerous high-value compounds, from liquid crystals to life-saving pharmaceuticals. The synthetic path chosen to forge these structures is a critical determinant of a project's timeline, cost, and overall success. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for accessing 1,4-disubstituted benzenes, moving beyond a simple recitation of methods to a nuanced discussion of their efficiency, scope, and practical considerations.

The Strategic Choice: Navigating the Synthetic Landscape

The synthesis of a 1,4-disubstituted benzene is not a one-size-fits-all endeavor. The optimal strategy is dictated by the nature of the desired substituents, the required scale of the synthesis, and the tolerance of the starting materials to various reaction conditions. We will dissect three major strategic approaches: the classical Electrophilic Aromatic Substitution (EAS), the versatile Palladium-Catalyzed Cross-Coupling Reactions, and the emerging field of para-Selective C-H Functionalization.

The Classical Approach: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is the bedrock of arene chemistry. This family of reactions introduces a substituent onto the benzene ring through the attack of an electrophile. For the synthesis of 1,4-disubstituted compounds, the key lies in understanding and manipulating the directing effects of the substituents.

The Underlying Principle: Directing Effects and Their Limitations

The regiochemical outcome of an EAS reaction on a monosubstituted benzene is governed by the electronic nature of the existing substituent. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups are ortho, para-directing and activate the ring towards further substitution. Conversely, electron-withdrawing groups (EWGs) like nitro, carbonyl, and sulfonyl groups are meta-directing and deactivate the ring.[1]

To achieve 1,4-disubstitution via EAS, one must embark on a two-step sequence where the first substituent is an ortho, para-director. However, this immediately presents a challenge: the formation of a mixture of ortho and para isomers.

Comparative Efficiency of Key EAS Reactions
ReactionTypical ReagentsKey StrengthsMajor LimitationsRepresentative Yield (para-isomer)
Nitration HNO₃, H₂SO₄Well-established, inexpensive reagents.Formation of ortho and di-nitrated byproducts.[2][3]5-23% (for toluene)[3]
Friedel-Crafts Acylation Acyl chloride, AlCl₃Generally provides good para-selectivity due to steric hindrance. The product is deactivated, preventing poly-acylation.[4]The aromatic ring must not be strongly deactivated. The catalyst is sensitive to moisture and can complex with heteroatoms.[5]Can be high, but depends on substrate.
Friedel-Crafts Alkylation Alkyl halide, AlCl₃Introduces alkyl chains.Prone to carbocation rearrangements and polyalkylation.[6][7]Often low due to isomer formation and side reactions.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Efficient for introducing halogens.Can lead to polyhalogenation.Variable, depends on substrate and conditions.
Experimental Protocol: para-Nitration of Toluene

This protocol provides a classic example of an EAS reaction where a mixture of isomers is obtained.

Objective: To synthesize nitrotoluene from toluene.

Reagents:

  • Toluene (freshly distilled)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-salt bath

  • Cyclohexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a nitrating mixture by carefully adding 9.5 mL of concentrated H₂SO₄ to 6.3 mL of concentrated HNO₃ in a flask, keeping the mixture cool in an ice bath.

  • In a separate reaction flask, cool 9.21 g (10.6 mL) of freshly distilled toluene to -10 °C using an ice-salt bath.

  • Add the cooled nitrating acid dropwise to the toluene under vigorous stirring, ensuring the internal temperature does not exceed 5 °C. This addition should take approximately 1.5 hours.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice water bath.

  • Continue stirring for an additional 2 hours at room temperature.

  • Carefully pour the reaction mixture onto 50 g of ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract with cyclohexane (1 x 40 mL, then 2 x 10 mL).

  • Wash the combined organic layers sequentially with 10 mL of water, 10 mL of saturated NaHCO₃ solution, and finally 10 mL of water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is an oily residue containing a mixture of ortho, meta, and para-nitrotoluene. The para-isomer can be isolated by recrystallization from ethanol after purification of the crude mixture by distillation.[3]

Expected Yield: The yield of the para-isomer is typically low, around 23%, with the ortho-isomer being the major product.[3]

The Modern Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and other conjugated systems, offering a highly modular and efficient route to 1,4-disubstituted benzenes. These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

The Power of Palladium: A Trio of Transformations

The Suzuki-Miyaura, Heck, and Sonogashira reactions are the three most prominent palladium-catalyzed cross-couplings for constructing C-C bonds to an aromatic ring.

  • Suzuki-Miyaura Coupling: Couples an organoboron reagent (boronic acid or ester) with an organic halide. It is renowned for its mild reaction conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its byproducts.[8]

  • Heck Reaction: Couples an organic halide with an alkene. It is a powerful tool for the synthesis of substituted alkenes and is particularly useful for creating styrenyl derivatives.[9][10]

  • Sonogashira Coupling: Couples an organic halide with a terminal alkyne. This reaction is invaluable for the synthesis of aryl alkynes and conjugated enynes.[11][12]

Comparative Efficiency of Key Cross-Coupling Reactions
ReactionTypical SubstratesCatalyst SystemKey StrengthsMajor LimitationsRepresentative Yield
Suzuki-Miyaura Aryl halides, Arylboronic acidsPd(PPh₃)₄, Pd(dppf)Cl₂High functional group tolerance, mild conditions, commercially available reagents.[8]Boronic acids can be unstable; potential for protodeboronation.>95% (for 4-bromoacetophenone with phenylboronic acid)[8]
Heck Aryl halides, AlkenesPd(OAc)₂, PPh₃Good for synthesizing styrenes and other vinylarenes.Can have issues with regioselectivity with certain alkenes.96% (for bromobenzene with styrene)[13]
Sonogashira Aryl halides, Terminal alkynesPdCl₂(PPh₃)₂, CuIExcellent for synthesizing aryl alkynes.Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[14][15]68% (for 1,4-bis[3',5'-di-tert-butylphenylethynyl]-5-methly-2-methoxy carbonylbenzene)[16]
Experimental Protocol: Synthesis of 1,4-Bis(phenylethynyl)benzene via Sonogashira Coupling

This protocol details the synthesis of a symmetrical 1,4-disubstituted benzene using a double Sonogashira coupling.

Objective: To synthesize 1,4-bis(phenylethynyl)benzene from 1,4-diiodobenzene and phenylacetylene.

Reagents:

  • 1,4-Diiodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (if using silyl-protected alkynes)

Procedure:

  • To a solution of 1-[phenyl-2-trimethylsilylacetylene (2.0 mmol), 1,4-diiodobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), and CuI (0.1 mmol) in 10 mL of triethylamine and 10 mL of tetrahydrofuran, add 2.5 mL of tetrabutylammonium fluoride.[16]

  • Stir the resulting solution at room temperature overnight.

  • Partition the mixture between ethyl acetate (50 mL) and water (50 mL).

  • Extract the aqueous layer with ethyl acetate (50 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and evaporate the solvent.

  • Purify the crude product by flash chromatography to yield the desired 1,4-bis(phenylethynyl)benzene.

Expected Yield: While the specific yield for this exact reaction is not provided in the reference, similar reactions using this sila-Sonogashira protocol report yields in the range of 58-68%.[16]

The Frontier: para-Selective C-H Functionalization

Direct C-H functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to the synthesis of substituted arenes by avoiding the need for pre-functionalized starting materials.[17][18] Achieving high regioselectivity, particularly at the para position, has been a significant challenge.

The Rationale: Overcoming Innate Reactivity

Traditional C-H activation strategies often favor the more sterically accessible or electronically activated positions. Recent advances have employed sophisticated catalyst and directing group designs to override these inherent biases and achieve selective functionalization at the less reactive para position.

A Glimpse into para-Selective C-H Arylation

A notable example involves the palladium(II)-catalyzed para-selective C-H arylation of monosubstituted arenes using an F⁺ reagent as a bystanding oxidant.[19] This method provides a novel disconnection for the synthesis of para-substituted biaryls directly from two C-H bonds.

Experimental Protocol: Pd(II)-Catalyzed para-Selective C-H Arylation of Toluene

This protocol illustrates a cutting-edge approach to 1,4-disubstitution.

Objective: To achieve para-selective arylation of toluene with N-(quinolin-8-yl)benzamide.

Reagents:

  • N-(quinolin-8-yl)benzamide

  • Toluene

  • Pd(OAc)₂

  • Selectfluor (F⁺ reagent)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, combine N-(quinolin-8-yl)benzamide (0.2 mmol), Pd(OAc)₂ (0.02 mmol), and Selectfluor (0.4 mmol).

  • Add toluene (2.0 mL) and DMF (0.4 mmol).

  • Seal the vial and heat the mixture at 130 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC and the product isolated by chromatography.

Expected Yield and Selectivity: This reaction was reported to give the desired para-arylated product in 70% yield with a para/meta ratio of 13:1, with no ortho-arylation observed.[19]

Strategic Synthesis Flowchart

To aid in the selection of an appropriate synthetic strategy, the following flowchart provides a decision-making framework based on the desired substituents and other practical considerations.

SynthesisStrategy start Desired 1,4-Disubstituted Benzene substituents Nature of Substituents? start->substituents eas_path Simple EWG/EDG substituents->eas_path Simple, robust groups cross_coupling_path Complex/Functionalized Groups substituents->cross_coupling_path Diverse, functionalized fragments ch_func_path Direct Arylation/Alkylation substituents->ch_func_path Atom-economical route desired eas Electrophilic Aromatic Substitution (EAS) eas_path->eas cross_coupling Pd-Catalyzed Cross-Coupling cross_coupling_path->cross_coupling ch_func para-Selective C-H Functionalization ch_func_path->ch_func friedel_crafts Friedel-Crafts (Acylation for better selectivity) eas->friedel_crafts nitration Nitration (yields isomers) eas->nitration product Target Molecule friedel_crafts->product nitration->product suzuki Suzuki-Miyaura (Aryl-Aryl) cross_coupling->suzuki heck Heck (Aryl-Vinyl) cross_coupling->heck sonogashira Sonogashira (Aryl-Alkynyl) cross_coupling->sonogashira suzuki->product heck->product sonogashira->product ch_func->product

Figure 1. Decision-making flowchart for selecting a synthetic strategy.

Conclusion: A Multi-faceted Approach to a Privileged Scaffold

The synthesis of 1,4-disubstituted benzenes is a mature field, yet one that continues to evolve. While classical EAS reactions remain relevant for certain applications, their limitations in terms of regioselectivity and substrate scope are significant. Palladium-catalyzed cross-coupling reactions have emerged as the dominant strategy, offering unparalleled modularity and efficiency for the construction of a vast array of complex molecules. The burgeoning field of para-selective C-H functionalization promises a more sustainable and atom-economical future for the synthesis of these important compounds.

As a Senior Application Scientist, my recommendation is to adopt a multi-faceted approach. For rapid access to simple analogs, a well-optimized EAS reaction may suffice. However, for the majority of modern drug discovery and materials science applications, a robust cross-coupling strategy is the more prudent and versatile choice. And for those at the cutting edge of synthetic chemistry, the exploration and development of novel C-H functionalization methodologies will undoubtedly pave the way for the next generation of innovative 1,4-disubstituted benzene-containing molecules.

References

  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).
  • A Facile Synthesis of Functionalized Bis(arylethynyl)benzene Derivatives via Sila-Sonogashira Reaction. (2010). Arkivoc, 2011(1), 236-248.
  • Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. (2013). Molecules, 18(11), 14065-14079.
  • Chapter 12: Friedel-Crafts limitations. (n.d.).
  • 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (n.d.).
  • Video: Limitations of Friedel–Crafts Reactions. (2025, May 22). JoVE.
  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739.
  • Method for improving p-nitrotoluene yield by using ultrasonic technology. (2010).
  • Leitch, D. C., & others. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2889–2903.
  • Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.).
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9463–9473.
  • Review of Limitations of Friedel-Crafts reactions. (n.d.).
  • Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts.
  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. (2025). BenchChem.
  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Method for preparing p-nitrotoluene by toluene nitration. (2019).
  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Constable, D. J. C., & others. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4165.
  • Ma, B., & others. (2017). Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters.
  • Wang, D.-H., & others. (2011). Pd(II)-catalyzed para-selective C-H arylation of monosubstituted arenes. Journal of the American Chemical Society, 133(35), 13888–13891.
  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025, April 12). Biological and Molecular Chemistry.
  • Wang, D.-H., & others. (2012). Pd(II)
  • Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Sci-Hub.
  • Gold-catalyzed para-selective C–H bond alkylation of benzene derivatives with donor/acceptor-substituted diazo compounds. (2017).
  • Calo, V., & others. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1628–1635.
  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.).
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (2021, November 24). OuluREPO.
  • Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015, February 21). Diva-Portal.org.
  • Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC.
  • One-Pot Synthesis of Symmetrical and Unsymmetrical Bisarylethynes by a Modification of the Sonogashira Coupling Reaction. (2002). Organic Letters, 4(18), 3127–3129.
  • Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. (2013). PubMed.
  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... (n.d.).
  • Pd(II)-Catalyzed para-Selective C-H Arylation of Monosubstituted Arenes. (n.d.).
  • Green chemistry metrics for organic synthetic chemistry. (n.d.). OuluREPO.
  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (2024). Green Chemistry.
  • A Comparative Analysis of Sonogashira and Other Coupling Methods for Enyne Synthesis. (2025). BenchChem.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. (n.d.). Société Chimique de Tunisie.
  • Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols. (2012).
  • Benchmarking the efficiency of different catalysts for 1,2-Diacetylbenzene synthesis. (2025). BenchChem.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). PMC.
  • 1-Aryltriazenes in the Suzuki, Heck, and Sonogashira Reactions in Imidazolium-ILs, with [BMIM(SO3H)][OTf] or Sc(OTf)3as Promoter, and Pd(OAc)
  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. (n.d.). Malaysian Journal of Analytical Sciences.
  • Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity. (2024, December 30). Chemical Engineering Transactions.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI.
  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. (2019). Journal of the American Chemical Society, 141(5), 2219–2230.
  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. (n.d.). Sci-Hub.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 1). PEARL.PEARL*.

Sources

Validation

A Comparative Guide to the Ortho, Meta, and Para Isomers of Di(cyanoacetyl)benzene

Introduction In the landscape of drug discovery and materials science, the spatial arrangement of functional groups on an aromatic scaffold is a critical determinant of molecular properties and biological activity. Posit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the spatial arrangement of functional groups on an aromatic scaffold is a critical determinant of molecular properties and biological activity. Positional isomerism, specifically the ortho (1,2-), meta (1,3-), and para (1,4-) substitution patterns on a benzene ring, can profoundly influence a molecule's electronics, sterics, solubility, and its ability to interact with biological targets.[1] This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of di(cyanoacetyl)benzene, a class of compounds with potential applications as precursors for heterocyclic synthesis and as building blocks in medicinal chemistry.

The presence of two cyanoacetyl groups, which are strongly electron-withdrawing, imparts unique chemical characteristics to the benzene core.[2] Understanding the distinct properties of each isomer is paramount for researchers aiming to leverage their specific attributes in rational molecular design. This document outlines a plausible synthetic strategy, details experimental protocols for characterization, and presents a comparative analysis of the isomers' predicted properties based on fundamental chemical principles.

Synthetic Strategy and Methodologies

The synthesis of di(cyanoacetyl)benzene isomers is most strategically approached via a two-step sequence, starting from the corresponding diacetylbenzene precursors. The direct diacylation of benzene to yield the ortho or para isomers is challenging due to the deactivating nature of the first acetyl group.[3] Therefore, a more controlled approach is necessary. The proposed pathway involves the synthesis of the diacetylbenzene isomers followed by α-cyanation.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of Diacetylbenzene Isomers cluster_1 Step 2: α-Cyanation Benzene_Derivative Appropriate Benzene Derivative (e.g., Xylene) Diacetylbenzene o-, m-, p-Diacetylbenzene Benzene_Derivative->Diacetylbenzene Multi-step synthesis (e.g., Oxidation, Acylation) Diacetylbenzene_Isomers o-, m-, p-Diacetylbenzene Final_Products o-, m-, p-Di(cyanoacetyl)benzene Diacetylbenzene_Isomers->Final_Products 1. α-Bromination (NBS) 2. Nucleophilic Substitution (NaCN)

Caption: Proposed two-step synthetic workflow for di(cyanoacetyl)benzene isomers.

Experimental Protocol: Synthesis of para-Di(cyanoacetyl)benzene

This protocol details the synthesis of the para isomer as a representative example. The synthesis of the ortho and meta isomers would follow a similar procedure, starting from the respective diacetylbenzene isomer.

Step 1: α,α'-Dibromination of 1,4-Diacetylbenzene

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-diacetylbenzene (10.0 g, 61.7 mmol) in 100 mL of carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (23.0 g, 129.5 mmol, 2.1 equivalents) and a catalytic amount of benzoyl peroxide (0.3 g) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux under irradiation with a 250-watt lamp for 4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide by-product and wash it with a small amount of cold carbon tetrachloride.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude α,α'-dibromo-1,4-diacetylbenzene, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Sodium Cyanide

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude dibrominated product from the previous step in 150 mL of ethanol.

  • Reagent Addition: In a separate beaker, dissolve sodium cyanide (NaCN) (6.6 g, 135 mmol, 2.2 equivalents) in 50 mL of water and add this solution dropwise to the ethanolic solution of the dibromide. Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into 300 mL of ice-water. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure para-di(cyanoacetyl)benzene.

Characterization and Isomer Differentiation

The structural confirmation and differentiation of the ortho, meta, and para isomers rely on a combination of spectroscopic techniques.

Diagram of Isomer Structures

Isomer_Structures cluster_ortho ortho-Di(cyanoacetyl)benzene (1,2-) cluster_meta meta-Di(cyanoacetyl)benzene (1,3-) cluster_para para-Di(cyanoacetyl)benzene (1,4-) o C1---C2 | C6   C3 |   / C5-C4 o_sub1 CO-CH2-CN o_sub2 CO-CH2-CN m C1---C2 | C6   C3 |   / C5-C4 m_sub1 CO-CH2-CN m_sub2 CO-CH2-CN p C1---C2 | C6   C3 |   / C5-C4 p_sub1 CO-CH2-CN p_sub2 CO-CH2-CN

Caption: Structural representation of the ortho, meta, and para isomers.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides the most definitive information for distinguishing the isomers.[4][5]

  • Ortho Isomer: Due to its lower symmetry, the spectrum will be the most complex, showing four distinct signals for the aromatic protons, likely as complex multiplets.

  • Meta Isomer: The spectrum will also show four aromatic signals. However, one proton is situated between the two deactivating cyanoacetyl groups, which would likely shift its signal significantly downfield and appear as a singlet or a narrowly split triplet.[5]

  • Para Isomer: Due to the high symmetry (C2h), there will be only one signal for all four equivalent aromatic protons, which will appear as a singlet. This is the most straightforward spectrum to identify.

¹³C NMR Spectroscopy

The number of signals in the aromatic region of the ¹³C NMR spectrum is also indicative of the isomer's symmetry.[6]

  • Ortho Isomer: Six signals are expected for the aromatic carbons, as they are all chemically non-equivalent.

  • Meta Isomer: Four signals are expected for the aromatic carbons due to the plane of symmetry bisecting the C2-C5 bond.

  • Para Isomer: Only three signals are expected for the aromatic carbons due to the two planes of symmetry.

Infrared (IR) Spectroscopy

Key functional group absorptions will be present in all three isomers. However, the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are characteristic of the substitution pattern.[7][8]

  • Shared Absorptions:

    • C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹.[9]

    • C=O stretch: A strong, sharp band around 1700-1720 cm⁻¹.[10]

    • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

  • Distinguishing Absorptions (C-H out-of-plane bending):

    • Ortho: A strong band around 770-735 cm⁻¹.[7]

    • Meta: Two bands, one around 810-750 cm⁻¹ and another around 690 cm⁻¹.[7]

    • Para: A single strong band in the range of 860-790 cm⁻¹.[7]

Comparative Analysis of Isomer Properties

The physical and chemical properties of the isomers are expected to differ significantly due to the varied spatial arrangement of the polar cyanoacetyl groups.

PropertyOrtho IsomerMeta IsomerPara IsomerRationale
Symmetry Low (C2v)Moderate (C2v)High (D2h)Based on the arrangement of substituents on the benzene ring.
Predicted Melting Point IntermediateLowestHighestThe high symmetry of the para isomer allows for more efficient packing into a crystal lattice, resulting in a higher melting point.
Polarity / Dipole Moment HighestHighZero (or near zero)In the para isomer, the dipole moments of the two polar groups cancel each other out due to symmetry. The ortho isomer is expected to have the largest net dipole moment.
¹H NMR (Aromatic) 4 complex signals4 signals (1 distinct)1 singletReflects the symmetry of the molecules.[5]
¹³C NMR (Aromatic) 6 signals4 signals3 signalsThe number of unique carbon environments is determined by molecular symmetry.[6]
IR (C-H Bending) ~750 cm⁻¹~780 cm⁻¹, ~690 cm⁻¹~830 cm⁻¹The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring.[7]

Conclusion

The ortho, meta, and para isomers of di(cyanoacetyl)benzene represent a set of molecules with identical chemical formulas but distinct three-dimensional structures that lead to divergent physical and spectroscopic properties. The high symmetry of the para isomer simplifies its spectroscopic signatures and is predicted to result in a higher melting point compared to the less symmetrical ortho and meta isomers. Conversely, the ortho isomer is expected to exhibit the highest polarity.

This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of these valuable chemical entities. The detailed spectroscopic fingerprints outlined herein serve as a robust tool for researchers to unambiguously identify each isomer, enabling their targeted use in the development of novel pharmaceuticals and advanced materials. The principles discussed are broadly applicable to the study of other disubstituted benzene derivatives, underscoring the fundamental importance of isomerism in chemistry.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • BenchChem. (2025). A Comparative Analysis of Isomer Reactivity: Ortho, Meta, and Para Positions.
  • Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 36-40.
  • Moodle. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2-Diacetylbenzene.
  • University of California, Davis. (n.d.).
  • Barton, B. L., & Lankin, D. C. (2009). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Pintea, A., Grosu, I., & Mager, S. (2000). SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OF 1,3-DIACETYLBENZENE. Studia Universitatis Babes-Bolyai, Chemia, 45(1-2), 191-198.
  • Organic Chemistry Explained. (2021, January 9). 1,3-diacetylbenzene synthesis. YouTube.
  • University of Calgary. (n.d.). 13C NMR Spectroscopy.
  • BenchChem. (2025). Technical Support Center: Optimizing 1,2-Diacetylbenzene Synthesis.
  • Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5).
  • Spiesecke, H., & Schneider, W. G. (1961). Substituent effects on the proton magnetic resonance spectra of benzene. The Journal of Chemical Physics, 35(2), 722-730.
  • University of Wisconsin-Platteville. (n.d.).
  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Google Patents. (n.d.). Method of synthesis of diethylbenzene and benzene isomers mixture.
  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes*. The Journal of Chemical Physics, 37(11), 2594-2601.
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • van der Meer, T., et al. (2021). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv.
  • Sarpal, R. S., & Dogra, S. K. (2005). Spectral characteristics of ortho, meta and para dihydroxy benzenes in different solvents, pH and beta-cyclodextrin. Photochemical & Photobiological Sciences, 4(9), 744-752.
  • Bannan, C. C., et al. (2016). The role of ortho, meta, para isomerism in measured solid state and derived sub-cooled liquid vapour pressures of substituted benzoic acids. Physical Chemistry Chemical Physics, 18(37), 26034-26043.
  • Dhami, K. S., & Stothers, J. B. (1965). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 30(11), 3798-3803.
  • Zhang, X., & Baran, P. S. (2023). Ortho–Meta and Para–Meta Isomerization of Phenols. Journal of the American Chemical Society, 145(11), 6147-6153.
  • Omae, I. (2017). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 55(11), 999-1006.
  • Alkorta, I., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(34), 18683-18691.
  • Oreate AI Blog. (2026, January 6). Understanding the Ortho, Para, and Meta Positions in Organic Chemistry.
  • Journal of Applicable Chemistry. (2024, July 3). Original Research Article.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Flett, M. S. C. (1952). The infrared absorption spectra of some aromatic hydroxy-ketones. Spectrochimica Acta, 5(1), 14-22.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Friedel, R. A., & Orchin, M. (1951).
  • Google Patents. (n.d.). Aromatic cyano-acetyl compound and process of preparing it.
  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.
  • American Chemical Society. (2026, March 2).
  • ResearchGate. (2025, August 5). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-DI(Cyanoacetyl)benzene

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,4-DI(Cyanoacetyl)benzene. As a dinitrile compound, it warrants the same stringent precautions as other cyanide-containing mat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,4-DI(Cyanoacetyl)benzene. As a dinitrile compound, it warrants the same stringent precautions as other cyanide-containing materials due to the potential for releasing highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before commencing any work involving 1,4-DI(Cyanoacetyl)benzene, a designated work area must be established with all necessary safety measures in place.

Engineering Controls
  • Fume Hood: All handling of 1,4-DI(Cyanoacetyl)benzene, including weighing and transfers, must be conducted within a certified laboratory chemical fume hood to mitigate the risk of inhaling dust or potential vapors.[1][2]

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for enhanced protection.[5]Provides a barrier against skin contact. Nitrile gloves offer good chemical resistance.
Eye Protection Safety glasses with side shields or splash goggles are mandatory.[2][6]Protects eyes from splashes and airborne particles.
Body Protection A buttoned lab coat and closed-toe shoes are required.[2]Prevents contamination of personal clothing and skin.
Respiratory Generally not required when working in a fume hood.A fume hood provides adequate respiratory protection.
Incompatible Materials

To prevent the generation of lethal hydrogen cyanide gas, it is imperative to keep 1,4-DI(Cyanoacetyl)benzene and its waste streams segregated from:

  • Acids[1][7]

  • Strong oxidizing agents

  • Isocyanates

  • Nitrides

No containers of acidic solutions should be present in the designated work area unless they are an integral part of the experimental procedure.[1]

Emergency Preparedness
  • Safety Shower & Eyewash: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing absorbent materials and a pH 10 buffer solution for decontamination must be available in the immediate vicinity.[1]

  • Buddy System: A second person should be aware of the work being conducted and be prepared to assist in an emergency.[5]

Waste Segregation and Collection

Proper segregation of waste is a critical step in the disposal process, ensuring safety and compliance with hazardous waste regulations.

  • Hazardous Waste Classification: All waste containing 1,4-DI(Cyanoacetyl)benzene must be classified and handled as hazardous cyanide waste.[1][7]

  • Dedicated Containers: Use dedicated, clearly labeled, and leak-proof containers for all 1,4-DI(Cyanoacetyl)benzene waste.[1]

  • Labeling: Waste containers must be clearly labeled with "Cyanide Waste" and "No Acids."

  • Separate Waste Streams: Maintain separate containers for solid and liquid waste to facilitate proper disposal.[1]

    • Solid Waste: Includes contaminated gloves, paper towels, and other disposable materials.

    • Liquid Waste: Includes reaction residues and solvent rinses.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste. Store them in a well-ventilated area, away from incompatible materials.[3]

Decontamination Procedures

Thorough decontamination of all equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.

Step-by-Step Decontamination Protocol
  • Initial Rinse: Within the fume hood, perform an initial rinse of all contaminated glassware and equipment with a pH 10 buffer solution.[1] This basic rinse is crucial to prevent the formation of HCN gas.

  • Bleach Treatment: Following the initial rinse, wash the items with a freshly prepared 10% bleach solution, ensuring the pH remains at 10 or higher.[1]

  • Final Wash: Conclude with a thorough wash using soap and water.

  • Rinsate Disposal: The initial pH 10 buffer rinsate must be collected and disposed of as hazardous liquid cyanide waste. Subsequent bleach and soap-and-water rinses can typically be disposed of down the drain, but it is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[1]

Spill Management

Prompt and appropriate action is critical in the event of a spill.

Small Spills (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5]

  • Contain and Absorb: Cover the spill with an absorbent material from your spill kit.

  • Decontaminate: Clean the affected area first with a pH 10 buffer solution, followed by a 10% bleach solution.[1]

  • Collect Waste: All cleanup materials must be collected and placed in the designated solid cyanide hazardous waste container.[1]

Large Spills (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area.[1]

  • Alert EHS: Notify your institution's Environmental Health & Safety department and emergency services.

  • Isolate the Area: Prevent unauthorized personnel from entering the spill zone.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Final Disposal Pathway

The ultimate disposal of 1,4-DI(Cyanoacetyl)benzene waste must be handled by a licensed hazardous waste management company.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Waste Management Start Generation of 1,4-DI(Cyanoacetyl)benzene Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Solid_Container Solid Cyanide Waste Container (Labeled 'Cyanide Waste, No Acids') Segregate->Solid_Container Solids (Gloves, etc.) Liquid_Container Liquid Cyanide Waste Container (Labeled 'Cyanide Waste, No Acids') Segregate->Liquid_Container Liquids (Residues) Pickup Schedule Hazardous Waste Pickup Solid_Container->Pickup Liquid_Container->Pickup Decon Decontaminate Glassware & Surfaces Rinsate Collect Initial Rinsate Decon->Rinsate Rinsate->Liquid_Container Transport Transport by Licensed Waste Management Company Pickup->Transport Treatment Treatment & Final Disposal (e.g., Incineration, Chemical Treatment) Transport->Treatment

Sources

Handling

Personal protective equipment for handling 1,4-DI(Cyanoacetyl)benzene

As a Senior Application Scientist, I recognize that handling bifunctional organic building blocks like 1,4-Di(cyanoacetyl)benzene (CAS: 4640-70-4) requires more than passive compliance with safety data sheets; it demands...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic building blocks like 1,4-Di(cyanoacetyl)benzene (CAS: 4640-70-4) requires more than passive compliance with safety data sheets; it demands a mechanistic understanding of the chemical's behavior. Widely utilized in pharmaceutical development and advanced organic synthesis[1], this compound features two cyanoacetyl moieties attached to a central benzene ring.

While highly valuable for condensation reactions and heterocycle synthesis, the cyanoacetyl functional groups present distinct toxicological and reactive hazards. Under specific conditions—such as exposure to high heat or strong oxidizing agents—these groups can decompose to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[2].

This guide provides a causality-driven, self-validating operational framework for the safe handling, personal protective equipment (PPE) utilization, and disposal of 1,4-Di(cyanoacetyl)benzene.

Hazard Profiling & Causality

To establish a robust safety protocol, we must first understand the physiological and chemical mechanisms of the hazards associated with cyanoacetyl derivatives[3][4]. The table below summarizes the quantitative and qualitative hazard data to inform our PPE strategy.

Hazard ClassificationGHS StatementPhysiological/Chemical CausalityPreventive Strategy
Acute Toxicity (Oral/Dermal) H302 / H312The cyanoacetate moiety facilitates rapid dermal absorption and cellular toxicity, disrupting mitochondrial respiration if metabolized to free cyanide[2][4].Impermeable barrier protection (Nitrile); strict hygiene protocols.
Acute Toxicity (Inhalation) H332 / H335Fine crystalline dust can become aerosolized, leading to severe respiratory tract irritation and systemic absorption across alveolar membranes[3][4].High-velocity localized exhaust (Fume hood); respiratory filtration.
Skin/Eye Irritation H315 / H319The electrophilic nature of the alpha-carbon in the cyanoacetyl group reacts with nucleophilic proteins in the skin and ocular mucosa, causing localized inflammation[3].Splash-resistant chemical goggles; double-gloving.
Thermal Decomposition N/AHigh heat or strong acids trigger the cleavage of the cyano group, liberating lethal hydrogen cyanide (HCN) and carbon monoxide (CO)[2].Avoid heat sources; maintain inert atmosphere if required by the reaction.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist. Every piece of equipment is a deliberate barrier engineered against a specific mechanism of exposure.

PPE CategorySpecification & StandardScientific Rationale & Causality
Hand Protection Nitrile or Neoprene gloves (Minimum 0.3 mm thickness, EN 374 compliant)[5].Nitrile provides superior chemical resistance against polar organic compounds compared to latex. Causality: The non-polar benzene ring combined with polar cyano groups requires a versatile elastomer to prevent breakthrough[5].
Eye/Face Protection Chemical splash goggles with side shields (NIOSH or EN 166 approved)[3][6].Standard safety glasses are insufficient. Causality: Airborne dust from the solid compound can bypass standard glasses, reacting with the moisture in the eyes to cause severe irritation (H319)[3].
Body Protection Flame-resistant, tightly woven laboratory coat (100% cotton or specialized synthetic).Causality: Synthetic blends (like polyester) can melt into the skin during a flash fire. A properly fitted coat prevents the accumulation of hazardous dust on personal clothing[7].
Respiratory Protection ABEK-P3 combination filter mask (if handled outside a fume hood)[3][5].Causality: The 'A' filter neutralizes organic vapors, while the 'P3' particulate filter traps fine crystalline dust, preventing alveolar absorption[3].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Handling Validation
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Self-Validation: Tape a 1-inch strip of tissue paper to the bottom of the sash. It should pull steadily inward. Verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm).

  • PPE Donning: Equip the flame-resistant lab coat, chemical goggles, and a double layer of nitrile gloves.

    • Self-Validation: Perform a tactile stretch test on the gloves to ensure no micro-tears are present before handling the chemical.

Phase 2: Weighing and Transfer
  • Static Mitigation: 1,4-Di(cyanoacetyl)benzene is a powder that can hold a static charge, causing it to disperse unpredictably. Wipe the exterior of the weighing balance with an anti-static cloth.

  • Tool Selection: Use a non-sparking, grounded metal spatula. Avoid plastic spatulas which generate static electricity.

  • Transfer: Weigh the required mass onto a folded piece of anti-static weighing paper or directly into a tared reaction flask.

    • Self-Validation: Ensure no visible dust plume is generated during the transfer. If a plume is visible, your transfer speed is too fast; slow down your mechanical movements.

Phase 3: Solution Preparation
  • Solvent Addition: Slowly add your chosen organic solvent (e.g., DMF, DMSO, or ethanol) to the reaction vessel containing the solid[8].

  • Exotherm Monitoring: Monitor the flask for temperature changes.

    • Self-Validation: Touch the exterior of the flask with the back of your gloved hand. If it is hot to the touch, place it in an ambient water bath to control the dissolution thermodynamics and prevent vapor expansion.

Safe Handling Workflow Visualization

The following logical workflow dictates the critical path for handling this compound safely.

G N1 Risk Assessment & Hazard Profiling N2 Don Specified PPE (Nitrile, Goggles, Coat) N1->N2 N3 Fume Hood Validation (Face Velocity >100 fpm) N2->N3 N4 Weighing & Transfer (Anti-static tools) N3->N4 N5 Spill Detected? N4->N5 N6 Decontamination Protocol N5->N6 Yes N8 Proceed to Chemical Synthesis N5->N8 No N7 Hazardous Waste Disposal N6->N7 N8->N7 Waste Generation

Workflow for the safe handling and validation of 1,4-Di(cyanoacetyl)benzene.

Spill Response and Disposal Plan

Improper disposal of cyano-containing compounds can lead to severe environmental toxicity and regulatory violations.

Immediate Spill Mitigation (Small Scale < 50g)
  • Containment: Do not sweep the dry powder, as this aerosolizes the chemical.

  • Absorption: Gently cover the spill with a damp, chemically inert absorbent pad or moist sand to suppress dust formation[8][9].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container[7].

  • Decontamination: Wash the affected fume hood surface with a 10% sodium carbonate solution to neutralize any residual acidic/electrophilic byproducts, followed by a thorough water rinse.

Hazardous Waste Disposal
  • Solid Waste: Place all contaminated weighing papers, gloves, and absorbent materials into a designated, clearly labeled "Solid Toxic Organic Waste" bin[8].

  • Liquid Waste: Any solvent mixtures containing 1,4-Di(cyanoacetyl)benzene must be collected in a compatible, high-density polyethylene (HDPE) liquid waste jug.

    • Critical Warning:Never mix cyanoacetyl waste with strong acids (e.g., Nitric Acid, Sulfuric Acid). The resulting reaction will rapidly generate lethal hydrogen cyanide (HCN) gas[2].

  • Labeling: Label the container explicitly with: "Hazardous Waste: Contains 1,4-Di(cyanoacetyl)benzene (Toxic, Irritant)." Entrust disposal strictly to a licensed hazardous waste management facility[4].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.